Potassium lactobionate
Description
The exact mass of the compound Unii-UP6ZF49doh is 396.06700759 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12.K/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRNWOIQDVFTSP-WWNCWODVSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21KO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69313-67-3 | |
| Record name | Potassium lactobionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069313673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POTASSIUM LACTOBIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP6ZF49DOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Potassium Lactobionate: A Technical Guide to Reaction Mechanisms and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of potassium lactobionate (B10762962), a compound of significant interest in the pharmaceutical and cosmetic industries. The document outlines the primary reaction mechanisms, presents detailed experimental protocols, and offers a quantitative comparison of various synthetic routes. The information is tailored for professionals engaged in research, development, and manufacturing who require a thorough understanding of the production of this versatile polyhydroxy acid salt.
Introduction to Potassium Lactobionate
This compound is the potassium salt of lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid).[1][2] It is formed by the oxidation of lactose (B1674315), where the aldehyde group of the glucose moiety is converted into a carboxylic acid group.[1][3][4] This transformation imparts unique properties to the molecule, including excellent water solubility, moisturizing capabilities, and antioxidant activity, making it a valuable ingredient in organ preservation solutions, dermatological formulations, and as a pharmaceutical excipient.[5][6][7] The synthesis of this compound can be achieved through several distinct pathways, broadly categorized into chemical and biological methods.[1][8] The choice of synthesis route is critical as it influences product purity, yield, cost-effectiveness, and environmental impact.[8]
Synthesis Methodologies and Reaction Mechanisms
The production of lactobionic acid, the precursor to this compound, is central to the synthesis process. Once lactobionic acid is formed, it is neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to yield this compound.[9][10] The primary synthesis routes for lactobionic acid are detailed below.
Heterogeneous Catalytic Oxidation
Heterogeneous catalytic oxidation is a widely employed chemical method for the synthesis of lactobionic acid.[1][4] This process involves the selective oxidation of lactose using molecular oxygen or air in the presence of a solid catalyst.[11] Noble metals such as palladium (Pd), platinum (Pt), and gold (Au), often supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or activated carbon, are commonly used as catalysts.[1][8][12]
The reaction is typically carried out in an aqueous alkaline medium, with the pH maintained between 8 and 11.[3][11] The alkaline conditions are crucial for achieving high selectivity towards lactobionic acid.[4][13] The general mechanism involves the adsorption of lactose and oxygen onto the catalyst surface, followed by the oxidation of the aldehyde group to a carboxyl group.[13] An intermediate, lactobiono-δ-lactone, may be formed, which then hydrolyzes to lactobionic acid.[4]
Reaction Mechanism: Heterogeneous Catalytic Oxidation
Caption: Heterogeneous catalytic oxidation of lactose to this compound.
Electrochemical Oxidation
Electrochemical synthesis offers an alternative chemical route for the production of lactobionic acid.[1][11] This method involves the electro-catalytic oxidation of lactose at an anode in an electrolytic cell.[3][4] Noble metal electrodes, particularly gold, have been shown to be effective catalysts for this transformation.[3] The process is typically conducted in an alkaline medium, and high yields and selectivities can be achieved.[3] The primary product of the electrochemical oxidation is often the lactone intermediate, which subsequently hydrolyzes to lactobionic acid.[3]
Experimental Workflow: Electrochemical Synthesis
Caption: Workflow for the electrochemical synthesis of this compound.
Biological Synthesis
Biological methods for producing lactobionic acid are gaining traction due to their high selectivity, milder reaction conditions, and environmental friendliness.[1][8] These methods can be divided into microbial fermentation and enzymatic biocatalysis.
In microbial fermentation, whole-cell microorganisms are used to convert lactose into lactobionic acid.[1] Bacteria from the genus Pseudomonas, such as Pseudomonas taetrolens, are commonly employed for this purpose.[1][14][15] These bacteria produce enzymes that facilitate the oxidation of lactose.[15] The process typically involves the oxidation of lactose to lactobion-δ-lactone by a dehydrogenase, followed by hydrolysis to lactobionic acid by a lactonase.[15] Whey, a byproduct of the dairy industry, can be used as a cost-effective source of lactose for this fermentation process.[1][14]
Enzymatic synthesis utilizes isolated enzymes to catalyze the oxidation of lactose.[1][3] This method offers high specificity and can lead to very high product purity.[8] Key enzymes used in this process include cellobiose (B7769950) dehydrogenase (CDH) and lactose oxidase.[1][3] For instance, the enzymatic complex from Zymomonas mobilis, consisting of glucose-fructose oxidoreductase (GFOR) and gluconolactonase (GL), can be used for the bioconversion of lactose.[9][10] In this system, lactose is oxidized to lactobiono-δ-lactone by GFOR, which is then hydrolyzed to lactobionic acid by GL.[9] During the reaction, the pH is controlled by the addition of a base, such as potassium hydroxide, to directly produce the corresponding lactobionate salt.[9][10]
Signaling Pathway: Enzymatic Synthesis by Z. mobilis
Caption: Enzymatic synthesis of this compound using the GFOR/GL system.
Quantitative Data Summary
The selection of a synthesis method is often guided by quantitative parameters such as yield, selectivity, and reaction time. The following tables summarize key data from various synthesis routes for lactobionic acid and its salts.
Table 1: Comparison of Lactobionic Acid Synthesis Methods
| Parameter | Heterogeneous Catalytic Oxidation | Electrochemical Oxidation | Microbial Fermentation | Enzymatic Biocatalysis |
| Catalyst/Biocatalyst | Noble metals (Pd, Pt, Au)[1][8] | Noble metal electrodes (Au, Pt)[3] | P. taetrolens, Z. mobilis[1][8] | CDH, Lactose Oxidase, GFOR/GL[1][8][9] |
| Typical Yield | >90%[8] | >90%[3] | ~96%[8] | Up to 100%[8] |
| Product Purity | Lower, potential for by-products[8] | High[3] | High, very specific conversion[8] | Very high, high selectivity[8] |
| Reaction Conditions | 40-90°C, pH 8-11[11] | Alkaline media[3] | 25-50°C, pH ~6.5[3][14] | Mild temperature and pH[3] |
Table 2: Quantitative Data for Specific Catalytic Systems
| Catalyst System | Lactose Conversion | Selectivity to Lactobionic Acid | Reference |
| Pd-Bi/SBA-15 | 96% | 100% | [13] |
| Au/TiO₂ | High | 100% | [1] |
| Au/Al₂O₃ | High | 100% | [1] |
| Bi-Pt/C | High | High | [1] |
| Supported Gold Catalyst | - | 99% | [11] |
Table 3: Bioproduction Yields of Lactobionate Salts using Z. mobilis
| Lactobionate Salt | Yield | Reference |
| Sodium Lactobionate | 74% | [9][10] |
| This compound | 77% | [9][10] |
| Calcium Lactobionate | 84% | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of lactobionic acid and this compound.
Protocol for Heterogeneous Catalytic Oxidation
This protocol is based on the catalytic oxidation of lactose using a supported noble metal catalyst.
Materials:
-
Lactose solution
-
Supported catalyst (e.g., 1.02% Pd-0.64% Bi/SBA-15)[13]
-
Deionized water
-
Alkaline solution (e.g., 1 M KOH)
-
Reaction vessel with temperature and pH control, and gas inlet
Procedure:
-
Prepare a lactose solution of the desired concentration in deionized water.
-
Add the lactose solution and the catalyst to the reaction vessel. A typical catalyst-to-lactose ratio is 0.21 g of catalyst per gram of lactose.[13]
-
Heat the mixture to the target temperature (e.g., 65°C) with constant stirring.[13]
-
Introduce a controlled flow of air or oxygen into the reaction mixture.
-
Adjust the pH of the solution to the desired alkaline value (e.g., 9.0) using the alkaline solution.[13]
-
Maintain the temperature and pH throughout the reaction, adding the alkaline solution as needed to neutralize the formed lactobionic acid.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for lactose and lactobionic acid concentration using methods such as HPLC.
-
Upon completion (e.g., after 3 hours for ~96% conversion[13]), cool the reaction mixture.
-
Separate the catalyst by filtration.[11]
-
The resulting solution contains this compound, which can be further purified by concentration and crystallization.[11]
Protocol for Microbial Fermentation using Pseudomonas taetrolens**
This protocol outlines the production of lactobionic acid using P. taetrolens in a bioreactor.
Materials:
-
Pseudomonas taetrolens culture
-
Tryptone Soya Broth (for inoculum preparation)
-
Whey (as a source of lactose)
-
Bioreactor (e.g., 2 L capacity)
-
Centrifuge
-
Saline solution
-
1 M KOH for pH control
Procedure:
-
Inoculum Preparation: Inoculate a loopful of P. taetrolens into 100 mL of Tryptone Soya Broth and incubate at 30°C for 24 hours on an orbital shaker (250 rpm).[8]
-
Bioreactor Setup: Prepare the bioreactor with a whey-containing medium.
-
Inoculation: Centrifuge the inoculum culture, and resuspend the cell pellet in saline. Use this suspension to inoculate the bioreactor.
-
Fermentation: Maintain the culture at 30°C with aeration (e.g., 0.5 L/min) and agitation.[14]
-
pH Control: Maintain the pH at approximately 6.25-6.5 by the controlled addition of 1 M KOH.[14] This will result in the direct formation of this compound.
-
Monitoring and Harvest: Monitor the production of lactobionic acid over a period of 50 to 144 hours.[8]
-
Purification: After fermentation, separate the biomass by centrifugation or microfiltration. The supernatant containing this compound can be further purified using techniques such as ion exchange chromatography or precipitation with ethanol.[16]
Conclusion
The synthesis of this compound can be effectively achieved through various chemical and biological routes. Heterogeneous catalytic oxidation offers high yields and rapid reaction times, making it suitable for large-scale industrial production.[8] However, concerns regarding the use of noble metal catalysts and the potential for by-product formation must be addressed.[8] Biological methods, including microbial fermentation and enzymatic biocatalysis, present a more sustainable and highly selective alternative, yielding a product of exceptional purity.[8] The choice of the optimal synthesis pathway will depend on the specific requirements of the application, balancing factors such as yield, purity, cost, and environmental impact. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis and application of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H21KO12 | CID 101203997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ndpublisher.in [ndpublisher.in]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. CN102875612A - Method for preparing lactobionic acid and lactobinate through catalytic oxidation - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biosynthesis of Lactobionic Acid in Whey-Containing Medium by Microencapsulated and Free Bacteria of Pseudomonas taetrolens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Lactobionic Acid in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of Potassium Lactobionate Using Zymomonas mobilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of potassium lactobionate (B10762962), a valuable compound in the pharmaceutical and food industries, utilizing the bacterium Zymomonas mobilis. The process leverages the bacterium's periplasmic enzyme system, primarily glucose-fructose oxidoreductase (GFOR) and gluconolactonase (GL), to catalyze the conversion of lactose (B1674315) into lactobionic acid. Subsequent neutralization with potassium hydroxide (B78521) yields the desired potassium lactobionate salt. This document outlines the detailed experimental protocols, quantitative data from various studies, and visual representations of the key processes.
Core Concepts and Principles
The enzymatic synthesis of lactobionic acid using Zymomonas mobilis is a biocatalytic process that offers high selectivity and operates under mild conditions compared to traditional chemical methods. The core of this process is the GFOR/GL enzyme complex found in the periplasm of Z. mobilis. This system catalyzes the oxidation of various aldose sugars, including the glucose moiety of lactose, into their corresponding lactones.
The overall reaction involves two key steps:
-
Oxidation of Lactose: The enzyme glucose-fructose oxidoreductase (GFOR) oxidizes lactose to lactobiono-δ-lactone. This reaction is coupled with the reduction of a co-substrate, fructose (B13574), to sorbitol. The GFOR enzyme contains a tightly bound NADP cofactor that is regenerated in this coupled reaction.
-
Hydrolysis of Lactone: The intermediate, lactobiono-δ-lactone, is then hydrolyzed by the enzyme gluconolactonase (GL) to form lactobionic acid.
To produce this compound, the pH of the reaction medium is controlled by the addition of potassium hydroxide (KOH). This neutralizes the lactobionic acid as it is formed, resulting in the potassium salt. The use of immobilized whole cells of Z. mobilis is a common strategy to enhance enzyme stability, allow for catalyst reuse, and simplify downstream processing.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various studies on the synthesis of lactobionate salts using Zymomonas mobilis.
| Parameter | Optimal Value | Reference |
| pH | 6.4 - 6.8 | [1][2] |
| Temperature | 39 - 43 °C | [1][2] |
Table 1: Optimal Reaction Conditions for Lactobionic Acid Production. This table highlights the optimal pH and temperature ranges for the enzymatic conversion of lactose to lactobionic acid using immobilized Zymomonas mobilis cells.
| Lactobionate Salt | Achieved Yield | Purity after Precipitation | Reference |
| Sodium Lactobionate | 74% | ~95% | [3] |
| This compound | 77% | ~95% | [3] |
| Calcium Lactobionate | 84% | ~95.8% | [3] |
Table 2: Yields and Purity of Various Lactobionate Salts. This table presents the reported yields for the bioproduction of different lactobionate salts and their purity levels following purification by ethanol (B145695) precipitation.
| Parameter | Observation | Reference |
| Biocatalyst Reusability | Retained enzymatic activity for 23 consecutive 24-hour batches. | [1] |
| Storage Stability | The immobilized biocatalyst maintained its activity for up to 120 days of storage. | [1] |
Table 3: Stability and Reusability of Immobilized Zymomonas mobilis Biocatalyst. This table showcases the operational stability of calcium-alginate immobilized Z. mobilis cells in repeated batch reactions.
Detailed Experimental Protocols
This section provides a compilation of methodologies for the key stages of this compound synthesis.
Protocol 1: Preparation and Cultivation of Zymomonas mobilis
This protocol details the cultivation of Zymomonas mobilis to produce biomass with high GFOR/GL enzyme activity.
Materials:
-
Zymomonas mobilis strain (e.g., ATCC 29191)
-
Growth Medium:
-
Glucose: 20.0 g/L
-
Yeast extract: 5.0 g/L
-
KH2PO4: 1.0 g/L
-
(NH4)2SO4: 1.0 g/L
-
MgSO4·7H2O: 0.5 g/L
-
-
Distilled water
-
Shaker incubator
-
Centrifuge
Procedure:
-
Prepare the growth medium by dissolving all components in distilled water and adjust the pH to 7.0.[4]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.[4]
-
Inoculate the sterile medium with a stock culture of Zymomonas mobilis.
-
Incubate the culture at 30°C with agitation (e.g., 150 rpm) until the desired cell density is reached.
-
Harvest the bacterial cells by centrifugation (e.g., 20,000 x g for 20 minutes).[5]
-
Wash the cell pellet with sterile saline or buffer to remove residual medium components.
-
The resulting cell paste can be used directly for immobilization or bioconversion.
Protocol 2: Immobilization of Zymomonas mobilis in Calcium Alginate
This protocol describes the entrapment of Z. mobilis cells in a calcium alginate matrix, a common method for whole-cell immobilization.
Materials:
-
Zymomonas mobilis cell paste (from Protocol 1)
-
Sodium alginate solution (2-4% w/v, sterile)
-
Calcium chloride solution (0.2 M, sterile)
-
Sterile saline
-
Syringe with a needle or peristaltic pump
-
Magnetic stirrer
Procedure:
-
Prepare a sterile 2-4% (w/v) sodium alginate solution in deionized water. Gentle heating can aid dissolution.
-
Aseptically mix the Z. mobilis cell paste with the sterile sodium alginate solution to achieve a homogeneous mixture.
-
Prepare a sterile 0.2 M calcium chloride solution in a beaker with gentle stirring.
-
Extrude the cell-alginate mixture dropwise into the calcium chloride solution from a height of 10-15 cm using a syringe or pump. Gel beads will form instantly upon contact.
-
Allow the beads to harden in the calcium chloride solution for at least 1-2 hours with gentle agitation.
-
Collect the immobilized cell beads by decanting the solution or using a sterile sieve.
-
Wash the beads thoroughly with sterile saline to remove excess calcium chloride and unentrapped cells. The immobilized biocatalyst is now ready for use.
Protocol 3: Enzymatic Bioconversion to this compound
This protocol outlines the batch bioconversion process for producing this compound using immobilized Z. mobilis cells.
Materials:
-
Immobilized Zymomonas mobilis beads (from Protocol 2)
-
Reaction Medium:
-
Lactose solution (e.g., 700 mmol/L)
-
Fructose solution (e.g., 600 mmol/L)
-
-
Potassium hydroxide (KOH) solution (e.g., 7.0 mol/L) for pH control
-
Bioreactor or stirred-tank reactor with pH and temperature control
-
Magnetic stirrer
Procedure:
-
Prepare the reaction medium containing the desired concentrations of lactose and fructose in a bioreactor.
-
Add the immobilized Zymomonas mobilis beads to the reaction medium.
-
Continuously monitor the pH of the reaction mixture.
-
Control the pH within the range of 6.4-6.8 by the automated or manual addition of a KOH solution.[1][2] The addition of KOH neutralizes the produced lactobionic acid, forming this compound.[3]
-
Continue the reaction under magnetic stirring for a predetermined duration (e.g., 24 hours) or until substrate depletion is observed.
-
Upon completion, separate the immobilized beads from the reaction broth for potential reuse. The broth now contains this compound, sorbitol, and unreacted substrates.
Protocol 4: Downstream Processing and Purification of this compound
This protocol describes a method for purifying this compound from the bioconversion broth.
Materials:
-
Bioconversion broth containing this compound
-
Ethanol (96% v/v)
-
Centrifuge or filtration system
-
Peristaltic pump
-
Apparatus for solvent evaporation (e.g., rotary evaporator)
Procedure:
-
Subject the bioconversion broth to an initial clarification step, such as centrifugation, to remove any remaining cell debris or particulates.
-
Slowly add 96% (v/v) ethanol to the clarified broth with constant stirring until a final ethanol concentration of 75% (v/v) is reached.[3] The addition can be controlled using a peristaltic pump.
-
This compound will precipitate out of the solution due to its low solubility in the ethanol-water mixture.
-
To enhance precipitation, store the mixture at a low temperature (below 0°C) for 24 hours.[3]
-
Separate the precipitate (this compound) from the supernatant by centrifugation or filtration. The supernatant will contain more soluble components like sorbitol and unreacted sugars.
-
Wash the precipitate with a 75% ethanol solution to remove impurities.
-
Dry the purified this compound precipitate, for example, using a vacuum oven or freeze-dryer.
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic pathway and the experimental workflow.
Caption: Enzymatic conversion of lactose to this compound.
Caption: Workflow for this compound production.
References
Chemical and physical properties of Potassium lactobionate for research applications
This guide provides a detailed overview of the core chemical and physical properties of potassium lactobionate (B10762962), tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visualizations to support its application in a research setting.
Chemical and Physical Properties
Potassium lactobionate is the potassium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose.[1] It presents as a white crystalline powder and is known for its high solubility in water.[1]
Quantitative Data
The following tables summarize the key quantitative properties of this compound for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₁KO₁₂ |
| Molecular Weight | 396.39 g/mol [2] |
| Appearance | White powder[2] |
| Melting Point | 196-198 °C[3] |
| Storage Temperature | 2 - 8 °C[3] |
Table 2: Stability and pH Information
| Property | Value | Notes |
| Stability | Recovery >99% after 6 months at 40°C and 75% relative humidity.[3] | |
| pH of Enzymatic Synthesis | 6.4 | This is the optimal pH for the enzymatic activity of the glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) system used in its bioproduction.[3] |
Experimental Protocols
Detailed methodologies for determining key physical properties of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory equipment and conditions.
Determination of Melting Point
Objective: To determine the melting point range of this compound using a capillary melting point apparatus.
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if the sample is not finely powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[4]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube, aiming for a height of about 2-3 mm.[5]
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to ensure the solid is tightly packed at the sealed end.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known (196-198 °C), rapidly heat the block to about 20°C below this temperature.
-
Then, decrease the heating rate to a slow 1-2°C per minute to allow for precise observation.[6]
-
-
Observation: Continuously observe the sample through the magnifying lens.
-
Recording the Melting Range:
-
Record the temperature at which the first sign of melting (a droplet of liquid) is observed.
-
Record the temperature at which the entire sample has completely melted into a clear liquid.[5]
-
The melting point is reported as this temperature range.
-
-
Cooling: Allow the apparatus to cool down sufficiently before conducting another measurement.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature using the shake-flask method.[7]
Materials:
-
This compound
-
Distilled or deionized water
-
Conical flasks or vials with secure caps
-
A shaking incubator or an orbital shaker set to a constant temperature (e.g., 25 °C)
-
An analytical balance
-
A filtration device (e.g., syringe filters with a pore size of 0.45 µm or smaller)
-
A suitable analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry)
Procedure:
-
Preparation of Supersaturated Solutions: In several flasks, add an excess amount of this compound to a known volume of water. Using an excess of the solid ensures that the solution reaches saturation.
-
Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The shaking speed should be adequate to keep the solid particles suspended.[7]
-
Phase Separation: After the equilibration period, cease shaking and allow the flasks to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each flask, being cautious not to disturb the settled solid.
-
Filtration: Immediately filter the collected supernatant using a syringe filter to remove any remaining undissolved microparticles. This step is crucial for accurate measurement.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a pre-validated analytical method.
-
Data Analysis: The average concentration from the replicate flasks is taken as the equilibrium solubility of this compound at the specified temperature. The result should be reported in appropriate units, such as mg/mL or g/100 mL.
Determination of Specific Optical Rotation
Objective: To measure the specific optical rotation of a this compound solution using a polarimeter.
Materials:
-
This compound
-
A high-precision analytical balance
-
A volumetric flask
-
A polarimeter
-
A polarimeter cell (sample tube) with a known path length (e.g., 1 decimeter)
-
High-purity solvent (e.g., water)
Procedure:
-
Solution Preparation:
-
Accurately weigh a precise mass of this compound.
-
Dissolve the weighed sample in a volumetric flask with the chosen solvent to create a solution of a known concentration (c), typically expressed in g/mL.[8]
-
-
Instrument Calibration:
-
Power on the polarimeter and allow the light source (commonly a sodium D-line at 589 nm) to warm up and stabilize.
-
Fill the polarimeter cell with the pure solvent and place it in the instrument's sample chamber.
-
Calibrate the instrument to a zero reading by adjusting the analyzer until the visual field reaches its minimum intensity.[9]
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared this compound solution.
-
Fill the cell with the solution, ensuring no air bubbles are present in the light path.[9]
-
Place the filled cell back into the polarimeter.
-
Rotate the analyzer to determine the new angle of minimum light intensity.
-
Record this observed angle of rotation (α) in degrees.[9]
-
-
Calculation of Specific Rotation:
-
The specific rotation, [α], is calculated using Biot's law: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[8]
-
-
The specific rotation should be reported along with the temperature (T) and the wavelength (λ) of the light source used, for example, as [α]²⁰_D.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows relevant to the research applications of this compound.
Enzymatic Synthesis of this compound
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. watson-bio.com [watson-bio.com]
- 3. This compound (69313-67-3) for sale [vulcanchem.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Analysis of Potassium Lactobionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural characterization and analysis of potassium lactobionate (B10762962). The document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables and outlining detailed experimental protocols.
Introduction to Potassium Lactobionate
This compound is the potassium salt of lactobionic acid. Lactobionic acid is a disaccharide formed from gluconic acid and galactose. It is classified as a polyhydroxy acid (PHA) and sees wide application in the pharmaceutical, cosmetic, and food industries due to its properties as an antioxidant, chelating agent, and humectant. Accurate and thorough characterization of its molecular structure is critical for quality control, stability studies, and formulation development. Spectroscopic methods are paramount for providing this detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its complex polyhydroxy structure.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound, typically run in D₂O, is expected to be complex due to the numerous non-equivalent protons in the galactose and gluconate moieties.[1]
-
Anomeric Protons: Signals for anomeric protons are typically found in the downfield region of the carbohydrate spectrum, around 4.5-5.5 ppm.
-
Ring Protons: The other protons on the sugar rings, being attached to carbons bearing hydroxyl groups, are expected to resonate in a crowded region between 3.50 and 4.10 ppm, often presenting as complex multiplets.[2]
-
Methylene Protons: Protons on the carbons not part of the ring systems will also fall within this complex region.
Due to significant signal overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary for the complete and unambiguous assignment of all proton signals.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear count of the carbon environments. The spectrum for this compound shows twelve distinct signals, corresponding to the twelve carbon atoms in its structure.[2] The chemical shifts are sensitive to the local electronic environment, confirming the presence of the carboxylate group and the polyol structure.
Data Presentation: ¹³C NMR Chemical Shifts
The following table summarizes the ¹³C NMR chemical shifts for this compound, recorded in D₂O.[2]
| Carbon Atom Assignment | Chemical Shift (δ) in ppm |
| C-1' (Galactose) | 106.1 |
| C-1 (Gluconic Acid) | 179.3 |
| C-2 | 74.4 |
| C-3 | 75.8 |
| C-4 | 81.3 |
| C-5 | 74.1 |
| C-6 | 63.8 |
| C-2' | 74.4 |
| C-3' | 76.1 |
| C-4' | 71.3 |
| C-5' | 78.1 |
| C-6' | 63.8 |
Data sourced from Delagustin et al., 2017.[2]
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of this compound.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O), a common solvent for polar, water-soluble compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion, which is crucial for complex molecules like this compound.[1]
-
Tune and shim the probe to the D₂O sample to optimize the magnetic field homogeneity.
-
Set the sample temperature, typically to 298 K (25 °C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Apply a solvent suppression pulse sequence if a residual HDO signal is significant.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.[4]
-
(Optional) 2D NMR: If assignments are ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale. For D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl (-OH) groups and the carboxylate (-COO⁻) group.
The IR spectrum of a potassium carboxylate is distinct from its corresponding carboxylic acid. The sharp C=O stretch of the acid (around 1700-1725 cm⁻¹) is replaced by two characteristic stretches for the carboxylate anion.[5]
Data Presentation: Characteristic IR Absorption Bands
The table below lists the expected characteristic absorption bands for this compound based on its functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (Broad) | O-H Stretching | Hydroxyl groups (H-bonding) |
| 2950 - 2850 | C-H Stretching | Aliphatic C-H |
| 1610 - 1550 | Asymmetric Stretching | Carboxylate (COO⁻) |
| 1420 - 1360 | Symmetric Stretching | Carboxylate (COO⁻) |
| 1200 - 1000 | C-O Stretching | Alcohols and ether linkage |
Data inferred from studies on polyhydroxy compounds and potassium carboxylates.[5][6][7]
Experimental Protocol for FTIR Spectroscopy
A common and convenient method for analyzing solid powder samples like this compound is using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Sample Preparation:
-
Ensure the this compound sample is dry and in a fine powder form. No extensive preparation is needed for the ATR method.
-
-
Instrument Setup:
-
Use an FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[9]
-
Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[8]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[10]
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks and compare them to known functional group frequencies.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine its exact molecular weight and confirm its elemental composition.
Analyses have been performed in both positive and negative ion modes, yielding characteristic ions that confirm the structure.[1][11]
Data Presentation: High-Resolution Mass Spectrometry Data
The following table summarizes the key ions observed for this compound in HRMS analysis.
| Ionization Mode | Observed Ion | Formula | Calculated m/z | Observed m/z |
| Positive ESI (+) | [M+H]⁺ | C₁₂H₂₃O₁₂ | 359.1184 | - |
| Positive ESI (+) | [M+K]⁺ | C₁₂H₂₂O₁₂K | 397.0743 | 397.0665 |
| Negative ESI (-) | [M-H]⁻ | C₁₂H₂₁O₁₂ | 357.1038 | 357.1042 |
Data sourced from Delagustin et al., 2017 and supplementary materials.[1][2] The molecular formula of this compound is C₁₂H₂₁KO₁₂. The [M+K]⁺ ion is particularly diagnostic.
Experimental Protocol for Mass Spectrometry
The following outlines a general protocol for HRMS analysis of this compound using an ESI-QTOF (Quadrupole Time-of-Flight) instrument.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system. A common choice for ESI is a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid for positive mode or ammonium (B1175870) hydroxide (B78521) for negative mode to aid ionization.[12]
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Calibrate the instrument using a known calibration standard to ensure high mass accuracy.
-
Set up the ESI source parameters: capillary voltage (e.g., 3-4 kV), nebulizing gas flow, and source temperature. These parameters need to be optimized for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]
-
Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., m/z 100-1000).
-
(Optional) Perform tandem MS (MS/MS) experiments by selecting a precursor ion of interest (e.g., m/z 397.07 or 357.10) and fragmenting it to obtain structural information.
-
-
Data Analysis:
-
Analyze the acquired spectra to identify the m/z values of the molecular ions and any adducts.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurements and compare it with the theoretical formula of this compound.
-
Analyze fragmentation patterns from MS/MS data to further confirm the molecular structure.
-
Mandatory Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hyperpolarized 13C NMR Reveals Pathway Regulation in Lactococcus lactis and Metabolic Similarities and Differences Across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. rtilab.com [rtilab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ctdp.org [ctdp.org]
- 13. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry [mdpi.com]
The Core Mechanism of Potassium Lactobionate in Organ Preservation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preservation of organs for transplantation is a critical factor in determining graft success. The period between organ procurement and transplantation, known as ischemia time, is characterized by a lack of blood flow and oxygen, leading to cellular injury and organ damage. The development of effective organ preservation solutions has been paramount in extending the viability of organs ex vivo. Among the key components of modern preservation solutions, potassium lactobionate (B10762962) has emerged as a cornerstone ingredient, particularly in the widely used University of Wisconsin (UW) solution. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of potassium lactobionate in organ preservation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Protective Mechanisms of this compound
This compound exerts its protective effects through several key mechanisms that counteract the detrimental cellular events occurring during cold ischemia and reperfusion.
Prevention of Cellular Edema
During hypothermic ischemia, the cellular sodium-potassium pump (Na+/K+-ATPase), which is dependent on ATP, becomes dysfunctional. This leads to an influx of sodium and chloride ions into the cell, followed by an osmotic influx of water, resulting in cellular swelling or cytotoxic edema. Lactobionate, a large, impermeant anion with a molecular weight of 358.3 g/mol , cannot readily cross the cell membrane.[1][2] Its presence in the extracellular space counteracts the osmotic gradient created by the intracellular accumulation of small solutes, thereby preventing the influx of water and subsequent cell swelling.[3][4] This is a critical protective mechanism, as cellular edema can lead to membrane rupture, organelle damage, and compression of capillaries, which impairs reperfusion.
Attenuation of Oxidative Stress via Iron Chelation
Reperfusion of an ischemic organ introduces oxygen back into the tissue, which can lead to a burst of reactive oxygen species (ROS) production, a phenomenon known as ischemia-reperfusion injury. One of the key drivers of this oxidative stress is the presence of free iron, which catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction. Lactobionic acid has been shown to be an effective chelator of ferric iron (Fe3+).[5] By binding to iron, lactobionate reduces its availability to participate in redox reactions, thereby mitigating the generation of ROS and subsequent lipid peroxidation, protein damage, and DNA damage.[5][6][7]
Mitigation of Calcium-Mediated Injury through Calcium Chelation
Ischemia leads to a breakdown of cellular ion gradients, including an increase in intracellular calcium concentration. Elevated cytosolic calcium can activate a number of degradative enzymes, including proteases (calpains), phospholipases, and endonucleases, which contribute to cellular injury and apoptosis.[8][9] Lactobionate has the ability to chelate calcium ions, which may help to buffer the rise in intracellular calcium during ischemia and reperfusion.[1] By maintaining calcium homeostasis, lactobionate can help to prevent the activation of these calcium-dependent injury pathways and inhibit the mitochondrial permeability transition, a key event in apoptotic cell death.[8][10][11]
Quantitative Data on the Efficacy of Lactobionate-Containing Solutions
The superior efficacy of organ preservation solutions containing this compound, primarily the UW solution, has been demonstrated in numerous experimental and clinical studies. The following tables summarize key quantitative data from comparative studies.
| Preservation Solution | Organ | Outcome Measure | Result | Reference |
| UW Solution vs. Euro-Collins (EC) Solution | Kidney | 1-Year Graft Survival | 92% (UW) vs. 86% (EC) | [12] |
| Kidney | Delayed Graft Function (DGF) | 35.8% (UW) vs. 52.2% (EC) | [12] | |
| UW Solution vs. Celsior Solution | Kidney | Delayed Graft Function (DGF) | 33.9% (UW) vs. 31.3% (Celsior) | [12] |
| Kidney | 2-Year Graft Survival | 75% (UW) vs. 84% (Celsior) | [12] | |
| Simplified UW Solution vs. Variants | Rat Liver | 1-Week Survival (9 hr preservation) | 56% (Full UW) vs. 53% (Simplified UW with Lactobionate) | [1] |
| Simplified UW Solution vs. Lactobionate Replacement | Rat Liver | 1-Week Survival (30 hr preservation) | 20% (Lactobionate replaced with Gluconate) | [13] |
| Rat Liver | 1-Week Survival (30 hr preservation) | 0% (Lactobionate replaced with Chloride) | [13] | |
| Saline vs. Saline + Dextran vs. Saline + Dextran + Lactobionate vs. UW Solution | Rodent Small Bowel | Permeability (nmol/cm²/h) after 10h storage | 215 (Saline), 76 (Saline + Dextran + Lactobionate), 400 (UW) | [4] |
| Rodent Small Bowel | ATP levels after 10h storage | Significantly greater in Saline + Dextran + Lactobionate group compared to Saline or UW | [4] |
Key Experimental Protocols
The following are summaries of methodologies used in key experiments to evaluate the efficacy of this compound in organ preservation.
Orthotopic Rat Liver Transplantation Model
This model is frequently used to assess the effectiveness of preservation solutions on liver grafts.
-
Animal Preparation: Male Lewis rats are typically used as both donors and recipients. The animals are anesthetized, and the donor's abdomen is opened.
-
In Situ Flushing: The portal vein and aorta are cannulated. The liver is flushed in situ with the cold (4°C) preservation solution being tested (e.g., UW solution or a variant) to remove blood and rapidly cool the organ.
-
Hepatectomy and Cold Storage: The liver is then excised and stored in the same preservation solution at 4°C for a specified period (e.g., 9 or 30 hours).[1]
-
Orthotopic Transplantation: The recipient rat undergoes a total hepatectomy. The preserved donor liver is then implanted by anastomosing the suprahepatic and infrahepatic vena cava, the portal vein, and the hepatic artery.
-
Postoperative Monitoring and Analysis: The recipient animals are monitored for survival. At specified time points, blood and tissue samples may be collected to assess liver function (e.g., serum levels of AST, ALT, bilirubin) and for histological examination.[14]
Isolated Perfused Rabbit Heart (Langendorff) Model
This ex vivo model allows for the assessment of cardiac function after a period of cold storage.
-
Heart Excision: A rabbit is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.[15][16]
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[15][17]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This perfusion maintains the viability of the heart muscle.[15][17]
-
Cold Storage: Before assessing function, the heart is flushed with the cold preservation solution and stored at 4°C for the desired duration.
-
Functional Assessment: After cold storage, the heart is re-perfused on the Langendorff apparatus. Cardiac function is assessed by measuring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow. Enzyme leakage (e.g., creatine (B1669601) kinase, lactate (B86563) dehydrogenase) into the perfusate can also be measured as an indicator of myocardial injury.[18]
Signaling Pathways and Mechanistic Diagrams
The protective effects of this compound can be visualized through its influence on key cellular signaling pathways involved in ischemia-reperfusion injury.
References
- 1. Rat liver preservation. I. The components of UW solution that are essential to its success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell impermeant based low volume resuscitation in hemorrhagic shock: A biological basis for injury involving cell swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of impermeant support in small bowel preservation: a morphologic, metabolic and functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase-dependent iron dysmetabolism in myocardial ischemia-reperfusion injury: From mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Calcium signaling and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium is a key signaling molecule in beta-lapachone-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organ preservation: current limitations and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Langendorff Heart [sheffbp.co.uk]
- 16. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 18. Cold storage of the heart with University of Wisconsin solution and 2,3-butanedione monoxime: Langendorff vs isolated working rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryoprotective Mechanism of Potassium Lactobionate on a Cellular Level: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the process of preserving biological materials at cryogenic temperatures, is a cornerstone of modern biomedical research and clinical applications. The success of cryopreservation hinges on the efficacy of cryoprotective agents (CPAs) to mitigate the cellular damage induced by freezing and thawing. While permeating CPAs like dimethyl sulfoxide (B87167) (DMSO) are widely used, their inherent cytotoxicity necessitates the exploration of alternative or supplementary agents. Potassium lactobionate (B10762962), a salt of lactobionic acid, has emerged as a significant component in organ preservation solutions, and its cryoprotective properties at the cellular level are of increasing interest. This technical guide provides a comprehensive overview of the core cryoprotective mechanisms of potassium lactobionate, supported by experimental data and protocols.
Lactobionic acid is a disaccharide formed from gluconic acid and galactose. As a large, hydrophilic molecule, this compound is classified as a non-permeating cryoprotectant. Its protective effects are primarily attributed to its ability to stabilize the extracellular environment, prevent cellular swelling, and exert antioxidant effects.
Core Cryoprotective Mechanisms
The cryoprotective action of this compound is multifaceted, involving several key mechanisms that collectively enhance cell survival during the freeze-thaw cycle.
Osmotic Stabilization and Prevention of Cell Swelling
During the initial stages of freezing, as extracellular water crystallizes, the concentration of solutes in the remaining unfrozen solution increases. This hypertonic environment draws water out of the cells, leading to significant cellular dehydration and shrinkage. As a large, membrane-impermeant molecule, this compound remains in the extracellular space, counteracting this osmotic shift. By increasing the osmolality of the extracellular medium, it reduces the transmembrane osmotic gradient, thereby minimizing excessive water efflux and preventing lethal cell shrinkage.
Inhibition of Intracellular Ice Formation
Intracellular ice formation (IIF) is a primary cause of cell death during cryopreservation, as ice crystals can physically disrupt intracellular organelles and membranes.[1][2][3] By maintaining a higher extracellular solute concentration, this compound promotes controlled cellular dehydration. This reduction in intracellular water content is crucial for preventing the nucleation and growth of damaging ice crystals within the cytoplasm.[4] While it does not directly enter the cell to prevent IIF, its extracellular osmotic action is a critical preventative measure.
Membrane Stabilization
The cell membrane is particularly vulnerable to damage during the phase transitions of water and lipids that occur during freezing and thawing. Non-permeating cryoprotectants like sugars are known to interact with the polar head groups of phospholipids (B1166683) in the cell membrane, helping to maintain membrane integrity and fluidity at low temperatures.[5] While direct evidence for this compound is still emerging in the context of isolated cells, its role in preserving the complex cellular architecture of whole organs suggests a significant membrane-stabilizing effect.
Antioxidant Activity
The freeze-thaw process is known to induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This can lead to lipid peroxidation, protein damage, and DNA fragmentation, ultimately contributing to apoptosis. Lactobionic acid has been shown to possess antioxidant properties, partly through its ability to chelate iron ions, which are catalysts in the formation of highly reactive hydroxyl radicals. By scavenging these free radicals, this compound can mitigate oxidative damage and improve post-thaw cell viability.[8]
Quantitative Data Presentation
The efficacy of a cryoprotectant is ultimately determined by quantitative measures of cell survival and function post-thaw. The following tables summarize key data, comparing the performance of lactobionate (often in the form of its acid or other salts) with other common non-permeating cryoprotectants. It is important to note that much of the specific data for lactobionate in isolated cell cryopreservation is extrapolated from its use in organ preservation and studies on similar non-permeating sugars.
Table 1: Comparison of Post-Thaw Motility and Membrane Integrity of Spermatozoa with Various Non-Permeating Cryoprotectants
| Cryoprotectant (0.3 M) | Post-Thaw Motility (%) | Post-Thaw Membrane Integrity (%) |
| Sucrose | 61 | 37.5 |
| Raffinose | 59 | 40.5 |
| Trehalose | 61 | 41 |
| Lactose | Not specified | Not specified |
| Lactobionate (Inferred) | Similar to other disaccharides | Similar to other disaccharides |
Data adapted from studies on mouse sperm cryopreservation.[9][10] The performance of lactobionate is inferred to be in a similar range to other disaccharides due to its similar molecular size and non-permeating nature.
Table 2: Viability and Apoptosis Rates of Mesenchymal Stem Cells (MSCs) with Different Cryopreservation Agents
| Cryopreservation Medium | Post-Thaw Viability (%) (Trypan Blue) | Early Apoptosis (%) (Annexin V/PI) | Late Apoptosis/Necrosis (%) (Annexin V/PI) |
| 10% DMSO | ~85 | ~5 | ~10 |
| 5% DMSO + 0.1 M Sucrose | ~88 | ~4 | ~8 |
| 5% DMSO + 0.1 M Trehalose | ~90 | ~3 | ~7 |
| 5% DMSO + 0.1 M this compound (Hypothesized) | ≥90 | ≤3 | ≤7 |
This table presents typical data for MSCs cryopreserved with standard protocols and hypothesizes the potential performance of this compound based on its known protective mechanisms.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the efficacy of any cryoprotectant. Below are methodologies for key experiments to assess the cryoprotective effects of this compound.
Protocol 1: Cryopreservation of Adherent Cells (e.g., Mesenchymal Stem Cells)
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express). Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cryoprotectant Solution Preparation: Prepare a freezing medium consisting of a basal medium (e.g., DMEM), 10% Fetal Bovine Serum (FBS), 5% DMSO, and 0.1 M this compound. Filter-sterilize the solution.
-
Cell Resuspension: Resuspend the cell pellet in the cryoprotectant solution to a final concentration of 1-5 x 10^6 cells/mL.
-
Freezing: Aliquot the cell suspension into cryovials. Place the vials in a controlled-rate freezer programmed to cool at -1°C/minute to -80°C. Alternatively, use a commercial freezing container (e.g., Mr. Frosty™) placed in a -80°C freezer overnight.
-
Storage: Transfer the cryovials to a liquid nitrogen vapor phase storage tank for long-term preservation.
-
Thawing: Rapidly thaw the cryovials in a 37°C water bath.
-
Post-Thaw Processing: Immediately transfer the thawed cell suspension to a tube containing pre-warmed culture medium. Centrifuge at 300 x g for 5 minutes to remove the cryoprotectant. Resuspend the cell pellet in fresh culture medium and plate for culture.
Protocol 2: Assessment of Post-Thaw Cell Viability and Membrane Integrity
-
Trypan Blue Exclusion Assay:
-
Mix a small aliquot of the post-thaw cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
Fluorescence-Based Membrane Integrity Assay (e.g., Propidium Iodide Staining):
-
Resuspend the post-thaw cells in a suitable buffer (e.g., PBS).
-
Add Propidium Iodide (PI) to a final concentration of 1 µg/mL.
-
Incubate for 5-15 minutes in the dark.
-
Analyze the cell suspension using a flow cytometer. Cells with compromised membrane integrity will be PI-positive.[12]
-
Protocol 3: Quantification of Apoptosis
-
Annexin V/Propidium Iodide (PI) Staining:
-
Wash the post-thaw cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][13]
-
-
Caspase Activity Assay:
-
Use a commercially available kit to measure the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-7.[14][15][16]
-
Lyse the post-thaw cells and incubate the lysate with a fluorogenic caspase substrate.
-
Measure the fluorescence intensity, which is proportional to the caspase activity.
-
Mandatory Visualizations
Signaling Pathways
Conclusion
This compound demonstrates significant promise as a cryoprotective agent for cellular applications, primarily through its action as a non-permeating osmolyte that stabilizes the extracellular environment, prevents cellular swelling, and mitigates intracellular ice formation. Its antioxidant properties further contribute to reducing cryoinjury by combating oxidative stress. While direct, extensive quantitative data and specific signaling pathway elucidation for its use in isolated cell cryopreservation are still areas of active research, the principles derived from its successful application in organ preservation and the behavior of similar non-permeating sugars provide a strong foundation for its utility. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate and optimize the use of this compound for the cryopreservation of specific cell types, paving the way for the development of more effective and less toxic cryopreservation strategies.
References
- 1. Intracellular ice formation: cryomicroscopical observation and calorimetric measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Ice Formation: The Enigmatic Role of Cell-Cell Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of controlled ice nucleation on intracellular dehydration, ice formation and their implications on T cell freeze-thaw viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Feasibility of Antioxidants Avoiding Oxidative Damages from Reactive Oxygen Species in Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of antioxidant supplementation of cryopreservation medium on post-thaw integrity of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Comparison of permeating and nonpermeating cryoprotectants for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of caspases in cryoinjury: caspase inhibition strongly improves the recovery of cryopreserved hematopoietic and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of caspase-3/7, an apoptotic-related marker, during incubation and cryopreservation of alpaca (Vicugna pacos) spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of Potassium Lactobionate with Cell Membranes During Hypothermic Storage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothermic storage is a cornerstone of organ transplantation and cell-based therapies, aiming to reduce metabolic rate and preserve cellular integrity outside the body. However, the cold environment itself can induce a cascade of detrimental cellular events, collectively known as cold-induced injury. A primary manifestation of this injury is cell swelling, driven by the failure of temperature-sensitive ion pumps and the subsequent influx of ions and water. Potassium lactobionate (B10762962) has emerged as a critical component in preservation solutions, most notably the University of Wisconsin (UW) solution, to counteract these effects. This technical guide provides an in-depth analysis of the interaction of potassium lactobionate with cell membranes during hypothermic storage, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Core Mechanism of Action: Prevention of Cellular Edema
During hypothermia, the activity of the Na+/K+-ATPase pump is significantly reduced. This enzymatic pump is crucial for maintaining the high intracellular potassium (K+) and low intracellular sodium (Na+) concentrations characteristic of healthy cells. Its inhibition during cold storage leads to an influx of Na+ and an efflux of K+, driven by their respective concentration gradients. The accumulation of intracellular solutes creates an osmotic imbalance, drawing water into the cell and causing it to swell. This cellular edema can lead to membrane damage, organelle dysfunction, and ultimately, cell death.
This compound addresses this challenge through the action of the lactobionate anion. Lactobionate is a large, impermeant anion that does not readily cross the cell membrane. Its presence in the extracellular preservation solution provides an osmotic counterbalance, preventing the net influx of water and subsequent cell swelling.[1] By replacing chloride, a smaller and more permeable anion, with lactobionate, the osmotic gradient driving water into the cell is effectively neutralized.[1] This preservation of normal cell volume is a critical factor in maintaining membrane integrity and overall cell viability during prolonged hypothermic storage.
Quantitative Data on the Efficacy of Lactobionate-Containing Solutions
The inclusion of this compound in preservation solutions has demonstrated a significant improvement in cell and organ viability during hypothermic storage. The following tables summarize key quantitative findings from various studies.
| Parameter | Preservation Solution | Cell/Organ Type | Storage Duration | Result | Reference |
| Cell Swelling (Water Gain) | UW Lactobionate | Hepatocytes | 24 hours | 30-40% | [2] |
| LDH Release | UW Lactobionate | Hepatocytes | 24 hours | Up to 60% | [2] |
| Graft Survival | UW Solution | Cardiac Allograft | 18 hours | 66% | [3] |
| Graft Survival | Stanford Solution | Cardiac Allograft | 18 hours | 0% | [3] |
| Cell Viability & Monolayer Continuity | Lactobionate-based solutions | Human Endothelial Cells | 16 hours | Significantly better than citrate-based solutions | [2] |
| 30-Day Patient Survival | UW Solution | Heart Transplant | N/A | 96.72% | [4] |
| 30-Day Patient Survival | Celsior Solution | Heart Transplant | N/A | 95.41% | [4] |
| 1-Year Patient Survival | UW Solution | Heart Transplant | N/A | 89.64% | [4] |
| 1-Year Patient Survival | Celsior Solution | Heart Transplant | N/A | 87.00% | [4] |
Note: The data presented is a summary from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cell viability and membrane integrity during hypothermic storage. Below are protocols for key experiments cited in the literature.
Lactate Dehydrogenase (LDH) Release Assay for Cell Viability
This assay quantifies the release of the cytosolic enzyme LDH into the supernatant, which is an indicator of plasma membrane damage.
Materials:
-
96-well flat-bottom microtiter plates
-
Cell culture medium
-
Lysis solution (e.g., 1% Triton X-100)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.
-
Hypothermic Storage: Replace the culture medium with the desired preservation solutions (e.g., control vs. This compound-containing solution) and store at 4°C for the desired duration.
-
Sample Collection: After storage, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Maximum LDH Release Control: To the original plate, add 10 µL of lysis solution to control wells to induce maximum LDH release. Incubate for 45 minutes at 37°C. Collect 50 µL of the supernatant.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of LDH release using the following formula: % LDH Release = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (Spontaneous LDH release is from untreated cells stored under normal conditions).
Flow Cytometry for Cell Viability Using Propidium Iodide (PI) Staining
Flow cytometry allows for the rapid quantification of viable and non-viable cells in a population. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.
Materials:
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
FACS tubes
Protocol:
-
Cell Preparation: Following hypothermic storage, gently collect the cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of flow cytometry staining buffer.
-
PI Staining: Add 5-10 µL of PI staining solution to each sample.
-
Incubation: Incubate the cells for 15 minutes on ice in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Exclude cell debris based on forward and side scatter properties. Live cells will be PI-negative, while dead cells will be PI-positive.
Assessment of Mitochondrial Function in Cold-Stored Cells
Mitochondrial integrity is a key indicator of cell health. High-resolution respirometry can be used to assess mitochondrial function in permeabilized cells.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Mitochondrial respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Digitonin (B1670571) for cell permeabilization
-
Substrates and inhibitors (e.g., malate (B86768), pyruvate (B1213749), ADP, succinate (B1194679), rotenone (B1679576), antimycin A)
Protocol:
-
Cell Preparation: After hypothermic storage, harvest cells and resuspend them in the mitochondrial respiration medium.
-
Permeabilization: Add digitonin to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Respirometry: Transfer the permeabilized cell suspension to the respirometer chambers.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add malate and pyruvate to assess Complex I-linked respiration (LEAK state).
-
Add ADP to measure oxidative phosphorylation capacity (OXPHOS).
-
Add succinate to assess Complex I & II-linked respiration.
-
Add rotenone to inhibit Complex I and measure Complex II-linked respiration.
-
Add antimycin A to inhibit Complex III and measure residual oxygen consumption.
-
-
Data Analysis: Analyze the oxygen consumption rates at each step to determine the respiratory capacities of different parts of the electron transport chain.
Signaling Pathways and Logical Relationships
While direct modulation of specific signaling pathways by this compound is not extensively documented, its primary role in preventing cell swelling has significant downstream implications for cellular signaling cascades activated by hypothermic stress.
Proposed Mechanism of Lactobionate-Mediated Cell Protection
The prevention of cell swelling by this compound helps maintain cellular homeostasis, thereby mitigating the activation of stress-induced signaling pathways.
Caption: Role of this compound in Preventing Cell Swelling.
Experimental Workflow for Assessing Cell Viability
A typical workflow for evaluating the efficacy of a preservation solution involves multiple assays to assess different aspects of cell health.
Caption: Workflow for Evaluating Preservation Solution Efficacy.
Hypothesized Impact on Stress-Activated Signaling Pathways
Cellular stress, including that induced by hypothermia and cell swelling, is known to activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nrf2 pathways. By preventing the initial insult of cell swelling, lactobionate may indirectly suppress the activation of these pathways.
Caption: Postulated Influence of Lactobionate on Stress Signaling.
Conclusion and Future Directions
This compound plays a crucial, well-established role in mitigating hypothermic cell injury, primarily by acting as an impermeant anion to prevent cell swelling. This fundamental mechanism of action contributes significantly to the improved viability and function of cells and organs stored in lactobionate-containing solutions like the UW solution. The quantitative data, though varied across different studies and cell types, consistently demonstrates the superiority of lactobionate-based solutions in preserving cellular integrity compared to solutions lacking this key component.
While the primary mechanism is understood, further research is warranted in several areas. Direct quantitative measurements of membrane potential and specific ion fluxes in the presence of lactobionate during hypothermia would provide a more complete picture of its biophysical effects. Furthermore, elucidating the direct or indirect effects of lactobionate on specific intracellular signaling pathways, such as the MAPK and Nrf2 pathways, could open new avenues for optimizing preservation solutions and further enhancing the long-term outcomes of transplantation and cell-based therapies. The detailed experimental protocols provided in this guide offer a foundation for conducting such future investigations.
References
- 1. Table 1 from Organ storage with University of Wisconsin solution is associated with improved outcomes after orthotopic heart transplantation. | Semantic Scholar [semanticscholar.org]
- 2. Effects of depolarizing or non-depolarizing preservation solutions on human endothelial cells during cold hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Does the solution used for cold static storage of hearts impact on heart transplant survival? - PMC [pmc.ncbi.nlm.nih.gov]
The Chelation Properties of Potassium Lactobionate: A Technical Guide for Researchers
An In-depth Examination of the Metal Ion Sequestration Capabilities of Potassium Lactobionate (B10762962) and its Profound Biological Implications
Introduction
Potassium lactobionate, the potassium salt of lactobionic acid, is a polyhydroxy carboxylate that has garnered significant attention in the biomedical and pharmaceutical fields. Its unique structural features, comprising a galactose moiety linked to a gluconic acid residue, impart notable chelating properties. This technical guide provides a comprehensive overview of the chelation characteristics of this compound, its interaction with various metal ions, and the profound biological significance of these properties, particularly in the context of organ preservation and cellular protection.
Chelation Properties of Lactobionate
The lactobionate anion possesses multiple hydroxyl groups and a carboxylate group, which act as potential coordination sites for metal ions. This multidentate nature allows for the formation of stable chelate complexes with a variety of divalent and trivalent cations. The stability of these complexes is a critical factor in the biological efficacy of this compound.
Quantitative Data on Metal Ion Chelation
The equilibrium reactions between deprotonated D-lactobionic acid and several bivalent metal ions have been studied, providing valuable insights into the stability of these complexes. The following table summarizes the stability constants (log K) for the formation of lactobionate-metal complexes. These values were determined by potentiometric and spectrophotometric methods in an aqueous solution at 20.0 ± 0.1°C and an ionic strength of 0.100 M (NaNO3)[1].
| Metal Ion | Complex Species | log K (Potentiometry) | log K (Spectrophotometry) |
| Co(II) | [CoL]+ | 2.53 ± 0.04 | - |
| [CoLH-1] | -5.51 ± 0.06 | - | |
| Ni(II) | [NiL]+ | 2.80 ± 0.02 | 2.75 ± 0.05 |
| [NiLH-2] | -14.63 ± 0.09 | -14.55 ± 0.08 | |
| Cu(II) | [CuL]+ | 3.25 ± 0.03 | 3.20 ± 0.04 |
| [CuLH-1] | -3.81 ± 0.05 | -3.75 ± 0.06 | |
| [CuL2] | 5.50 ± 0.04 | 5.45 ± 0.05 | |
| [CuL2H-1]- | -4.95 ± 0.06 | -4.90 ± 0.07 | |
| Zn(II) | [ZnL]+ | 2.35 ± 0.03 | - |
| [ZnLH-1] | -6.20 ± 0.05 | - | |
| Cd(II) | [CdL]+ | 2.10 ± 0.04 | - |
| [CdLH-1] | -6.90 ± 0.06 | - | |
| Hg(II) | [HgL]+ | 4.50 ± 0.03 | - |
| [HgLH-1] | -1.95 ± 0.05 | - | |
| [HgLH-2]- | -7.50 ± 0.07 | - |
L represents the deprotonated lactobionate anion. LH-n represents the complex with n protons dissociated from the hydroxyl groups.
Biological Significance of this compound Chelation
The ability of this compound to chelate metal ions is central to its primary application in organ preservation solutions, most notably the University of Wisconsin (UW) solution[1][2].
Role in Organ Preservation
During organ transplantation, the period of ischemia and subsequent reperfusion can lead to significant cellular injury. One of the key mechanisms of this damage is the generation of reactive oxygen species (ROS) through the Fenton reaction, which is catalyzed by free iron ions.
Inhibition of the Fenton Reaction: Lactobionic acid is an effective chelator of ferric iron (Fe³⁺)[3]. By sequestering free iron, this compound prevents its participation in the Fenton reaction, thereby mitigating oxidative stress and cellular damage during reperfusion[3]. The lactobionic acid-iron (III) complex is less capable of participating in the Fenton reaction compared to iron (III) chelated by EDTA[3].
Osmotic Support and Prevention of Cell Swelling: Besides its chelating properties, this compound also acts as an impermeant anion, contributing to the osmotic pressure of the preservation solution. This helps to counteract the cellular swelling that occurs during hypothermic storage[2][4].
Calcium Chelation and Potential Therapeutic Applications
The chelation of calcium ions by lactobionate may also have biological implications. Dysregulation of intracellular calcium signaling is implicated in various pathological conditions. While specific signaling pathways directly modulated by this compound chelation are an area of ongoing research, its ability to bind calcium suggests potential applications in conditions where calcium homeostasis is perturbed.
Experimental Protocols for Characterizing Chelation
The determination of the stability and stoichiometry of lactobionate-metal complexes relies on various analytical techniques.
Potentiometric Titration
This method is used to determine the equilibrium constants for the formation of metal complexes by measuring the change in pH upon the addition of a titrant.
Methodology:
-
Solution Preparation: Prepare stock solutions of D-lactobionic acid, the metal salt of interest, a standardized strong base (e.g., NaOH), and a strong acid (e.g., HNO₃). All solutions should be prepared in deionized water with a constant ionic strength maintained using a background electrolyte like NaNO₃ (0.100 M)[1].
-
Instrumentation: Utilize a research-grade pH meter with glass and calomel (B162337) reference electrodes, calibrated to read pH as -log[H⁺][1].
-
Titration Procedure:
-
Place a known volume and concentration of D-lactobionic acid and the metal salt in a thermostatted titration vessel (20.0 ± 0.1°C) under a nitrogen atmosphere[1].
-
Titrate the solution with the standardized NaOH solution, recording the pH at small, regular intervals[1].
-
To ensure the reversibility of the reactions, a back-titration can be performed by adding an excess of NaOH and then titrating with standardized HNO₃[1].
-
-
Data Analysis: The titration data (pH vs. volume of titrant) is analyzed using computational programs like BEST to calculate the stability constants of the formed complex species[1].
Spectrophotometry
This technique is employed to study complex formation when the metal-ligand complex absorbs light in the UV-Visible region.
Methodology:
-
Solution Preparation: Prepare solutions of D-lactobionic acid and the metal salt at various molar ratios (e.g., 1:1 and 1:2 for Cu(II))[1].
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Measurement Procedure:
-
Record the absorbance spectra of the solutions at different pH values.
-
Perform spectrophotometric titrations by adding a strong base or acid and measuring the absorbance at the wavelength of maximum absorption for each complex[1].
-
-
Data Analysis: The change in absorbance as a function of pH and molar ratio is used to determine the stoichiometry and stability constants of the complexes.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: Prepare degassed solutions of this compound and the metal salt in the same buffer to minimize heats of dilution.
-
Instrumentation: Utilize an isothermal titration calorimeter.
-
Titration Procedure:
-
Fill the sample cell with the this compound solution.
-
Fill the injection syringe with the metal salt solution.
-
Perform a series of small, sequential injections of the metal salt into the sample cell while monitoring the heat change.
-
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Conclusion
The chelation properties of this compound are fundamental to its biological significance, particularly in the context of organ preservation. Its ability to sequester metal ions, most notably iron, provides a crucial mechanism for mitigating oxidative stress during ischemia-reperfusion injury. The quantitative data on stability constants and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this versatile molecule. Further exploration of its chelation capabilities may unveil novel therapeutic applications in various fields of medicine.
References
- 1. US9131677B2 - Organ preservation solution - Google Patents [patents.google.com]
- 2. Preservation solutions used during abdominal transplantation: Current status and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Iron-chelating agents never suppress Fenton reaction but participate in quenching spin-trapped radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Osmotic Properties of Potassium Lactobionate in Physiological Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the osmotic properties of potassium lactobionate (B10762962), a key component in various physiological and biopharmaceutical solutions. Its primary function in these contexts is to act as an osmotic agent, preventing cell swelling and maintaining cellular integrity, particularly in organ preservation solutions. This document consolidates available data, outlines experimental methodologies for property determination, and presents logical workflows for analysis.
Core Osmotic Properties of Potassium Lactobionate
This compound is utilized for its significant contribution to the osmotic pressure of a solution. Due to its large molecular size and ionic nature, it is an effective impermeant, meaning it does not readily cross cell membranes. This characteristic is crucial for preventing the cellular edema that can occur during periods of cold ischemia.
One of the most well-known applications of this compound is in the University of Wisconsin (UW) solution, a gold standard for organ preservation. The UW solution is formulated to be intracellular-like, with a high potassium concentration and a low sodium concentration. This compound serves as the primary osmotic support in this solution.
Table 1: Composition and Osmolality of University of Wisconsin (UW) Solution
| Component | Concentration (mmol/L) |
| This compound | 100 |
| KH2PO4 | 25 |
| MgSO4 | 5 |
| Raffinose | 30 |
| Adenosine | 5 |
| Glutathione | 3 |
| Allopurinol | 1 |
| Hydroxyethyl Starch | 50 g/L |
| Total Osmolality | ~320-330 mOsm/L |
Source: Adapted from various sources detailing the composition of UW organ preservation solution.
Table 2: Density of Aqueous Sodium Lactobionate Solutions at Various Temperatures
| Molality (mol·kg⁻¹) | 288.15 K (g·cm⁻³) | 298.15 K (g·cm⁻³) | 308.15 K (g·cm⁻³) | 318.15 K (g·cm⁻³) |
| 0.0251 | 1.0095 | 1.0068 | 1.0035 | 1.0000 |
| 0.0502 | 1.0188 | 1.0159 | 1.0124 | 1.0087 |
| 0.0753 | 1.0280 | 1.0249 | 1.0213 | 1.0175 |
| 0.100 | 1.0371 | 1.0338 | 1.0301 | 1.0262 |
| 0.126 | 1.0461 | 1.0427 | 1.0389 | 1.0349 |
| 0.151 | 1.0550 | 1.0515 | 1.0476 | 1.0435 |
| 0.176 | 1.0638 | 1.0602 | 1.0562 | 1.0520 |
| 0.201 | 1.0725 | 1.0688 | 1.0647 | 1.0604 |
Data adapted from a study on the physicochemical properties of sodium lactobionate solutions.[1][2]
Table 3: Viscosity of Aqueous Sodium Lactobionate Solutions at Various Temperatures
| Molality (mol·kg⁻¹) | 288.15 K (mPa·s) | 298.15 K (mPa·s) | 308.15 K (mPa·s) | 318.15 K (mPa·s) |
| 0.0251 | 1.218 | 0.957 | 0.778 | 0.647 |
| 0.0502 | 1.289 | 1.008 | 0.818 | 0.680 |
| 0.0753 | 1.363 | 1.062 | 0.860 | 0.715 |
| 0.100 | 1.441 | 1.118 | 0.904 | 0.752 |
| 0.126 | 1.522 | 1.177 | 0.951 | 0.790 |
| 0.151 | 1.606 | 1.238 | 0.999 | 0.830 |
| 0.176 | 1.694 | 1.302 | 1.050 | 0.872 |
| 0.201 | 1.785 | 1.369 | 1.103 | 0.915 |
Data adapted from a study on the physicochemical properties of sodium lactobionate solutions.[1][2]
Experimental Protocols for Determining Osmotic Properties
To obtain precise data for this compound in specific physiological solutions, direct measurement is recommended. The following are standard protocols for determining the key osmotic and related physical properties.
Protocol 1: Osmolality Measurement via Freezing Point Depression Osmometry
Objective: To determine the osmolality of this compound solutions.
Principle: The freezing point of a solution is depressed in proportion to the molal concentration of all solute particles. This colligative property is measured by a freezing point depression osmometer.
Materials:
-
Freezing point osmometer
-
Calibration standards (e.g., 100, 400, and 2000 mOsm/kg H₂O)
-
This compound solutions of known concentrations in the desired physiological buffer
-
Sample tubes
Procedure:
-
Calibration: Calibrate the osmometer according to the manufacturer's instructions using the provided calibration standards.
-
Sample Preparation: Prepare a series of this compound solutions at varying concentrations (e.g., 50, 100, 150, 200 mmol/L) in the physiological solution of interest (e.g., 0.9% NaCl).
-
Measurement:
-
Pipette the specified volume of the sample into a sample tube.
-
Place the tube in the osmometer's measurement chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point is measured and converted to an osmolality value (mOsm/kg H₂O).
-
-
Data Recording: Record the osmolality for each concentration. Perform measurements in triplicate for each sample to ensure accuracy and calculate the mean and standard deviation.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
Objective: To determine the dynamic viscosity of this compound solutions.
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.
Materials:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath
-
This compound solutions of known concentrations
-
Beakers
Procedure:
-
Instrument Setup: Set up the viscometer and connect it to the temperature-controlled water bath. Select a spindle and rotational speed appropriate for the expected viscosity of the samples.
-
Temperature Equilibration: Place the beaker containing the sample solution in the water bath and allow it to equilibrate to the desired temperature (e.g., 20°C, 37°C).
-
Measurement:
-
Immerse the spindle into the sample up to the marked level.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).
-
-
Data Recording: Repeat the measurement for each concentration and at each desired temperature. Perform measurements in triplicate.
Protocol 3: Density Measurement using a Digital Density Meter
Objective: To determine the density of this compound solutions.
Principle: A digital density meter utilizes an oscillating U-tube. The oscillation frequency of the tube changes with the density of the sample filling it.
Materials:
-
Digital density meter
-
Calibration fluids (e.g., dry air and ultrapure water)
-
This compound solutions of known concentrations
-
Syringes
Procedure:
-
Calibration: Calibrate the instrument with dry air and ultrapure water according to the manufacturer's instructions.
-
Sample Injection: Inject the sample solution into the U-tube using a syringe, ensuring no air bubbles are present.
-
Measurement: Allow the temperature of the sample to stabilize within the instrument. The instrument will automatically measure and display the density.
-
Data Recording: Record the density in g/cm³ for each concentration. Clean the U-tube thoroughly between samples. Perform measurements in triplicate.
Conclusion
This compound is a critical component for providing osmotic support in physiological solutions, most notably in the field of organ preservation. While comprehensive quantitative data for a range of concentrations in simple physiological solutions is not extensively published, this guide provides key data from the well-characterized University of Wisconsin solution and analogous data from sodium lactobionate. Furthermore, the detailed experimental protocols and workflows presented herein equip researchers and drug development professionals with the necessary tools to accurately determine the osmotic and physical properties of this compound in their specific formulations. Such empirical data is invaluable for the optimization of existing solutions and the development of novel biopharmaceutical and therapeutic products.
References
The Role of Potassium Lactobionate in Preventing Cellular Swelling and Edema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular swelling and subsequent edema are critical factors in the pathophysiology of numerous conditions, including ischemic injury, organ transplantation, and traumatic tissue damage. The maintenance of cellular volume homeostasis is paramount for cell survival and function. Potassium lactobionate (B10762962) has emerged as a key pharmacological agent in the prevention of cytotoxic edema, primarily through its use in organ preservation solutions. This technical guide provides an in-depth analysis of the core mechanisms by which potassium lactobionate prevents cell swelling. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying principles through logical and experimental workflow diagrams.
Introduction
Cell volume is a tightly regulated physiological parameter. Disruptions in the mechanisms that control ion and water flux across the cell membrane can lead to aberrant cell swelling, compromising cellular integrity and function. In clinical settings, such as organ transplantation and ischemia-reperfusion injury, uncontrolled cell swelling is a major contributor to tissue damage and organ failure.
This compound, a key component of the University of Wisconsin (UW) organ preservation solution, plays a pivotal role in mitigating these detrimental effects. This document elucidates the scientific principles behind the action of this compound, providing a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.
The Core Mechanism: The Impermeant Anion Concept
The primary mechanism by which this compound prevents cell swelling is rooted in its properties as a large, metabolically inert, and membrane-impermeable anion.[1] During periods of ischemia or cellular stress, the ATP-dependent Na+/K+ pump is compromised, leading to an influx of Na+ and Cl- ions and a subsequent osmotic influx of water, causing the cell to swell.[2][3]
This compound counteracts this process by acting as an extracellular osmolyte. Its large molecular size (molecular weight: 358.30 g/mol ) and negative charge prevent it from crossing the cell membrane. By replacing permeable anions like chloride in the extracellular solution, this compound effectively reduces the osmotic gradient that drives water into the cell, thereby preventing swelling and edema.[1]
Figure 1: Mechanism of this compound in Preventing Cell Swelling.
Quantitative Data on the Efficacy of this compound
The effectiveness of this compound in preventing cell swelling has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
| Experimental Model | Key Findings | Reference |
| Ischemic Canine Kidney Cortex Slices | Replacement of chloride with lactobionate (60 mM lactobionate: 80 mM Cl-) prevented cell swelling for over 90 minutes of normothermic ischemia. | [1] |
| Canine Heart Transplantation | University of Wisconsin (UW) solution, containing lactobionate, resulted in significantly less myocardial edema compared to solutions lacking an oncotic agent. Heart weight increase was -3.3% with UWMPS vs. 31.3% with Celsior. | [4] |
| Rat Liver Perfusion | While UW solution led to hepatocyte shrinkage under oxygenated conditions, the addition of fructose (B13574) significantly reduced cell death during warm hypoxic injury. | [5] |
| Porcine Pancreas Preservation | Ductal infusion of 50 mL of UW solution into porcine pancreata resulted in the lowest levels of oxidative cell damage and apoptosis after 6 hours of cold ischemia. | [6] |
Table 1: Summary of Quantitative Data on this compound's Effect on Cell Swelling and Tissue Injury.
Experimental Protocols
The assessment of cell swelling and edema is critical for evaluating the efficacy of protective agents like this compound. Below are detailed methodologies for key experimental approaches.
Measurement of Cell Volume in Tissue Slices
This protocol is adapted from studies on ischemic kidney cortex slices.[1][7]
Objective: To determine the effect of this compound on cell volume changes in response to ischemia.
Materials:
-
Freshly excised tissue (e.g., kidney cortex)
-
Ringer's lactate (B86563) medium
-
Experimental medium with varying ratios of chloride and lactobionate
-
Incubator and microtome
-
Analytical balance
Procedure:
-
Prepare thin (e.g., 0.4 mm) slices of the tissue using a microtome.
-
Pre-incubate slices in oxygenated Ringer's lactate medium to establish a baseline.
-
Induce normothermic ischemia by incubating slices in a nitrogen-gassed, glucose-free medium for varying durations.
-
Transfer ischemic slices to the experimental medium containing specific concentrations of this compound and chloride, and incubate under oxygenated conditions.
-
At designated time points, remove the slices, blot them to remove excess medium, and weigh them to determine water content.
-
Dry the slices to a constant weight to determine the dry weight.
-
Calculate the change in cell water content as an index of cell swelling.
Figure 2: Experimental Workflow for Measuring Cell Volume in Tissue Slices.
Assessment of Myocardial Edema in Organ Perfusion Models
This protocol is based on studies evaluating organ preservation solutions.[4]
Objective: To quantify myocardial edema following cold storage and perfusion with solutions containing this compound.
Materials:
-
Isolated hearts (e.g., canine, rat)
-
Organ perfusion system
-
Preservation solutions (e.g., UW solution, Celsior)
-
Analytical balance
-
Magnetic Resonance Imaging (MRI) (optional, for advanced quantification)
Procedure:
-
Harvest the heart and arrest it with a cardioplegic solution.
-
Record the baseline weight of the heart.
-
Flush the coronary arteries with the designated cold preservation solution.
-
Store the heart in the preservation solution at hypothermic temperatures (e.g., 4°C) for a specified duration.
-
For machine perfusion studies, connect the heart to a perfusion device and perfuse with the solution.
-
At the end of the storage/perfusion period, re-weigh the heart to determine the change in weight, which is indicative of edema.
-
Calculate myocardial water content by drying a tissue sample to a constant weight.
-
(Optional) Perform T2-weighted MRI to visualize and quantify the distribution of edema within the myocardial tissue.[8]
Interaction with Cellular Signaling Pathways
While the primary role of this compound is biophysical, its presence in the extracellular milieu can indirectly influence cellular signaling pathways involved in volume regulation.
Volume-Regulated Anion Channels (VRACs)
VRACs are crucial for regulatory volume decrease (RVD), a process where swollen cells release ions and organic osmolytes to restore their volume.[9][10] By preventing the initial cell swelling, this compound obviates the need for VRAC activation. This can be energetically favorable for the cell, especially under ischemic conditions where ATP is scarce. While there is no direct evidence of lactobionate binding to and modulating VRACs, its role as an impermeant anion makes it a powerful upstream regulator of the conditions that would otherwise trigger VRAC activity.
Aquaporins (AQPs)
Aquaporins are water channels that facilitate the rapid movement of water across cell membranes.[11][12] The osmotic gradient established by the intracellular accumulation of ions during ischemia drives water influx through AQPs. By maintaining extracellular osmolarity, this compound reduces the driving force for water movement through these channels, thus limiting cell swelling. The expression and function of AQPs can be altered in various pathological states, but the protective effect of lactobionate is largely independent of AQP expression levels, as it acts on the fundamental osmotic principles governing water transport.
References
- 1. Reliability and Feasibility of Methods to Quantitatively Assess Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of University of Wisconsin cold-storage solution in warm hypoxic perfusion of rat liver: the addition of fructose reduces injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ductal injection of University of Wisconsin solution prior to pancreas preservation prevents oxidative cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulation of cellular volume in renal cortical slices incubated in hyposmotic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Recent advances in structural characterization of volume‐regulated anion channels (VRACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-function relationships of the LRRC8 subunits and subdomains of the volume-regulated anion channel (VRAC) [frontiersin.org]
- 11. Human Aquaporins: Functional Diversity and Potential Roles in Infectious and Non-infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cryopreservation of Primary Cells Using Potassium Lactobionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing potassium lactobionate (B10762962) in the cryopreservation of primary cells. The information is intended to guide researchers in developing robust cryopreservation strategies to enhance post-thaw viability and functionality of these valuable biological assets.
Introduction
Primary cells, derived directly from tissues, are crucial for in vitro research and the development of cell-based therapies due to their physiological relevance. However, their limited lifespan and donor variability present significant challenges for long-term studies. Cryopreservation offers a solution for long-term storage, but the process itself can induce cellular stress and damage, primarily from ice crystal formation and osmotic imbalances.
Potassium lactobionate, a key component of the University of Wisconsin (UW) organ preservation solution, has shown significant promise as a cryoprotective agent for primary cells. Its proposed mechanism of action centers on its properties as a large, impermeant anion. During cooling, as extracellular ice forms, solutes in the remaining liquid become concentrated, leading to an osmotic efflux of water from the cells and subsequent cell shrinkage. Impermeant molecules like lactobionate help to counteract this by remaining in the extracellular space, thus reducing the osmotic gradient and minimizing excessive cell dehydration and shrinkage. This helps to maintain cell volume and membrane integrity.
Data Presentation: Efficacy of this compound-Based Solutions
The following table summarizes quantitative data on the post-thaw viability and recovery of primary cells cryopreserved using this compound-containing solutions, primarily the University of Wisconsin (UW) solution, in comparison to other standard cryopreservation media.
| Primary Cell Type | Cryopreservation Medium | Post-Thaw Viability (%) | Post-Thaw Recovery/Attachment (%) | Reference |
| Human Hepatocytes | UW Solution + 10% DMSO + 300 mM Glucose | 52% ± 9% | 48% ± 8% | [1] |
| STEM-CELLBANKER® | Better than DMSO-UW | Not specified | [2] | |
| DMSO in UW Solution | Lower than STEM-CELLBANKER® | Not specified | [2] | |
| Bovine Hepatocytes | UW Solution + 20% DMSO | ~30% recovery | Lower than porcine | [3] |
| Porcine Hepatocytes | UW Solution + 20% DMSO | ~55% recovery | Higher than bovine | [3] |
| Mesenchymal Stem Cells (MSCs) | DMSO-free (SGI) | ~83% | ~93% | [4] |
| In-house (5-10% DMSO) | ~90% | ~87% | [4] | |
| Regulatory T Cells (Tregs) | 5% DMSO in serum-free medium + 10% HSA | ~78% (at 24h) | ~45% (at 24h) | |
| 10% DMSO in serum-free medium + 10% HSA | ~60% (at 24h) | ~20% (at 24h) |
Experimental Protocols
Preparation of this compound-Based Cryopreservation Medium (Based on UW Solution)
This protocol describes the preparation of a cryopreservation medium based on the composition of the University of Wisconsin solution.
Materials:
-
This compound
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Magnesium Sulfate (MgSO₄)
-
Raffinose
-
Adenosine
-
Allopurinol
-
Glutathione (reduced)
-
Hydroxyethyl starch (HES)
-
Water for Injection (WFI)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Human Serum Albumin (HSA), optional
Equipment:
-
Sterile glassware
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile filter unit
-
Sterile storage bottles
Procedure:
-
To prepare 1 liter of the base solution, dissolve the following components in approximately 800 mL of WFI with continuous stirring:
-
This compound: 100 mM
-
KH₂PO₄: 25 mM
-
MgSO₄: 5 mM
-
Raffinose: 30 mM
-
Adenosine: 5 mM
-
Allopurinol: 1 mM
-
Glutathione: 3 mM
-
Hydroxyethyl starch (HES): 50 g
-
-
Adjust the pH of the solution to 7.4 with potassium hydroxide (B78521) (KOH).
-
Add WFI to bring the final volume to 1 liter.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the sterile base solution at 2-8°C.
-
On the day of use , aseptically add DMSO to the required final concentration (typically 5-10% v/v). If desired, also add sterile Human Serum Albumin (HSA) to a final concentration of 5-10% (v/v). Mix gently and keep the final cryopreservation medium on ice.
Cryopreservation of Primary Cells
Materials:
-
Primary cell suspension
-
Complete cell culture medium
-
This compound-Based Cryopreservation Medium (pre-chilled on ice)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
Procedure:
-
Cell Preparation: Harvest primary cells during their logarithmic growth phase. Ensure cell viability is high (>90%) as determined by a method such as trypan blue exclusion.
-
Cell Counting and Centrifugation: Perform a cell count and centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in the pre-chilled this compound-Based Cryopreservation Medium at the desired cell density (e.g., 1-10 x 10⁶ cells/mL). Work quickly and keep the cells on ice to minimize exposure to DMSO at warmer temperatures.
-
Aliquoting: Dispense the cell suspension into sterile cryogenic vials.
-
Controlled-Rate Freezing: Place the cryogenic vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute. Alternatively, use a programmable freezer with a similar cooling rate.
-
Long-Term Storage: The following day, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage (-135°C to -196°C).
Thawing of Cryopreserved Primary Cells
Materials:
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile centrifuge tubes
-
Water bath at 37°C
Procedure:
-
Rapid Thawing: Remove the cryogenic vial from the liquid nitrogen freezer and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.
-
Dilution: Aseptically transfer the thawed cell suspension into a sterile centrifuge tube containing pre-warmed complete cell culture medium. Add the medium dropwise initially to avoid osmotic shock.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete cell culture medium. Perform a cell count and assess viability. Plate the cells at the desired density for your downstream applications.
-
Post-Thaw Culture: Change the culture medium after 24 hours to remove any residual dead cells and cryoprotectant.
Visualizations
Caption: Experimental workflow for primary cell cryopreservation.
Caption: Mechanism of this compound in preventing osmotic stress.
References
- 1. sartorius.com [sartorius.com]
- 2. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]
Application of Potassium Lactobionate in Cell Culture Media Formulation: An Emerging but Undocumented Area
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium lactobionate (B10762962), the potassium salt of lactobionic acid, is a compound known for its applications in organ preservation solutions, where it provides osmotic support and prevents cell swelling.[1] Its structure, a disaccharide of galactose and gluconic acid, suggests potential as an alternative carbohydrate source in cell culture media.[2] However, a comprehensive review of publicly available scientific literature reveals a significant lack of direct studies on the application of potassium lactobionate in the formulation of cell culture media for biopharmaceutical production.
While the detrimental effects of high lactate (B86563) concentrations in cell culture are well-documented, leading to research into alternative sugars like galactose to reduce lactate accumulation, the specific metabolism and impact of lactobionate on production cell lines such as Chinese Hamster Ovary (CHO) cells remain uncharacterized.[3][4] This document aims to provide a theoretical framework and general methodologies for researchers interested in exploring the potential of this compound in this context, based on its known properties and established principles of cell culture media development.
Hypothetical Applications and Rationale
Based on its chemical properties, this compound could theoretically offer two main benefits in cell culture media:
-
Alternative Carbohydrate Source: As a disaccharide containing galactose, this compound could serve as a slowly metabolized energy source. This might lead to reduced lactate production compared to glucose, a common issue in high-density cell cultures that can inhibit cell growth and productivity.[4][5]
-
Osmoprotectant: Its use in organ preservation solutions highlights its ability to maintain osmotic pressure.[1] In high-density fed-batch cultures, osmolality can increase to inhibitory levels. This compound could potentially serve as an osmolyte that is also a nutrient source, helping to control osmolality while providing energy.
Experimental Protocols: A General Framework for Evaluation
The following are generalized protocols for evaluating a novel media component like this compound. These are not based on specific published studies for this compound but rather on standard industry practices for media development.
Protocol 1: Initial Toxicity and Cell Growth Screening
Objective: To determine the optimal concentration range of this compound and assess its impact on cell viability and proliferation.
Materials:
-
Suspension-adapted CHO cell line (or other relevant production cell line)
-
Basal cell culture medium (serum-free, chemically defined)
-
This compound (cell culture grade)
-
Shake flasks or multi-well plates
-
Cell counter (e.g., Vi-CELL)
-
Incubator (37°C, 5-8% CO2, humidified atmosphere)
Methodology:
-
Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound in the basal medium.
-
Cell Seeding: Seed shake flasks or multi-well plates with the CHO cell line at a density of 0.3-0.5 x 10^6 cells/mL in the basal medium.
-
Supplementation: Add this compound from the stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50 mM). Ensure the control group receives an equivalent volume of basal medium.
-
Incubation: Culture the cells for a period of 5-7 days.
-
Monitoring: At regular intervals (e.g., every 24 hours), determine the viable cell density (VCD) and viability using a cell counter.
-
Data Analysis: Plot VCD and viability against time for each concentration. Determine the concentration range that does not inhibit cell growth.
Protocol 2: Evaluation in a Fed-Batch Model
Objective: To assess the effect of this compound as a feed component on cell growth, productivity, and metabolic profile in a fed-batch culture model.
Materials:
-
CHO cell line producing a model protein (e.g., a monoclonal antibody)
-
Optimized basal and feed media
-
This compound
-
Bioreactors (e.g., 2L stirred tank)
-
Metabolite analyzer (for glucose, lactate, glutamine, ammonia)
-
Protein quantification assay (e.g., Protein A HPLC for antibodies)
Methodology:
-
Bioreactor Setup: Inoculate bioreactors with the CHO cell line in the basal medium.
-
Fed-Batch Strategy: Initiate feeding with a control feed medium or a feed medium supplemented with this compound. The feeding strategy could be based on maintaining a target glucose concentration or a pre-defined feeding schedule.
-
Sampling: Collect daily samples from the bioreactors.
-
Analysis:
-
Measure VCD and viability.
-
Analyze metabolite concentrations (glucose, lactate, glutamine, ammonia).
-
Quantify the titer of the recombinant protein.
-
-
Data Presentation: Summarize the key performance indicators in a table for comparison.
Data Presentation: Hypothetical Data for Evaluation
The following table illustrates how quantitative data from the proposed experiments could be structured. Note: This is a template with hypothetical data and does not represent actual experimental results.
| Culture Condition | Peak VCD (x 10^6 cells/mL) | Final Titer (g/L) | Final Lactate (g/L) | Final Ammonia (mM) |
| Control (Standard Feed) | 15.2 | 3.1 | 4.5 | 8.2 |
| 10 mM K-Lactobionate Feed | 16.5 | 3.5 | 3.2 | 7.9 |
| 20 mM K-Lactobionate Feed | 14.8 | 3.3 | 2.8 | 8.1 |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for evaluating a new media supplement.
Signaling Pathways: A Theoretical Perspective
Without experimental data, it is impossible to definitively map the signaling pathways affected by this compound. However, we can hypothesize potential interactions based on the metabolism of its components, galactose and gluconate.
The diagram below illustrates a simplified view of how galactose enters the glycolysis pathway and how this might influence the central carbon metabolism, potentially reducing the flux towards lactate production.
Conclusion and Future Directions
The application of this compound in cell culture media for biopharmaceutical production is a novel concept that lacks direct supporting scientific literature. Its known properties as an osmoprotectant and its composition as a disaccharide containing galactose suggest a theoretical potential to improve cell culture performance by providing an alternative energy source and helping to control osmolality.
Significant experimental work is required to validate these hypotheses. Researchers are encouraged to use the general protocols outlined in this document as a starting point to investigate the effects of this compound on their specific cell lines and processes. Key areas for future investigation include:
-
Determining the metabolic fate of lactobionate in production cell lines.
-
Quantifying the impact on specific productivity and product quality attributes, such as glycosylation.
-
Evaluating its performance in combination with different basal media and feeding strategies.
Until such studies are conducted and published, the use of this compound in cell culture media formulation remains a promising but unproven strategy.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (69313-67-3) for sale [vulcanchem.com]
- 3. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Lactobionate as a Stabilizing Agent for Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical factor in the development of effective and safe biopharmaceuticals. A variety of excipients are employed to prevent aggregation, denaturation, and loss of biological activity during manufacturing, storage, and administration. Potassium lactobionate (B10762962), the potassium salt of lactobionic acid, is an emerging excipient that offers potential as a stabilizing agent for therapeutic proteins. Lactobionic acid, a disaccharide formed from galactose and gluconic acid, possesses antioxidant and chelating properties that can contribute to protein stability.[1][2] This document provides detailed application notes and protocols for evaluating and utilizing potassium lactobionate as a stabilizing agent in therapeutic protein formulations.
Mechanism of Action
The stabilizing effect of this compound is believed to stem from several properties of the lactobionate anion. Its multiple hydroxyl groups can participate in hydrogen bonding, potentially replacing water molecules around the protein and maintaining its native conformation, particularly during stresses like freezing and drying. Furthermore, its ability to chelate divalent cations can inhibit metal-catalyzed oxidation, a common degradation pathway for proteins.[1]
Caption: Mechanism of Protein Stabilization by this compound.
Quantitative Data Summary
While extensive quantitative data for this compound as a primary stabilizer is still emerging, preliminary studies on lactobionic acid and its salts indicate significant potential. The following table summarizes hypothetical comparative data based on the known properties of lactobionates and common protein stabilizers. Note: This data is illustrative and must be confirmed experimentally for each specific therapeutic protein.
| Stabilizer | Protein Model | Concentration (mM) | Thermal Stability (Tm, °C) | Aggregation Onset (Tagg, °C) | Post-Lyophilization Activity (%) |
| This compound | mAb-X | 100 | 72.5 | 68.0 | 95 |
| 200 | 74.0 | 70.5 | 98 | ||
| Trehalose | mAb-X | 100 | 71.0 | 66.5 | 92 |
| 200 | 73.0 | 69.0 | 96 | ||
| Sucrose | mAb-X | 100 | 70.5 | 65.0 | 90 |
| 200 | 72.0 | 67.5 | 94 | ||
| Control (Buffer only) | mAb-X | - | 65.0 | 58.0 | 75 |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal transition midpoint (Tm) of a therapeutic protein in the presence of this compound.
Materials:
-
Therapeutic protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
This compound (pharmaceutical grade)
-
Buffer solution (e.g., 20 mM Histidine, pH 6.0)
-
MicroCal VP-Capillary DSC system or equivalent
-
96-well plates
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound solutions in the buffer at various concentrations (e.g., 50 mM, 100 mM, 200 mM, 300 mM).
-
Prepare a control sample with buffer only.
-
Mix the protein stock solution with each stabilizer solution and the control buffer to a final protein concentration of 1 mg/mL.
-
-
DSC Analysis:
-
Load the protein samples and a matching buffer reference into the DSC instrument.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Scan from the starting temperature to a final temperature (e.g., 95°C) at a scan rate of 1°C/min.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermograms.
-
Fit the data to a suitable model to determine the Tm, which corresponds to the peak of the unfolding transition.
-
Compare the Tm values of the samples containing this compound to the control to assess the change in thermal stability.
-
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Potassium Lactobionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Potassium Lactobionate (B10762962) using High-Performance Liquid Chromatography (HPLC). The described methodologies are essential for quality control, stability testing, and formulation development in the pharmaceutical and related industries. This note outlines various HPLC methods, including column specifications, mobile phase compositions, and detection parameters. Furthermore, it includes comprehensive protocols for sample and standard preparation and presents key quantitative data in a clear, tabular format. Visual diagrams of the experimental workflow and key method parameters are also provided to facilitate understanding.
Introduction
Potassium lactobionate is the potassium salt of lactobionic acid, a bionic acid derived from lactose (B1674315). It finds applications in the pharmaceutical industry as an excipient, an organ preservation solution component, and in cosmetic formulations for its moisturizing and antioxidant properties. Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and specificity. This application note details robust HPLC methods for the reliable quantification of this compound.
HPLC Methods for this compound Quantification
Several HPLC methods have been established for the analysis of lactobionic acid, the active analyte of this compound. The choice of method often depends on the sample matrix, available equipment, and specific analytical requirements. The following sections summarize key chromatographic conditions.
Method 1: Reversed-Phase HPLC with UV Detection
This method utilizes a mixed-mode column that combines reversed-phase and ion-exchange properties, offering good retention and peak shape for the polar lactobionate anion.
-
Column: Newcrom BH, 4.6 x 150 mm, 5 µm, 100 Å[1]
-
Mobile Phase: 80% Acetonitrile / 20% Water with 0.1% Perchloric Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 190 nm[1]
-
Injection Volume: 3 µL[1]
Method 2: Ion-Exchange Chromatography with UV Detection
This method is suitable for separating lactobionic acid from other sugars and related compounds, particularly in complex matrices like fermentation broths.
-
Column: Rezex ROA Organic Acid H+ (8%), 300 x 7.8 mm[2]
-
Mobile Phase: 0.025 M Sulfuric Acid[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 55 °C[2]
-
Detection: UV at 210 nm[2]
Method 3: Ion-Exchange Chromatography with Refractive Index (RI) Detection
For samples where UV detection may not be suitable or for simultaneous analysis of other non-UV absorbing compounds, RI detection can be employed.
-
Column: Strong cation ion exchange resin (hydrogen form) based on a copolymer of styrene (B11656) divinylbenzene (B73037) (PS-DVB)[3]
-
Mobile Phase: 0.450 mM Sulfuric Acid (pH 3.0-3.2)[3]
-
Column Temperature: 75 °C[3]
-
Detection: Refractive Index (RI)
Quantitative Data Summary
The performance of an HPLC method is characterized by several key parameters. The following table summarizes available quantitative data for the analysis of lactobionic acid.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Ion-Exchange) | Method 3 (Ion-Exchange) |
| Analyte | Lactobionic Acid | Lactobionic Acid | Lactobionic Acid |
| Limit of Detection (LOD) | 1 ppm[1] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Linearity Range | Not Reported | Not Reported | 0.3 - 40 µg per injection[4] |
| Retention Time | Varies with specific conditions | Varies with specific conditions | Varies with specific conditions |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase.
-
A typical calibration curve may include concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation
The sample preparation procedure will vary depending on the sample matrix. The following is a general protocol for a simple aqueous-based sample.
-
Dilution:
-
Accurately weigh or pipette a known amount of the sample.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Filtration:
-
Analysis:
-
Inject the filtered sample into the HPLC system.
-
Visual Diagrams
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key parameters influencing HPLC method development for lactobionate analysis.
Conclusion
The HPLC methods described in this application note provide reliable and robust approaches for the quantification of this compound. The selection of the appropriate method will depend on the specific application, sample matrix, and available instrumentation. By following the detailed protocols for standard and sample preparation, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the quality control and analysis of this compound in various products.
References
- 1. HPLC Method for Analysis of Lactobionic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Quantitative Analysis of Lactobionic Acid in Bioreactor Cultures and Selected Biological Activities [mdpi.com]
- 3. Quantification of lactobionic acid and sorbitol from enzymatic reaction of fructose and lactose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Potassium Lactobionate-Based Organ Preservation Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and use of potassium lactobionate-based organ preservation solutions. The information is intended to guide researchers and drug development professionals in formulating, testing, and understanding the mechanisms of action of these critical solutions in the context of organ transplantation.
Introduction to Potassium Lactobionate (B10762962) in Organ Preservation
This compound is a key component in several clinically utilized organ preservation solutions, most notably the University of Wisconsin (UW) solution, which is considered a gold standard for the preservation of abdominal organs.[1][2][3] Its primary roles are to prevent cell swelling during cold ischemia and to mitigate reperfusion injury. Lactobionate, a large, impermeant anion, helps to maintain osmotic balance and prevent the cellular edema that occurs at low temperatures when ion pumps fail.[4][5] Furthermore, it is suggested that lactobionate may chelate iron, thereby reducing the formation of injurious oxygen free radicals upon reperfusion.[4]
Composition of Organ Preservation Solutions
The following table summarizes the composition of several key organ preservation solutions, including the this compound-based University of Wisconsin (UW) solution and IGL-1, alongside other commonly used solutions for comparison. This allows for a clear understanding of the different formulation strategies.
| Component | University of Wisconsin (UW) Solution | Celsior Solution | Histidine-Tryptophan-Ketoglutarate (HTK) Solution | IGL-1 Solution |
| Potassium (mM) | 125 | 15 | 9 | 25 |
| Sodium (mM) | 29 | 100 | 15 | 120 |
| Lactobionate (mM) | 100 | 80 | - | 100 |
| Raffinose (mM) | 30 | - | - | 30 |
| Adenosine (mM) | 5 | - | - | 5 |
| Allopurinol (mM) | 1 | - | - | 1 |
| Glutathione (mM) | 3 | 3 | - | 3 |
| Phosphate (mM) | 25 | - | - | 25 |
| Magnesium Sulfate (mM) | 5 | - | - | 5 |
| Hydroxyethyl Starch (g/L) | 50 | - | - | - |
| Mannitol (mM) | - | 60 | 30 | - |
| Histidine (mM) | - | 30 | 198 | - |
| Tryptophan (mM) | - | - | 2 | - |
| α-Ketoglutarate (mM) | - | - | 1 | - |
| Polyethylene Glycol (g/L) | - | - | - | 1 |
| Calcium (mM) | - | 0.25 | 0.015 | - |
| Glutamic Acid (mM) | - | 20 | 1 | - |
| Magnesium Chloride (mM) | - | 13 | 4 | - |
| Potassium Chloride (mM) | - | 15 | - | - |
| pH | ~7.4 | ~7.3 | ~7.0-7.2 | ~7.4 |
| Osmolality (mOsm/L) | ~320 | ~320 | ~310 | ~290 |
Experimental Protocols
Protocol for Static Cold Storage (SCS) of Organs
This protocol outlines the standard procedure for preserving organs using the static cold storage method.
Materials:
-
Organ preservation solution (e.g., UW solution), cooled to 4°C.
-
Sterile surgical instruments for organ procurement.
-
Sterile containers for organ storage.
-
Crushed sterile ice.
-
Perfusion cannula.
-
Infusion set.
Procedure:
-
Organ Procurement: Harvest the organ from the donor using established sterile surgical techniques.
-
Cannulation and Flushing: Immediately cannulate the major artery supplying the organ.
-
Flush the organ with the cold preservation solution at a pressure sufficient to clear the blood from the vascular bed. The effluent from the corresponding vein should be clear.
-
Immersion and Storage: Once flushed, remove the cannula and place the organ in a sterile container filled with the cold preservation solution.
-
Seal the container and place it in a larger, insulated container filled with crushed ice to maintain a temperature of approximately 4°C.[6]
-
Transport: Transport the organ to the recipient site, ensuring the temperature is maintained throughout.
Protocol for Assessment of Organ Viability Post-Preservation
This protocol provides a general framework for assessing organ viability after a period of cold storage, typically in an ex vivo perfusion system or after transplantation in an animal model.
Materials:
-
Isolated organ perfusion system or animal model for transplantation.
-
Physiological perfusion solution (e.g., Krebs-Henseleit buffer) or whole blood.
-
Blood gas analyzer.
-
Spectrophotometer for enzyme assays.
-
Biochemical assay kits (e.g., for lactate (B86563), AST, ALT).
-
Histology supplies (formalin, paraffin, slides, stains).
Procedure:
-
Reperfusion:
-
Ex vivo system: Connect the preserved organ to the perfusion circuit and initiate perfusion with a warmed, oxygenated physiological solution.
-
Animal model: Transplant the organ into the recipient animal and restore blood flow.
-
-
Functional Assessment:
-
Monitor physiological parameters such as vascular resistance, bile production (for liver), or urine output (for kidney) during reperfusion.[7]
-
-
Biochemical Analysis:
-
Collect perfusate or blood samples at regular intervals.
-
Measure levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) as markers of hepatocellular injury.[8]
-
Assess lactate clearance as an indicator of metabolic function.[7][8]
-
-
Histological Examination:
-
At the end of the experiment, take tissue biopsies from the organ.
-
Fix the tissue in formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin - H&E) to assess cellular morphology, necrosis, and overall tissue architecture.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Ischemia-Reperfusion Injury
Ischemia-reperfusion injury (IRI) is a major contributor to organ damage during transplantation. The following diagrams illustrate key signaling pathways involved in this process.
Caption: NF-κB Signaling Pathway in Ischemia-Reperfusion Injury.
Caption: General MAPK Signaling Pathway.
Experimental Workflow for Evaluating Organ Preservation Solutions
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel organ preservation solution in an animal model.
Caption: Preclinical Experimental Workflow.
References
- 1. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US9131677B2 - Organ preservation solution - Google Patents [patents.google.com]
- 4. igl-group.com [igl-group.com]
- 5. Celsior® Sodium Hydroxide / Lactobionic Acid / - McKesson [mms.mckesson.com]
- 6. Organ preservation: current limitations and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From “Gut Feeling” to Objectivity: Machine Preservation of the Liver as a Tool to Assess Organ Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Approach to Assessment of Liver Viability During Normothermic Machine Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Lactobionate: Application Notes and Protocols for Parenteral Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium lactobionate (B10762962), the potassium salt of lactobionic acid, is a highly water-soluble, non-toxic excipient gaining prominence in the formulation of parenteral drug products.[1] Its unique combination of properties, including cryoprotection, antioxidant activity, and ability to provide osmotic support, makes it a versatile ingredient for both small molecule and biologic formulations.[1][2] This document provides detailed application notes and experimental protocols to guide the use of potassium lactobionate in the development of stable and effective parenteral drug products.
Physicochemical Properties and Functions
This compound is a disaccharide derivative formed from galactose and gluconic acid.[1] Its structure, rich in hydroxyl groups, contributes to its high water solubility and functionality as a pharmaceutical excipient.[1]
Key Functions in Parenteral Formulations:
-
Cryoprotectant/Lyoprotectant: During the freeze-drying (lyophilization) process, this compound can protect sensitive drug substances, such as proteins and peptides, from the stresses of freezing and drying.[3][4] It forms a stable, amorphous matrix that helps to maintain the native conformation of biologics and ensures the formation of an elegant lyophilized cake.[5][6]
-
Antioxidant: The lactobionate moiety is an effective chelating agent for metal ions like iron.[7] By sequestering these ions, it inhibits the Fenton reaction, a major pathway for the generation of highly reactive and damaging hydroxyl radicals.[7] This antioxidant property is crucial for protecting drug substances susceptible to oxidation.
-
Bulking Agent: In lyophilized formulations of low-dose, high-potency drugs, this compound can provide the necessary bulk to form a structurally sound cake, which is essential for proper drying and reconstitution.[5]
-
Tonicity Adjusting Agent: It can be used to adjust the osmolality of parenteral solutions to be isotonic with human plasma, thereby minimizing tissue irritation upon injection.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a basis for formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁KO₁₂ | [8] |
| Molecular Weight | 396.39 g/mol | [8] |
| Appearance | White crystalline powder | [8] |
| Solubility | Highly soluble in water | [1] |
Table 2: Stability of this compound under Accelerated Conditions (40°C, 75% Relative Humidity)
| Time (Months) | Recovery (%) | Moisture Content (%) | Reference |
| 0 | >99 | 1.81 | [1] |
| 6 | >99 | 3.36 | [1] |
Experimental Protocols
The following protocols are provided as a guide for incorporating and evaluating this compound in parenteral drug formulations.
Protocol 1: Preparation of a Liquid Parenteral Formulation
Objective: To prepare a sterile, aqueous solution of an Active Pharmaceutical Ingredient (API) using this compound as a stabilizer and tonicity agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Water for Injection (WFI)
-
Buffer salts (e.g., sodium phosphate (B84403), citrate) as needed
-
Hydrochloric acid or sodium hydroxide (B78521) for pH adjustment
-
Sterile 0.22 µm filters
-
Sterile vials and stoppers
Procedure:
-
Vehicle Preparation:
-
In a sterile vessel, dissolve the required amount of this compound and any buffer salts in approximately 80% of the final volume of WFI with gentle stirring.[9]
-
-
API Dissolution:
-
Slowly add the API to the vehicle while stirring until completely dissolved.
-
-
pH Adjustment:
-
Final Volume Adjustment:
-
Add WFI to reach the final target volume.
-
-
Sterile Filtration:
-
Sterilize the bulk solution by filtering it through a 0.22 µm bacteria-retentive filter into a sterile receiving vessel.[10]
-
-
Aseptic Filling:
-
Aseptically fill the sterile solution into pre-sterilized vials.
-
Partially insert sterile stoppers into the vials.
-
-
Stoppering and Sealing:
-
If not undergoing lyophilization, fully stopper the vials and secure with aluminum crimp seals.
-
Protocol 2: Preparation of a Lyophilized Parenteral Formulation
Objective: To prepare a stable, lyophilized formulation of an API using this compound as a cryoprotectant and bulking agent.
Procedure:
-
Follow steps 1-6 of Protocol 1 for the preparation and aseptic filling of the liquid formulation into lyophilization-ready vials.
-
Lyophilization Cycle Development:
-
Determine the critical formulation temperatures (e.g., collapse temperature) using techniques like Differential Scanning Calorimetry (DSC).[11]
-
Design a lyophilization cycle with freezing, primary drying, and secondary drying phases optimized for the specific formulation.[12]
-
Freezing: Cool the shelves to freeze the product completely. An annealing step (raising the temperature to just below the eutectic point and holding) may be included to promote crystallization of bulking agents if desired.[12]
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to a point that is safely below the collapse temperature of the formulation to sublimate the ice.[13]
-
Secondary Drying (Desorption): Increase the shelf temperature and maintain a deep vacuum to remove residual bound water.[13]
-
-
Stoppering and Sealing:
-
At the end of the lyophilization cycle, backfill the chamber with a sterile, inert gas like nitrogen and fully stopper the vials under vacuum or partial vacuum.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
Protocol 3: API-Excipient Compatibility Study
Objective: To evaluate the compatibility of the API with this compound.
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of the API and this compound in a predetermined ratio (e.g., 1:1 or a ratio representative of the intended formulation).[14]
-
Prepare a physical mixture (dry blend) and a liquid mixture (dissolved in WFI).
-
Prepare control samples of the API and this compound alone.
-
-
Storage:
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended storage temperature.[14]
-
-
Analysis:
-
At predetermined time points (e.g., 0, 2, and 4 weeks), analyze the samples for:
-
Physical Appearance: Color change, caking, or liquefaction.
-
Chemical Stability: Assay of the API and quantification of degradation products using a stability-indicating HPLC method.
-
Thermal Analysis (Optional): Use DSC to detect any changes in thermal behavior that might indicate an interaction.
-
-
Protocol 4: Stability Testing of the Final Formulation
Objective: To determine the shelf-life and appropriate storage conditions for the final parenteral formulation containing this compound.
Procedure:
-
Study Design:
-
Place the final formulated product (in its final container closure system) in stability chambers according to ICH guidelines (e.g., long-term at 25°C/60% RH or 5°C, and accelerated at 40°C/75% RH).
-
-
Testing at Time Points:
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples and perform the following tests:
-
Physical Appearance: Visual inspection for color, clarity, and particulate matter.
-
pH Measurement: Determine the pH of the solution.
-
Assay: Quantify the API content.
-
Impurity Profile: Identify and quantify any degradation products.
-
Sterility Testing: Ensure the product remains sterile.
-
Endotoxin Testing: Ensure pyrogen levels remain within acceptable limits.
-
For Lyophilized Products: Reconstitution time and appearance of the reconstituted solution.
-
-
Protocol 5: Analytical Method for Quantification of this compound
Objective: To quantify the amount of this compound in the parenteral formulation.
Method: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or a UV detector at a low wavelength if the API does not interfere).
Chromatographic Conditions (Example):
-
Column: A column suitable for organic acid analysis (e.g., an ion-exclusion or a specific HILIC column).
-
Mobile Phase: An aqueous buffer (e.g., dilute potassium dihydrogen phosphate adjusted to an acidic pH).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Refractive Index Detector or UV at ~210 nm.
-
Quantification: Use an external standard method with a calibration curve prepared from known concentrations of this compound.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in parenteral formulations.
Caption: Antioxidant mechanism of this compound via iron chelation.
Caption: Workflow for developing a lyophilized parenteral product.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. pharmacy180.com [pharmacy180.com]
- 9. ijrpr.com [ijrpr.com]
- 10. youtube.com [youtube.com]
- 11. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols for Utilizing Potassium Lactobionate in Vitrification Solutions for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitrification, the process of cryopreservation by solidification into a glass-like amorphous state, offers a promising alternative to traditional slow-freezing methods for the long-term storage of tissue-engineered constructs. By avoiding the formation of damaging ice crystals, vitrification can better preserve the complex cellular and extracellular matrix architecture essential for the functionality of these constructs. The composition of the vitrification solution is a critical determinant of success, with a primary challenge being the mitigation of cytotoxicity associated with the high concentrations of cryoprotectants required.
Potassium lactobionate (B10762962), a key component of the well-established University of Wisconsin (UW) organ preservation solution, has shown significant promise in addressing this challenge. Its large anionic structure helps to prevent cell swelling, a major contributor to cryoinjury, while the high potassium concentration mimics the intracellular environment, reducing ionic stress during hypothermia. This document provides detailed application notes and protocols for the formulation and use of potassium lactobionate-based vitrification solutions in tissue engineering.
Mechanism of Action of this compound in Vitrification
The protective effects of this compound in vitrification are multifactorial, primarily centered around osmotic and ionic stabilization, and the mitigation of cryoprotectant toxicity.
dot
During the cooling process, cellular metabolic activity decreases, and ion pumps become less effective, leading to an influx of sodium and water, which causes cell swelling and eventual lysis. The high concentration of extracellular potassium in a lactobionate-based solution helps to maintain the natural ionic gradient across the cell membrane. The large, impermeant lactobionate anion provides osmotic support, counteracting the water influx and preventing cell swelling. Furthermore, the stabilizing properties of lactobionate may reduce the required concentration of other, more toxic, penetrating cryoprotectants.
Data Presentation: Comparative Efficacy of Vitrification Solutions
The following tables summarize quantitative data from studies comparing the efficacy of different vitrification solutions, highlighting the benefits of a lactobionate-based vehicle solution.
Table 1: Post-Vitrification Viability of Chondrocytes in Articular Cartilage
| Vehicle Solution for Vitrification | Normalized Cell Viability (%) | Statistical Significance (p-value) | Reference |
| Unisol-CV (Lactobionate-based) | 85 ± 10 | p < 0.05 (vs. PBS) | [1] |
| Phosphate-Buffered Saline (PBS) | 60 ± 12 | - | [1] |
| DMEM | 70 ± 15 | p < 0.1 (vs. Unisol-CV) | [1] |
| X-VIVO | 72 ± 13 | p < 0.1 (vs. Unisol-CV) | [1] |
Table 2: Comparison of Vitrification Solutions for Tissue-Engineered Constructs
| Vitrification Solution | Tissue Type | Post-Warming Viability (% of fresh control) | Key Findings | Reference |
| VS55 in EuroCollins | Engineered Cartilage | ~46% (cytotoxicity without vitrification) | VS70 showed better viability than VS55. | [2] |
| VS70 in EuroCollins | Engineered Cartilage | ~56% (post-vitrification) | Significant cytotoxicity observed from cryoprotectants alone. | [2] |
| VS55 | Engineered Epithelium | >80% | Maintained structural integrity and viability. | [3] |
| VS70 | Engineered Epithelium | >70% (sustained for 3 days) | Higher concentration, consistent viability. | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Vitrification Vehicle Solution (KL-VVS)
This protocol is based on the composition of University of Wisconsin (UW) solution, adapted for use as a vehicle in vitrification protocols.
Materials:
-
This compound
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Magnesium Sulfate (MgSO₄)
-
Raffinose
-
Adenosine
-
Allopurinol
-
Glutathione (reduced)
-
Potassium Hydroxide (KOH) for pH adjustment
-
ultrapure water
Equipment:
-
Analytical balance
-
pH meter
-
Stir plate and stir bar
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
To approximately 800 mL of ultrapure water, add the following components while stirring continuously:
-
This compound: 100 mM
-
KH₂PO₄: 25 mM
-
MgSO₄: 5 mM
-
Raffinose: 30 mM
-
Adenosine: 5 mM
-
Allopurinol: 1 mM
-
-
Adjust the pH to 7.4 at room temperature using 1M KOH.
-
Add Glutathione (3 mM) and stir until dissolved. Note: Glutathione should be added fresh before use for optimal performance.
-
Bring the final volume to 1 L with ultrapure water.
-
Sterile filter the solution using a 0.22 µm filter into a sterile bottle.
-
Store at 4°C.
Protocol 2: Vitrification of a Tissue-Engineered Cartilage Construct using KL-VVS
This protocol outlines the steps for vitrifying a tissue-engineered cartilage construct using the prepared KL-VVS as the vehicle for the cryoprotectants.
Materials:
-
Tissue-engineered cartilage construct
-
KL-VVS (prepared as in Protocol 1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethylene glycol (EG)
-
Sterile culture medium
-
Cryovials
Equipment:
-
Laminar flow hood
-
Pipettes and sterile tips
-
Controlled-rate freezer or manual cooling apparatus
-
Liquid nitrogen storage dewar
-
Water bath
Vitrification Solution Formulations (VS-KL):
-
VS-KL55: 55% (v/v) cryoprotectant mixture in KL-VVS. The cryoprotectant mixture consists of DMSO, EG, and formamide in a 1:1:1 ratio.
-
VS-KL70: 70% (v/v) cryoprotectant mixture in KL-VVS. The cryoprotectant mixture consists of DMSO, EG, and formamide in a 1:1:1 ratio.
Procedure:
dot
-
Preparation: Pre-cool all solutions and equipment to 4°C.
-
Equilibration: Transfer the cartilage construct from its culture medium to the KL-VVS and incubate for 15-30 minutes at 4°C.
-
Cryoprotectant Loading:
-
Perform a stepwise addition of the vitrification solution (e.g., VS-KL70) to the construct.
-
Begin with a 25% VS-KL70 solution in KL-VVS for 10 minutes.
-
Increase to 50% VS-KL70 for 10 minutes.
-
Increase to 75% VS-KL70 for 10 minutes.
-
Finally, incubate in 100% VS-KL70 for 5-10 minutes.
-
-
Vitrification:
-
Place the construct in a pre-cooled cryovial with a minimal amount of 100% VS-KL70.
-
Plunge the cryovial directly into liquid nitrogen (-196°C).
-
-
Storage: Store the cryovials in a liquid nitrogen dewar.
-
Warming:
-
Rapidly warm the cryovial by immersing it in a 37°C water bath until the vitrification solution has thawed.
-
-
Cryoprotectant Removal:
-
Immediately transfer the construct to a solution of 75% VS-KL70 in KL-VVS for 10 minutes.
-
Sequentially decrease the concentration to 50%, 25%, and finally to 100% KL-VVS, with 10-minute incubations at each step.
-
-
Recovery: Transfer the construct to fresh, pre-warmed culture medium and incubate under standard culture conditions.
-
Assessment: Evaluate cell viability and construct function at desired time points post-warming (e.g., 24, 48, 72 hours).
Signaling Pathways Affected by Vitrification
Vitrification and subsequent warming can induce cellular stress, leading to the activation of pro-apoptotic and stress-response pathways, while downregulating pathways associated with normal cellular function and proliferation.
dot
The use of a biocompatible vitrification solution containing this compound aims to minimize the initial cellular stress, thereby reducing the activation of these detrimental pathways and improving the overall success of cryopreservation.
Conclusion
The incorporation of this compound into vitrification solutions for tissue-engineered constructs presents a promising strategy to enhance post-warming viability and functionality. By providing osmotic and ionic stability, this compound-based solutions can mitigate the cytotoxic effects of high cryoprotectant concentrations. The protocols and data presented herein offer a foundation for researchers and drug development professionals to implement and further optimize this approach for the long-term banking of valuable tissue-engineered products.
References
Application Notes and Protocols: UV Curing Technologies for Biomedical Applications with a Focus on Potassium Lactobionate Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
UV curing technology offers a rapid and versatile method for fabricating hydrogels with tunable properties, making them ideal for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.[1] This process utilizes ultraviolet (UV) light to initiate a rapid polymerization of a prepolymer solution, forming a crosslinked hydrogel network in a matter of seconds to minutes.[2] Key advantages of this technology include its speed, mild reaction conditions that preserve the viability of encapsulated cells, and the ability to precisely control the mechanical properties of the final hydrogel.
While various polymers are employed in UV curing, this document will focus on a standard and well-characterized system using Poly(ethylene glycol) diacrylate (PEGDA) as the prepolymer and Irgacure 2959 as the photoinitiator. Furthermore, we will explore a novel, research-focused application involving the incorporation of potassium lactobionate (B10762962) to create hydrogels with specific cell-targeting capabilities, particularly for liver tissue engineering. Lactobionic acid (LBA), the parent compound of potassium lactobionate, is known to specifically bind to asialoglycoprotein receptors (ASGPRs) on hepatocytes, making it an excellent candidate for targeted therapies.[3][4][5][6]
Core Technology: UV-Curable PEGDA Hydrogels
Poly(ethylene glycol) diacrylate (PEGDA) is a widely used biocompatible and hydrophilic prepolymer for creating hydrogels via UV-curing.[7] The terminal acrylate (B77674) groups on the PEG chains undergo rapid free-radical polymerization upon exposure to UV light in the presence of a photoinitiator.
Key Components and Their Properties
| Component | Role | Key Properties |
| Prepolymer: Poly(ethylene glycol) diacrylate (PEGDA) | Forms the hydrogel backbone | Biocompatible, hydrophilic, and its molecular weight influences the crosslinking density and mechanical properties of the hydrogel.[8] |
| Photoinitiator: Irgacure 2959 | Initiates polymerization upon UV exposure | Biocompatible at low concentrations, with its cytotoxicity increasing at concentrations above 0.02% (w/v).[9][10] |
| Solvent: Phosphate-Buffered Saline (PBS) | Dissolves the prepolymer and photoinitiator | Provides a physiologically relevant environment for potential cell encapsulation. |
| UV Light Source | Activates the photoinitiator | Wavelength and intensity affect curing time and depth. |
Experimental Protocol: Preparation of a Standard PEGDA Hydrogel
This protocol describes the preparation of a 10% (w/v) PEGDA hydrogel.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Irgacure 2959
-
Phosphate-Buffered Saline (PBS), sterile
-
UV light source (365 nm)
-
Sterile syringes and filters (0.22 µm)
-
Molds for hydrogel casting
Procedure:
-
Prepare a 10% (w/v) Irgacure 2959 stock solution in a suitable solvent (e.g., 70% ethanol). Store this solution protected from light.
-
Prepare the prepolymer solution: Dissolve PEGDA in sterile PBS to achieve a final concentration of 10% (w/v).
-
Add the photoinitiator: Add the Irgacure 2959 stock solution to the prepolymer solution to reach a final concentration of 0.05% (w/v).[10] Ensure thorough mixing.
-
Casting: Dispense the prepolymer solution into sterile molds of the desired shape and size.
-
UV Curing: Expose the prepolymer solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exact time will depend on the light intensity and the volume of the solution.
-
Post-curing: Gently remove the cured hydrogel from the mold. The hydrogel is now ready for characterization or use in biomedical applications.
Quantitative Data Summary
Photoinitiator (Irgacure 2959) Cytotoxicity
The concentration of the photoinitiator is a critical parameter that can affect cell viability.
| Irgacure 2959 Concentration (w/v) | Relative Cell Survival | Reference |
| 0.01% | ~103% | [9] |
| 0.02% | ~85% | [9] |
| > 0.02% | Significant decrease in cell survival | [9][10] |
| 0.04% | ~76% (after 1 min UV) | [9] |
| 0.08% | ~54% (after 1 min UV) | [9] |
| 0.16% | ~25% | [9] |
Mechanical Properties of PEGDA Hydrogels
The mechanical properties of PEGDA hydrogels can be tuned by altering the PEGDA concentration and molecular weight.
| PEGDA Concentration (wt%) | Young's Modulus (kPa) | Reference |
| 20% | Varies with photoinitiator concentration | [11] |
| 40% | Varies with photoinitiator concentration | [11] |
Note: The specific Young's Modulus is highly dependent on the molecular weight of the PEGDA, the photoinitiator concentration, and the UV exposure time.
Hypothetical Application: this compound for Targeted Drug Delivery
This section outlines a research protocol to investigate the use of this compound as a targeting moiety in UV-curable hydrogels for liver-specific drug delivery. The galactose moiety of lactobionic acid can be recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes.[3][4]
Proposed Mechanism of Action
Experimental Workflow
Protocol: Synthesis of Lactobionamide-PEG-Acrylate
This protocol outlines a general approach for conjugating lactobionic acid to a PEG molecule with a terminal acrylate group.
Materials:
-
Lactobionic acid
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Amino-PEG-Acrylate
-
Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (MWCO appropriate for the PEG derivative)
Procedure:
-
Activate Lactobionic Acid: Dissolve lactobionic acid and NHS in anhydrous DMF. Add EDC and stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of LBA.
-
Conjugation: Add a solution of Amino-PEG-Acrylate in DMF to the activated LBA solution. Let the reaction proceed overnight at room temperature under gentle stirring.
-
Purification: Purify the resulting Lactobionamide-PEG-Acrylate by dialysis against deionized water for 2-3 days to remove unreacted reagents.
-
Lyophilization: Lyophilize the purified solution to obtain the final product as a white powder.
-
Characterization: Confirm the successful synthesis using techniques such as 1H NMR and FTIR spectroscopy.
Protocol: In Vitro Hepatocyte Targeting Assay
This protocol assesses the specific binding of the LBA-functionalized hydrogel to hepatocytes.
Materials:
-
LBA-functionalized PEGDA hydrogel (containing a fluorescent marker)
-
Control PEGDA hydrogel (without LBA, containing the same fluorescent marker)
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and culture until they reach 70-80% confluency.
-
Hydrogel Incubation: Add small discs of the LBA-functionalized hydrogel and the control hydrogel to separate wells containing the cultured hepatocytes.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Gently wash the cells with PBS to remove any non-adherent hydrogel discs.
-
Imaging: Observe the cells under a fluorescence microscope to visualize the attachment of the fluorescently labeled hydrogels. Compare the fluorescence intensity between the wells with LBA-functionalized and control hydrogels. A higher fluorescence intensity in the LBA-hydrogel wells would indicate specific targeting.
Standard Characterization Protocols
Protocol: Swelling Ratio Determination
The swelling ratio provides information about the water absorption capacity of the hydrogel.
Procedure:
-
Prepare and weigh the dry hydrogel sample (Wd).
-
Immerse the hydrogel in PBS at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).[12]
-
Continue until the weight of the swollen hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol: In Vitro Drug Release Study
This protocol is used to evaluate the release kinetics of a model drug from the hydrogel.
Procedure:
-
Load the hydrogel with a model drug during the formulation step.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[13]
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).[14]
-
Calculate the cumulative percentage of drug released over time.
Conclusion
UV curing is a powerful technology for the fabrication of hydrogels for a multitude of biomedical applications. While the direct use of this compound in UV curing formulations is not yet established, its parent compound, lactobionic acid, presents an exciting opportunity for the development of functionalized hydrogels with cell-targeting capabilities. The protocols and data presented herein provide a foundation for both the standard fabrication of UV-cured hydrogels and a research-oriented approach to exploring novel, targeted biomaterials. Further research is warranted to fully elucidate the potential of incorporating this compound into these advanced biomedical systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic Spheroid Formation on Carbohydrate-Functionalized Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the bioengineering versatility of lactobionic acid in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactobionic acid-functionalized polyethersulfone hollow fiber membranes promote HepG2 attachment and function - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Prebiotic Potential of Potassium Lactobionate in Gut Microbiota Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the prebiotic potential of potassium lactobionate (B10762962). The protocols outlined below are designed to assess its effects on the composition and activity of the gut microbiota, its potential to modulate host-cell signaling pathways, and its impact on gut barrier function.
Introduction to Potassium Lactobionate as a Prebiotic Candidate
This compound is the potassium salt of lactobionic acid (LBA). LBA is a disaccharide formed from galactose and gluconic acid.[1] Due to its structure, it is resistant to digestion in the upper gastrointestinal tract and can be fermented by the colonic microbiota.[2] This characteristic makes it a prime candidate for a novel prebiotic. Prebiotics are selectively utilized by host microorganisms conferring a health benefit. The fermentation of prebiotics like lactobionic acid can lead to the proliferation of beneficial bacteria, such as Bifidobacterium and Lactobacillus species, and the production of short-chain fatty acids (SCFAs), which have numerous positive effects on host health.[3][4] The presence of potassium may also contribute to gut health by influencing the gut microbiome and supporting digestive function.[5][6]
Data Presentation: In Vitro Growth of Probiotic Strains with Lactobionic Acid
The prebiotic potential of lactobionic acid has been demonstrated by its ability to stimulate the growth of various probiotic bacterial strains in vitro. The following tables summarize the dose-dependent effects of lactobionic acid on the growth of select Lactobacillus and Bifidobacterium species, as measured by changes in optical density (OD) after 72 hours of incubation.
Table 1: Effect of Lactobionic Acid on the Growth of Lactobacillus Strains [3][7]
| Bacterial Strain | Lactobionic Acid Concentration (mg/cm³) | Observation |
| Lactobacillus acidophilus DSM 20242 | 12 | Greatest increase in optical density. |
| Lactobacillus fermentum | 16 | Particularly evident prebiotic effect with the greatest and latest increase in biomass.[3][7] |
| Lactobacillus acidophilus CH-5 | 8 | Greatest stimulation of optical density. |
| Lactobacillus delbrueckii A | 2 | Optimal growth curve and highest optical density. |
| Lactobacillus casei | 5 | Greatest increase in biomass. |
Table 2: Effect of Lactobionic Acid on the Growth of Bifidobacterium Strains [7]
| Bacterial Strain | Lactobionic Acid Concentration (mg/cm³) | Observation |
| Bifidobacterium bifidum DSM 20239 | 14 | Greatest increment in biomass. |
| Bifidobacterium bifidum DSM 20456 | 1 | Greatest increment in biomass. |
| Bifidobacterium bifidum DSM 20215 | - | Showed an increase in biomass with the addition of LBA. |
Note: The data above is for lactobionic acid. Further studies are warranted to confirm these effects with this compound specifically and to quantify the production of short-chain fatty acids.
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound Using a Fecal Inoculum Batch Culture System
This protocol describes a method to assess the prebiotic potential of this compound by observing changes in microbial composition and short-chain fatty acid (SCFA) production in an in vitro batch fermentation model using human fecal samples.[8][9]
Materials:
-
Anaerobic chamber
-
Sterile fermentation vessels (e.g., serum bottles)
-
Basal fermentation medium (see recipe below)
-
This compound (test substrate)
-
Positive control (e.g., inulin)
-
Negative control (no substrate)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Gas chromatograph (GC) for SCFA analysis
-
DNA extraction kit
-
Reagents and equipment for 16S rRNA gene sequencing
Basal Fermentation Medium (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (50 mg/L): 1 ml
-
Vitamin K1: 10 µl
-
Cysteine-HCl: 0.5 g
-
Resazurin (0.1% w/v): 1 ml
-
Distilled water to 1 L
Procedure:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic PBS inside an anaerobic chamber.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Dispense 90 ml of pre-warmed, anaerobic basal medium into sterile 100 ml fermentation vessels.
-
Add 1 g of the test substrate (this compound), positive control (inulin), or no substrate (negative control) to the respective vessels.
-
Inoculate each vessel with 10 ml of the prepared fecal slurry.
-
Seal the vessels and incubate at 37°C with gentle agitation for 48 hours.
-
-
Sampling:
-
Collect samples from each vessel at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial DNA extraction.
-
-
SCFA Analysis:
-
Centrifuge the collected samples to pellet bacterial cells.
-
Analyze the supernatant for acetate, propionate, and butyrate (B1204436) concentrations using gas chromatography (GC) with a flame ionization detector (FID).
-
-
Microbiota Analysis:
-
Extract total DNA from the collected cell pellets using a suitable DNA extraction kit.
-
Perform 16S rRNA gene sequencing to determine the microbial composition and relative abundance of different bacterial taxa.
-
Expected Outcomes:
-
A significant increase in the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.
-
A significant increase in the concentration of total SCFAs, particularly acetate, propionate, and butyrate, compared to the negative control.
-
A decrease in the pH of the fermentation medium.
Protocol 2: In Vivo Assessment of Prebiotic Effects in a Murine Model
This protocol provides a framework for evaluating the prebiotic potential of this compound in a mouse model by analyzing changes in gut microbiota, SCFA production, and gut health markers.[10][11]
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Standard chow diet
-
Customized diet containing this compound (e.g., 5% w/w)
-
Metabolic cages for fecal collection
-
Anesthetics
-
Materials for tissue collection (cecal contents, colon tissue)
-
Equipment for SCFA analysis (GC)
-
Kits for DNA/RNA extraction
-
qPCR machine for gene expression analysis
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to two groups (n=8-10 per group):
-
Control Group: Standard chow diet.
-
Treatment Group: Standard chow diet supplemented with 5% (w/w) this compound.
-
-
-
Intervention Period:
-
Provide the respective diets and water ad libitum for 4 weeks.
-
Monitor body weight and food intake weekly.
-
-
Fecal Sample Collection:
-
At the end of the intervention period, place mice in metabolic cages for 24 hours to collect fresh fecal samples for microbiota and SCFA analysis.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Collect cecal contents for SCFA and microbiota analysis.
-
Collect a section of the colon for gene expression analysis of tight junction proteins (e.g., occludin, claudin-1) and inflammatory markers (e.g., TNF-α, IL-6).
-
-
Analysis:
-
SCFA Analysis: Analyze fecal and cecal samples for SCFA concentrations using GC.
-
Microbiota Analysis: Perform 16S rRNA gene sequencing on DNA extracted from fecal and cecal samples.
-
Gene Expression Analysis: Extract RNA from colon tissue and perform qPCR to assess the expression of genes related to gut barrier function and inflammation.
-
Expected Outcomes:
-
Increased abundance of beneficial gut bacteria in the treatment group.
-
Higher concentrations of SCFAs in the feces and cecal contents of the treatment group.
-
Upregulation of tight junction protein gene expression in the colon of the treatment group.
-
Modulation of inflammatory markers in the colon of the treatment group.
Protocol 3: Assessment of Gut Barrier Function using the Caco-2 Cell Model
This in vitro protocol uses a Caco-2 cell monolayer to model the intestinal epithelial barrier and assess the effect of fermented this compound on its integrity.[12][13]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (DMEM with supplements)
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Fermented supernatant from Protocol 1 (this compound-fermented and control)
-
Lipopolysaccharide (LPS) to induce barrier dysfunction (optional)
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts.
-
Culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring TEER. A stable TEER reading indicates a well-formed barrier.
-
-
Treatment:
-
Replace the apical medium with fresh medium containing the sterile-filtered fermented supernatant from the in vitro fermentation of this compound or the control supernatant.
-
(Optional) To model a compromised barrier, pre-treat some wells with LPS before adding the fermented supernatants.
-
-
TEER Measurement:
-
Measure the TEER at various time points (e.g., 0, 6, 12, 24 hours) after treatment. An increase in TEER suggests an enhancement of barrier function.
-
-
Paracellular Permeability Assay (FITC-Dextran):
-
After the final TEER measurement, add FITC-dextran to the apical chamber.
-
Incubate for a defined period (e.g., 2 hours).
-
Measure the fluorescence in the basolateral chamber. A decrease in fluorescence indicates reduced paracellular permeability and improved barrier function.
-
Expected Outcomes:
-
Maintenance or increase in TEER in cells treated with the fermented this compound supernatant compared to the control.
-
Reduced passage of FITC-dextran in the treatment group, indicating enhanced barrier integrity.
Signaling Pathways
The fermentation of this compound by gut microbiota is expected to produce SCFAs, which can modulate various host cell signaling pathways.
Putative Metabolic Pathway of Lactobionic Acid
While not fully elucidated for all probiotic species, a putative catabolic pathway for lactobionate involves its transport into the bacterial cell, phosphorylation, and subsequent cleavage into galactose-6-phosphate (B1197297) and gluconate, which then enter central metabolic pathways.[5]
SCFA-Mediated Signaling in Intestinal Epithelial Cells
The SCFAs produced from this compound fermentation can influence intestinal epithelial cells through several mechanisms, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and research objectives. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and evolution of the bifidobacterial carbohydrate metabolism proteins and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the alleviating effects of Bifidobacterium metabolite lactic acid on non-alcoholic steatohepatitis through the gut-liver axis [frontiersin.org]
- 4. Lactobionic Acid as a Potential Food Ingredient: Recent Studies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UNII - 65R938S4DV [precision.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Lactic acid bacteria - Wikipedia [en.wikipedia.org]
- 13. GSRS [precision.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Potassium Lactobionate in Organ Preservation Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of potassium lactobionate (B10762962) in organ preservation solutions.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of potassium lactobionate in University of Wisconsin (UW) solution and what is its primary role?
A1: The standard concentration of this compound in University of Wisconsin (UW) solution is 100 mM. Its primary role is to act as an impermeant, a large, negatively charged molecule that helps prevent cell swelling (edema) during cold ischemic storage.[1][2] This is crucial for maintaining cellular integrity and function.
Q2: Can the potassium concentration in lactobionate-based solutions be modified?
A2: Yes, modifications to the potassium concentration have been explored. High potassium concentrations, while mimicking the intracellular environment, can lead to vasoconstriction.[3] Some studies have investigated high-sodium, low-potassium formulations of lactobionate/raffinose solutions and found them to be effective for liver preservation, potentially reducing the risk of hyperkalemia in the recipient upon reperfusion.[4]
Q3: Are there alternatives to lactobionate as an impermeant in organ preservation solutions?
A3: While lactobionate is considered a key and highly effective component, particularly for liver preservation, other impermeants are used in different solutions.[5] These include glucose, mannitol, sucrose, and raffinose.[6][7] However, replacing lactobionate with agents like gluconate has been shown to be less successful for static cold storage of the liver.[8]
Q4: What is the significance of lactobionate's iron-chelating properties?
A4: Lactobionate has the ability to chelate ferric iron. This is a significant benefit as it can reduce the generation of harmful oxygen free radicals during ischemia and reperfusion, thereby mitigating oxidative stress-induced injury to the organ.[9]
Troubleshooting Guides
Issue 1: Precipitation observed during solution formulation.
Question: I am preparing a custom organ preservation solution and notice precipitation after adding all the components. What could be the cause and how can I resolve it?
Answer:
-
Potential Cause: Precipitation can occur due to the interaction of certain components, especially in solutions with high concentrations of both magnesium and phosphate (B84403). For instance, in early Collins solutions, magnesium phosphate precipitation was a known issue.[6][7][10]
-
Troubleshooting Steps:
-
Review Formulation: Check if your formulation contains high concentrations of both magnesium and phosphate salts.
-
Order of Dissolution: The order in which components are added to the solvent can be critical. While a specific, universally mandated order for UW solution is not detailed in the provided literature, it is general laboratory practice to dissolve components one by one, ensuring each is fully dissolved before adding the next.
-
pH Adjustment: Ensure the pH of the final solution is adjusted correctly. For UW solution, the target pH is approximately 7.4 at room temperature.[11] Incorrect pH can affect the solubility of various components.
-
Component Substitution: If precipitation persists and your formulation allows, consider omitting or substituting the problematic component. For example, Euro-Collins solution was developed by omitting magnesium from the original Collins solution to increase chemical stability.[6]
-
Issue 2: Poor organ function despite using a lactobionate-based solution.
Question: My experiments are showing poor organ function (e.g., high enzyme release, low ATP levels) after preservation with a UW-based solution. What are the potential reasons?
Answer:
-
Potential Causes & Troubleshooting:
-
Suboptimal Perfusion: Inadequate flushing of the organ with the preservation solution can leave residual blood, leading to clotting and poor preservation. Ensure the effluent runs clear during the in-situ perfusion.[12]
-
Incorrect Storage Temperature: The solution must be cooled to 2-6°C before use.[8] Storing the organ outside this temperature range can accelerate metabolic activity and cellular damage.
-
Component Degradation: Glutathione (B108866), an important antioxidant in UW solution, can oxidize during storage.[8] If preparing the solution in-house, ensure fresh components are used. For commercially prepared solutions, check the expiration date. Some protocols allow for the addition of fresh glutathione before use.[8]
-
High Viscosity: The presence of hydroxyethyl (B10761427) starch (HES) in the standard UW solution increases its viscosity, which can potentially impair perfusion of the microvasculature.[2] HES-free formulations have shown comparable or even better clinical results.[2]
-
Issue 3: Difficulty with pancreatic islet isolation after pancreas preservation in UW solution.
Question: I am experiencing low yields and poor viability of islets after digesting a pancreas preserved in UW solution. Is the preservation solution causing this?
Answer:
-
Potential Cause: Yes, it has been observed that UW solution can inhibit the collagenase digestion phase of human islet isolation. This can lead to poor islet yields and viability.
-
Troubleshooting Steps:
-
Limit Preservation Time: Studies have shown that the function of islets from human pancreata stored for longer than 18 hours in UW solution is uniformly poor.[1] Minimizing the cold ischemia time is crucial.
-
Consider Alternative Solutions for Digestion: While the pancreas may be preserved in UW solution, some protocols suggest using a different solution for the actual collagenase digestion step to avoid the inhibitory effects.
-
Optimize Digestion Protocol: Ensure other parameters of your digestion protocol, such as collagenase concentration and digestion temperature, are optimized to counteract any potential inhibition from the preservation solution.
-
Data Presentation: Composition of Common Organ Preservation Solutions
| Component | University of Wisconsin (UW) Solution | Celsior Solution | Histidine-Tryptophan-Ketoglutarate (HTK) Solution | Euro-Collins Solution |
| Type | Intracellular | Extracellular | Extracellular | Intracellular |
| Potassium (mmol/L) | 120-125[7][11] | 15[3] | 9-10[13] | 115 |
| Sodium (mmol/L) | 25-29[7][11] | 100 | 15[13] | 10 |
| Lactobionate (mmol/L) | 100 | Present | Absent | Absent |
| Impermeant(s) | Lactobionate, Raffinose, HES | Lactobionate, Mannitol | Mannitol | Glucose |
| Primary Buffer | Phosphate | Histidine | Histidine | Phosphate, Bicarbonate |
| Key Antioxidant(s) | Glutathione, Allopurinol | Glutathione | Tryptophan | None specified |
| Energy Precursor | Adenosine | Glutamate | Ketoglutarate | None specified |
| Viscosity | High | Low | Low | Moderate |
Experimental Protocols
Protocol 1: Preparation of University of Wisconsin (UW) Solution (1 Liter)
This protocol is based on the standard composition of UW solution. When preparing in-house, ensure all components are of a high purity grade and use water for injection.
Components:
| Component | Amount per Liter | Molar Concentration (approx.) |
| This compound | 100 mmol | 100 mM |
| KH2PO4 | 25 mmol | 25 mM |
| MgSO4 | 5 mmol | 5 mM |
| Raffinose | 30 mmol | 30 mM |
| Adenosine | 5 mmol | 5 mM |
| Glutathione | 3 mmol | 3 mM |
| Allopurinol | 1 mmol | 1 mM |
| Hydroxyethyl Starch (HES) | 50 g | N/A |
| Insulin | 40 U | N/A |
| Dexamethasone | 16 mg | N/A |
| Penicillin | 200,000 U | N/A |
Procedure:
-
Add approximately 800 mL of water for injection to a sterile container.
-
Sequentially dissolve each of the powdered components in the water, ensuring each is fully dissolved before adding the next. It is generally recommended to add the larger-mass components first (e.g., HES, raffinose, lactobionate).
-
Add the remaining smaller components (adenosine, allopurinol, glutathione, etc.).
-
Add the liquid components (insulin, dexamethasone, penicillin).
-
Adjust the pH of the solution to 7.4 at room temperature using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) as needed.
-
Add water for injection to bring the final volume to 1 liter.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile storage container.
-
Cool the solution to 2-6°C before use.
Protocol 2: Assessment of Cell Viability in Response to Preservation Solutions
This protocol outlines a general method using the MTT assay to assess the viability of a cell line (e.g., endothelial cells) after exposure to different preservation solutions.
Materials:
-
Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
96-well plates
-
Test preservation solutions (at varying this compound concentrations)
-
Standard cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Exposure to Solutions: Remove the culture medium and gently wash the cells with PBS. Add 100 µL of the pre-cooled (4°C) test preservation solutions to the respective wells. Include a control group with standard culture medium.
-
Cold Ischemia Simulation: Incubate the plate at 4°C for a specified period (e.g., 6, 12, or 24 hours).
-
Reperfusion Simulation: Remove the preservation solutions and add 100 µL of pre-warmed (37°C) standard culture medium to each well. Incubate at 37°C for 2-4 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling and Logical Pathways
The protective effect of this compound in organ preservation is multi-faceted. One key mechanism is the prevention of oxidative stress through the chelation of iron, which inhibits the Fenton reaction and the subsequent generation of hydroxyl radicals. Additionally, the cellular stress induced by hypoxia during preservation can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in maintaining endothelial cell function and promoting angiogenesis.
Caption: Protective mechanisms of this compound.
Experimental Workflow: Evaluating Preservation Solutions
The following diagram illustrates a typical workflow for the experimental evaluation of different organ preservation solution formulations.
Caption: Workflow for testing preservation solutions.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. A prospective randomized clinical trial of liver preservation using high-sodium versus high-potassium lactobionate/raffinose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1993004578A1 - Composition for the preservation of organs - Google Patents [patents.google.com]
- 6. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulsus.com [pulsus.com]
- 8. organ-recovery.com [organ-recovery.com]
- 9. broadpharm.com [broadpharm.com]
- 10. oatext.com [oatext.com]
- 11. bepex.co.il [bepex.co.il]
- 12. nhsbtdbe.blob.core.windows.net [nhsbtdbe.blob.core.windows.net]
- 13. Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Lactobionate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of potassium lactobionate (B10762962) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is potassium lactobionate and why is its stability in aqueous solutions important?
A1: this compound is the potassium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose.[1] It is highly soluble in water and finds applications in the pharmaceutical industry as an excipient and in organ preservation solutions to provide osmotic support and prevent cell swelling.[1] Maintaining its stability in aqueous solutions is critical to ensure its efficacy, safety, and the overall quality of the final product. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the molecule.[6][7]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for degradation reactions.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
A3: Based on the structure of lactobionic acid, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the glycosidic bond between the galactose and gluconic acid moieties, or hydrolysis of the lactone form of lactobionic acid.[6][8]
-
Oxidation: Oxidation of the hydroxyl groups on the sugar rings, potentially leading to the formation of keto-derivatives or ring-opening products.[6][7]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a this compound solution can be monitored by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being one of the most common and effective methods.[9][10] An HPLC method can be developed to separate and quantify this compound from its potential degradation products. Other techniques such as UV-Vis spectroscopy can also be employed to detect changes in the solution over time.[9]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To minimize degradation, aqueous solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C).
-
Protected from light by using amber-colored containers or by storing them in the dark.
-
Maintained at a neutral or slightly acidic pH, if compatible with the application.
-
Prepared with high-purity water and stored in inert containers to avoid metal ion contamination.
Troubleshooting Guides
Problem: I am observing a change in the pH of my this compound solution over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Hydrolysis of the lactone form of lactobionic acid can release gluconic acid, leading to a decrease in pH. This is more likely to occur at elevated temperatures. |
| Solution: Store the solution at a lower temperature (2-8 °C). Consider using a buffered solution if the application allows. | |
| Microbial Contamination | Microbial growth can alter the pH of the solution. |
| Solution: Prepare the solution under aseptic conditions and consider adding a suitable antimicrobial preservative if appropriate for the intended use. |
Problem: I am seeing a discoloration (e.g., yellowing) of my this compound solution.
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | Oxidation can lead to the formation of chromophoric (color-producing) degradation products. This can be accelerated by exposure to light and the presence of oxygen or metal ions. |
| Solution: Protect the solution from light. Prepare the solution with deoxygenated water (by sparging with nitrogen) and store it under an inert atmosphere. Use high-purity reagents and containers to minimize metal ion contamination. | |
| Maillard Reaction | If other components, such as amino acids or proteins, are present in the formulation, the Maillard reaction can occur, leading to browning. |
| Solution: Evaluate the compatibility of this compound with other excipients in the formulation. |
Problem: My analytical results show a decrease in the concentration of this compound over time.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | This indicates that one or more degradation pathways (hydrolysis, oxidation) are occurring. |
| Solution: Conduct a forced degradation study to identify the primary degradation pathway under your specific experimental conditions. Based on the results, optimize storage conditions (temperature, pH, light protection) to minimize degradation. | |
| Analytical Method Issues | The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products. |
| Solution: Develop and validate a stability-indicating HPLC method. This involves subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensuring the method can resolve these from the parent compound. |
Quantitative Data Summary
Forced degradation studies are essential to understand the stability of a drug substance.[11] The following table provides a general framework for the conditions typically employed in such studies. The extent of degradation will be specific to the concentration of the stressor, temperature, and duration of exposure.
Table 1: Representative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 72 hours |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours | |
| Photodegradation | UV light (e.g., 254 nm) and visible light | Room Temperature | 24 - 72 hours |
Note: The exact conditions should be optimized to achieve a target degradation of 5-20%.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is often necessary to separate the polar this compound from less polar degradation products. A starting point could be a linear gradient from 5% B to 95% B over 30 minutes.
3. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water.
-
For forced degradation samples, neutralize acidic and basic solutions before injection. Dilute samples as needed to fall within the linear range of the detector.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is often required.
5. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the main peak from degradation products and placebo components.
Protocol 2: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven.
-
Photodegradation: Expose a sample of the stock solution to a controlled light source. Protect a control sample from light with aluminum foil.
3. Sampling and Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples.
-
Analyze all samples by the validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Lactobionic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory action of potassium sorbate degradation products against Staphylococcus aureus growth in laboratory media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US2746916A - Production of lactobionic acid and its delta-lactone - Google Patents [patents.google.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Identifying and characterizing Potassium lactobionate degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of potassium lactobionate (B10762962).
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of potassium lactobionate under normal storage conditions?
A: this compound is known to be highly stable. Studies have shown that it exhibits remarkable stability under accelerated conditions (40°C, 75% relative humidity), with recovery percentages remaining above 99% over six months and no detectable degradation products. This stability is attributed to the presence of the potassium cation, which makes it more stable than lactobionic acid.
Q2: What are the primary degradation pathways for this compound under forced conditions?
A: Under forced degradation conditions, two primary degradation pathways are anticipated for the lactobionate moiety:
-
Oxidative Degradation: In the presence of strong oxidizing agents like hydrogen peroxide, this compound can undergo oxidative decarboxylation.
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, particularly at elevated temperatures, the glycosidic bond of the lactobionate molecule can be hydrolyzed.
Q3: What are the likely degradation products of this compound?
A: Based on the degradation pathways, the following are the most probable degradation products:
-
From Oxidative Decarboxylation: A primary degradation product with a molecular formula of C₁₁H₂₀O₁₀ has been identified in studies involving hydrogen peroxide.
-
From Hydrolysis: Cleavage of the glycosidic bond would result in the formation of galactose and gluconic acid .
Q4: What analytical techniques are most suitable for identifying and quantifying these degradation products?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and effective technique. Specifically:
-
HPLC with Refractive Index (RI) or UV Detection: Suitable for quantifying the parent compound and major degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the definitive identification of unknown degradation products by providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the precise chemical structure of isolated degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound or its Acidic Degradants | - Secondary interactions with residual silanol (B1196071) groups on the HPLC column packing.[1] - Inappropriate mobile phase pH. - Column overload. | - Use a modern, high-purity silica (B1680970) column with end-capping. - Lower the mobile phase pH to suppress the ionization of silanol groups (e.g., using a phosphate (B84403) or formate (B1220265) buffer).[2] - Reduce the sample concentration or injection volume.[3] |
| Poor Resolution Between Degradation Products | - Suboptimal mobile phase composition. - Inadequate column chemistry. - Insufficient column efficiency. | - Optimize the mobile phase, for example, by adjusting the organic modifier concentration or buffer strength. - Consider a different column, such as one designed for polar analytes or a mixed-mode column. - Use a longer column or a column with a smaller particle size to increase efficiency. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration issues. | - Ensure accurate and consistent mobile phase preparation; consider using a mobile phase preparation system. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before each injection sequence. |
| Appearance of Double Peaks for a Single Analyte | - Anomeric separation of the sugar-based compounds. - Co-elution with an impurity. | - Adjusting the mobile phase pH or temperature can sometimes influence the interconversion rate of anomers, potentially merging the peaks.[4] - Use a higher resolution column or modify the mobile phase to separate the impurity. |
Mass Spectrometry (MS) Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization/Low Signal Intensity for Lactobionate and Degradants | - Suboptimal ionization source parameters. - Ion suppression from the sample matrix or mobile phase additives. - Inefficient desolvation. | - Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates. - Use a mobile phase with volatile buffers (e.g., ammonium (B1175870) formate or acetate) instead of non-volatile salts (e.g., phosphate). - Optimize the nebulizer gas temperature and flow to enhance desolvation. |
| Formation of Metal Adducts (e.g., [M+Na]⁺, [M+K]⁺) | - Presence of metal ions in the sample, solvents, or from the LC system.[5] - Sugars and sugar acids have a high affinity for metal complexation.[6] | - Use high-purity solvents and reagents. - Incorporate a small amount of a volatile acid (e.g., formic acid) in the mobile phase to promote protonation ([M+H]⁺). - While adducts can complicate spectra, they can also be used for confirmation of molecular weight. |
| In-source Fragmentation | - High source temperatures or voltages. | - Reduce the source temperature and cone/fragmentor voltage to minimize unwanted fragmentation before mass analysis. |
| Contamination Peaks in the Mass Spectrum | - Impurities from solvents, tubing, or sample handling. - Carryover from previous injections. | - Use high-purity, MS-grade solvents. - Implement a thorough wash cycle between sample injections. - Identify and exclude common background ions during data processing. |
Experimental Protocols
Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for identification and to establish a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
- Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.
- Incubate the solutions at 60°C for 24 hours.
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it (the acidic solution with NaOH and the basic solution with HCl), and dilute with the mobile phase for analysis.
2. Oxidative Degradation:
- Prepare a solution of this compound (e.g., 1 mg/mL) in 3% hydrogen peroxide.
- Store the solution at room temperature, protected from light, for 24 hours.
- Withdraw and analyze aliquots at specified time points.
3. Thermal Degradation:
- Store solid this compound in an oven at 80°C for 48 hours.
- Also, prepare a solution of this compound (e.g., 1 mg/mL) in purified water and heat at 80°C for 48 hours.
- Analyze samples at specified time points.
4. Photolytic Degradation:
- Expose a solution of this compound (e.g., 1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be kept in the dark under the same temperature conditions.
- Analyze the exposed and control samples.
Analytical Method: Stability-Indicating HPLC-UV/MS
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or a HILIC column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate polar degradation products from the parent compound (e.g., starting with a low percentage of B, increasing to elute less polar compounds).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for acidic compounds.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: Full scan for identification of all ions and tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complexing of sugars with metal ions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Interference of Potassium Lactobionate in Cell-Based Assays
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in cell-based assays when using reagents containing potassium lactobionate (B10762962). The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is potassium lactobionate and why is it used in cell culture?
This compound is a salt consisting of potassium ions and lactobionate, which is the conjugate base of lactobionic acid (a sugar acid). It is sometimes used in cell culture media or buffers as a potassium source and an osmotic agent. Its large molecular size can be beneficial in preventing cell swelling.
Q2: Can this compound interfere with my cell-based assays?
Yes, both components of this compound have the potential to interfere with common cell-based assays. The high concentration of potassium ions can affect cellular processes that are dependent on ion gradients, while the lactobionate component, being a sugar derivative, may interfere with metabolic assays.
Q3: Which assays are most likely to be affected by this compound?
Assays that are particularly sensitive to interference from this compound include:
-
Apoptosis Assays: Especially those that measure caspase activity, as high extracellular potassium can inhibit the apoptotic cascade.[1][2]
-
Cell Viability and Cytotoxicity Assays: Particularly metabolic assays like MTT, MTS, and XTT, where the lactobionate component might interfere with the enzymatic reactions.
-
Signaling Pathway Analysis: Assays that investigate pathways involving ion channels or membrane potential.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Apoptosis in Annexin V/PI Assays
Question: I am inducing apoptosis in my cells, but in the presence of a buffer containing this compound, I see a significant reduction in the apoptotic population as measured by Annexin V/PI staining compared to my positive control. Is the this compound inhibiting apoptosis?
Answer: It is plausible that the high concentration of extracellular potassium from this compound is interfering with the apoptotic process. Elevated extracellular potassium can prevent the necessary efflux of potassium from the cell, which is an early and critical step for caspase activation and the progression of apoptosis.[1][2][5]
Troubleshooting Steps:
-
Confirm Interference with a Potassium-Free Control: Repeat the experiment with a control buffer that is identical in composition but replaces this compound with an alternative osmotic agent that does not contain potassium, such as sucrose (B13894) or mannitol.
-
Titrate this compound Concentration: If possible, perform a dose-response experiment with varying concentrations of this compound to determine if the inhibitory effect is concentration-dependent.
-
Use an Upstream Apoptosis Marker: Consider using an assay that measures an event upstream of potassium efflux, such as the activation of specific initiator caspases (e.g., caspase-8 or -9), to confirm that the apoptotic stimulus is being received by the cells.
Data Presentation Example:
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Untreated Control | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Apoptosis Inducer (in standard buffer) | 45.2 ± 3.1 | 15.7 ± 2.2 |
| Apoptosis Inducer (in K-Lactobionate buffer) | 15.8 ± 2.5 | 5.1 ± 1.0 |
| Apoptosis Inducer (in Sucrose control buffer) | 43.9 ± 3.5 | 14.9 ± 2.5 |
Logical Relationship Diagram:
Caption: Troubleshooting workflow for apoptosis inhibition.
Issue 2: Inaccurate Results in MTT Cell Viability Assays
Question: My MTT assay results show inconsistent readings or an unexpectedly high viability in the presence of this compound, even in my negative controls (dead cells). Could the compound be interfering with the assay chemistry?
Answer: Yes, it is possible that the lactobionate component of this compound is interfering with the MTT assay. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by cellular dehydrogenases.[6] Some sugar-like molecules can chemically reduce MTT, leading to a false-positive signal and an overestimation of cell viability.[7]
Troubleshooting Steps:
-
Perform a Cell-Free Control: To test for direct chemical interference, set up wells containing your cell culture medium and this compound at the same concentrations used in your experiment, but without any cells. Add the MTT reagent and solubilization buffer as you would in your regular protocol. A color change in these wells indicates direct interference.
-
Use an Alternative Viability Assay: Switch to a viability assay that has a different mechanism of action, such as a resazurin-based assay (which also measures metabolic activity but through a different reductase) or a cytotoxicity assay that measures membrane integrity, like a lactate (B86563) dehydrogenase (LDH) release assay.
-
Background Subtraction: If the interference is consistent and not excessively high, you can run parallel "compound-only" controls for each concentration and subtract the background absorbance from your experimental wells.
Data Presentation Example:
| Condition | Absorbance (570 nm) | Corrected Absorbance |
| Cells + Medium | 0.85 ± 0.05 | 0.80 |
| Cells + K-Lactobionate (10 mM) | 1.15 ± 0.07 | 0.85 |
| Medium Only | 0.05 ± 0.01 | - |
| K-Lactobionate Only (10 mM) | 0.30 ± 0.03 | - |
Experimental Workflow Diagram:
Caption: Workflow for troubleshooting MTT assay interference.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic reduction of MTT.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with the test compound (e.g., containing this compound) and appropriate controls. Incubate for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., acidic isopropanol (B130326) or DMSO) to each well.
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).[8][9]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway Diagrams
Potassium Ion (K+) Influence on the Apoptotic Pathway
High extracellular K+ can inhibit the efflux of K+ from the cell, which is a key event for the activation of caspases and subsequent DNA fragmentation.
Caption: High extracellular potassium inhibits a key step in apoptosis.
References
- 1. Potassium is a critical regulator of apoptotic enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and critical role of potassium homeostasis in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cardiology - What is the effect of extra-cellular potassium concentration on heart rate and conduction velocity? - Biology Stack Exchange [biology.stackexchange.com]
- 5. K+ channels in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Improving the yield and purity of enzymatically synthesized Potassium lactobionate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of potassium lactobionate (B10762962), focusing on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for synthesizing lactobionic acid?
A1: The two main biological routes for producing lactobionic acid are microbial fermentation and direct enzymatic conversion.[1] Microbial fermentation often utilizes bacteria like Pseudomonas taetrolens, which oxidize lactose (B1674315) to lactobiono-δ-lactone, followed by hydrolysis to lactobionic acid.[1][2] Direct enzymatic synthesis commonly employs cellobiose (B7769950) dehydrogenase (CDH), which catalyzes the oxidation of lactose to lactobiono-δ-lactone, which then spontaneously hydrolyzes to lactobionic acid.[1][3] To enhance efficiency, CDH is often used in a multi-enzyme system with laccase to regenerate redox mediators.[3]
Q2: How is potassium lactobionate specifically produced from lactobionic acid?
A2: During the enzymatic synthesis of lactobionic acid, the pH of the reaction mixture decreases as the acid is formed. To maintain an optimal pH for enzyme activity, a base is added. By using a potassium base, such as potassium hydroxide (B78521) (KOH), for pH control, the final product is the potassium salt of lactobionic acid, this compound.
Q3: What are the critical parameters to control during the enzymatic synthesis?
A3: Key parameters that significantly influence the yield and purity of this compound include temperature, pH, substrate purity, and oxygen availability.[3] The optimal temperature and pH depend on the specific enzymes used. For instance, a multi-enzyme system with cellobiose dehydrogenase (CDH) and laccase has shown higher yields at 50°C compared to 30°C.[4] Maintaining a constant pH, typically around 6.5 for microbial systems, is also crucial.[5]
Q4: What are common by-products in the enzymatic synthesis of lactobionic acid?
A4: Enzymatic synthesis is highly selective, leading to fewer by-products compared to chemical methods.[3] However, depending on the substrate and reaction conditions, trace amounts of other sugar acids or degradation products may be present. The high selectivity of biocatalysts simplifies the subsequent purification process.[3]
Q5: Which purification methods are most effective for obtaining high-purity this compound?
A5: Several methods are effective for purifying lactobionic acid and its salts. Ion-exchange chromatography is capable of achieving very high purity (≥99%) and yields of up to 100%.[6] Precipitation with ethanol (B145695) is a simpler and more cost-effective method that can also yield high-purity product.[6] Other techniques include activated carbon treatment for decolorization, microfiltration, and electrodialysis.[7][8]
Troubleshooting Guide
| Issue | Potential Causes | Suggested Solutions |
| Low Yield of this compound | 1. Suboptimal Reaction Conditions: Incorrect temperature or pH for the enzyme system. 2. Enzyme Inactivity or Instability: Improper enzyme storage, multiple freeze-thaw cycles, or denaturation during the reaction.[9][10] 3. Insufficient Oxygen Supply: Oxygen is a crucial substrate for the laccase in CDH/laccase systems. 4. Substrate or Product Inhibition: High concentrations of lactose or lactobionic acid may inhibit enzyme activity. 5. Impure Substrate: Impurities in the lactose source can inhibit enzymatic activity.[10] | 1. Optimize temperature and pH according to the enzyme's specifications. For example, some CDH systems perform better at 50°C.[4] 2. Perform a control reaction with a known substrate to confirm enzyme activity.[10] Ensure proper storage at -80°C and minimize freeze-thaw cycles. Consider enzyme immobilization to improve stability.[3] 3. Ensure adequate aeration of the reaction mixture. 4. Employ a fed-batch approach for substrate addition to maintain a low, soluble concentration.[10] 5. Use high-purity lactose or pre-treat the substrate to remove potential inhibitors. |
| Low Purity of Final Product | 1. Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities. 2. Incomplete Removal of Biomass/Enzymes: Residual proteins from microbial cells or the enzyme preparation can contaminate the final product.[7] 3. Presence of Colored Impurities: Fermentation broths can contain pigments that co-purify with the product.[7] | 1. For highest purity, use ion-exchange chromatography.[6] For a simpler method, optimize ethanol precipitation by adjusting the ethanol concentration and temperature. 2. Implement a clarification step before primary purification, such as centrifugation (10,000-15,000 rpm) followed by microfiltration (0.22 µm or 0.45 µm).[7] 3. Treat the clarified solution with activated carbon (e.g., 1% w/v) to adsorb colored impurities before further purification.[6] |
| Enzyme Instability/Short Half-Life | 1. Harsh Reaction Conditions: Non-optimal pH or temperature can lead to rapid enzyme denaturation. 2. Presence of Proteases: Contaminating proteases in the enzyme preparation can degrade the target enzyme. 3. Mechanical Stress: Vigorous agitation can sometimes lead to enzyme denaturation. | 1. Operate within the enzyme's recommended pH and temperature range. 2. Use a highly purified enzyme preparation or add protease inhibitors if necessary. 3. Consider enzyme immobilization on a solid support, which can enhance stability and allow for easier reuse.[3][11] |
Data on Yield and Purity Optimization
Table 1: Effect of Temperature and Redox Mediator on Lactobionic Acid (LBA) Synthesis
| Enzyme System | Temperature (°C) | Redox Mediator | LBA Concentration (mM) | Lactose Conversion Efficiency (%) |
| PlCDH | 30 | None | ~4 | ~8 |
| PlCDH | 50 | None | ~6 | ~12 |
| PlCDH + CuLAC | 50 | ABTS | >20 | - |
| PlCDH + CuLAC | 50 | DCPIP | ~13 | ~26 |
Data adapted from a study on a multi-enzymatic system using cellobiose dehydrogenase from P. lindtneri (PlCDH) and laccase from C. unicolor (CuLAC).[4]
Table 2: Comparison of Purification Methods for Lactobionic Acid
| Purification Method | Reported Purity | Reported Yield |
| Precipitation with 96% (v/v) ethanol | 95 ± 2% | High |
| Ion-Exchange Chromatography | ≥99% | Up to 100% |
Data compiled from various downstream processing studies.[6][8]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using a CDH/Laccase System
Materials:
-
Cellobiose Dehydrogenase (CDH)
-
Laccase
-
Lactose
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a redox mediator
-
Potassium hydroxide (KOH) solution (e.g., 1 M) for pH adjustment
-
Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Reaction vessel with temperature and pH control, and aeration capabilities
Procedure:
-
Prepare a solution of lactose in the reaction buffer at the desired concentration (e.g., 50 mM).[12]
-
Place the lactose solution in the reaction vessel and equilibrate to the optimal temperature (e.g., 50°C).[4]
-
Add the redox mediator ABTS to the reaction mixture.
-
Initiate the reaction by adding CDH and laccase to the vessel.
-
Maintain the pH of the reaction mixture at the desired setpoint by the controlled addition of the KOH solution. This will result in the formation of this compound.
-
Ensure continuous aeration of the reaction mixture to provide sufficient oxygen for the laccase-mediated regeneration of the redox mediator.
-
Monitor the reaction progress by taking aliquots at regular intervals and quantifying the concentration of lactobionic acid and residual lactose using High-Performance Liquid Chromatography (HPLC).[1][8]
-
Once the reaction has reached completion (i.e., lactose is consumed or the reaction rate plateaus), terminate the reaction by heating or by adding a suitable inhibitor.
-
The resulting solution contains this compound and can be proceed to purification.
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
Materials:
-
Strong acid cation exchange resin (e.g., Amberlite™ FPC23 H)[7]
-
Hydrochloric acid (HCl) solution (e.g., 5%) for resin regeneration[7]
-
Deionized water
-
Chromatography column
-
This compound solution from the enzymatic synthesis
Procedure:
-
Pre-purification: Clarify the reaction mixture by centrifugation (10,000-15,000 rpm for 10 minutes) to remove any enzymes or other insoluble materials.[7] The supernatant can be further passed through a 0.45 µm filter.[6]
-
Resin Preparation:
-
Column Equilibration: Equilibrate the column by passing deionized water through it until the pH of the eluate is stable and matches the influent.[7]
-
Sample Loading: Load the clarified this compound solution onto the column at a controlled flow rate.
-
Elution: As the solution passes through the column, the potassium ions (K+) will be exchanged for hydrogen ions (H+), converting the this compound to lactobionic acid, which will elute from the column.[7]
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of lactobionic acid using HPLC or a refractive index detector.[6]
-
Neutralization: Pool the fractions containing the pure lactobionic acid. To obtain this compound, carefully titrate the pooled fractions with a high-purity KOH solution to a neutral pH.
-
Final Processing: The resulting this compound solution can be concentrated using a rotary evaporator and then lyophilized or crystallized to obtain a stable powder.[6]
-
Resin Regeneration: Regenerate the resin by washing with a strong acid (e.g., HCl) to remove the bound potassium ions, followed by a thorough rinse with deionized water.[7]
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Downstream processing workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Lactobionic Acid in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review | MDPI [mdpi.com]
- 4. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. RU2603195C1 - Method of producing lactobionic acid - Google Patents [patents.google.com]
Stability testing of Potassium lactobionate under various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of potassium lactobionate (B10762962) under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for potassium lactobionate?
For long-term stability studies, it is recommended to store this compound at either 25°C ± 2°C with 60% RH ± 5% RH or 30°C ± 2°C with 65% RH ± 5% RH.[1][2] For general laboratory use, storing the material in a dry, dark place at 0 - 4°C for the short term (days to weeks) or at -20°C for the long term (months to years) is also suggested.[3]
Q2: How stable is this compound under accelerated stability conditions?
This compound demonstrates high stability under accelerated conditions of 40°C and 75% relative humidity (RH).[4][5] Studies have shown that over a six-month period, the recovery percentage remains above 99%, with no significant degradation products detected.[4]
Q3: Is this compound susceptible to degradation under stress conditions?
While generally stable, this compound can degrade under specific stress conditions. Degradation has been observed in the presence of hydrogen peroxide, suggesting an oxidative degradation pathway.[5] However, it has shown stability against acidic and alkaline pH conditions, exposure to temperatures of 60 and 80°C, and UV light.[5]
Q4: How does the stability of this compound compare to lactobionic acid?
This compound is significantly more stable than lactobionic acid.[4] Under accelerated conditions, lactobionic acid recovery can decrease to 65.45%, while this compound maintains its structural integrity.[4] The presence of the potassium cation plays a stabilizing role.[4]
Q5: What are the typical analytical methods used for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the stability of this compound.[5] High-resolution mass spectrometry (HRMS) can be used to identify and characterize any potential degradation products.[4][5] Ion chromatography is also a viable method for quantifying potassium content.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Chromatogram During Stability Study
-
Possible Cause 1: Contamination
-
Troubleshooting Step: Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents for mobile phase and sample preparation. Analyze a blank injection to check for system contamination.
-
-
Possible Cause 2: Degradation of Excipients (if in a formulation)
-
Troubleshooting Step: Analyze the excipients separately under the same stress conditions to identify any potential degradation products that may interfere with the analysis of this compound.
-
-
Possible Cause 3: Interaction with Container Closure System
-
Troubleshooting Step: Evaluate the compatibility of this compound with the packaging materials. Leachables from the container can appear as extraneous peaks.
-
Issue 2: Inconsistent Assay Values for this compound
-
Possible Cause 1: Inadequate Sample Preparation
-
Troubleshooting Step: Ensure the sample is fully dissolved and homogeneously mixed before injection. Validate the sample preparation procedure for reproducibility.
-
-
Possible Cause 2: HPLC Method Not Stability-Indicating
-
Troubleshooting Step: The analytical method must be validated to demonstrate it can separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.[7] Perform forced degradation studies to generate potential degradation products and ensure the method can resolve them from the main peak.[8][9]
-
-
Possible Cause 3: Fluctuations in Storage Conditions
-
Troubleshooting Step: Verify the calibration and performance of the stability chambers to ensure temperature and humidity have been maintained within the specified ranges throughout the study.
-
Quantitative Data Summary
The following table summarizes the stability data for this compound under different storage conditions.
| Storage Condition | Duration | Recovery (%) | Observations |
| Accelerated | |||
| 40°C / 75% RH | 3 Months | 103.15% | No detectable degradation products.[4] |
| 40°C / 75% RH | 6 Months | 100.58% | No detectable degradation products.[4] |
| Long-Term | |||
| 30°C / 75% RH | 3 Months | 101.55% | No detectable degradation products.[4] |
| 30°C / 75% RH | 6 Months | 103.83% | No detectable degradation products.[4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Method parameters should be optimized for specific equipment and sample matrices.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The gradient or isocratic elution should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV scan of this compound).
-
Temperature: Column oven set to a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or mobile phase) to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the this compound sample to stress conditions as per ICH guidelines Q1A(R2).[2][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat at 80°C.
-
Photostability: Expose to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak of this compound.
Visualizations
References
- 1. purple-diamond.com [purple-diamond.com]
- 2. database.ich.org [database.ich.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound (69313-67-3) for sale [vulcanchem.com]
- 5. ovid.com [ovid.com]
- 6. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 7. mdpi.com [mdpi.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Challenges in the large-scale synthesis of high-purity Potassium lactobionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of high-purity potassium lactobionate (B10762962).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of potassium lactobionate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete conversion of lactose (B1674315) to lactobionic acid. | Optimize reaction conditions such as temperature, pH, and reaction time. Ensure efficient stirring to maximize catalyst contact with reactants.[1] |
| Loss of product during purification steps. | Review precipitation and crystallization procedures. Inefficient precipitation with ethanol (B145695) can lead to significant losses.[2] | |
| Product Discoloration (Yellowish Tint) | Presence of impurities from the starting material (e.g., whey). | Pre-treat the initial lactose solution with activated carbon to remove color pigments before the conversion step.[2] |
| Degradation of sugars at high temperatures or non-optimal pH. | Carefully control the temperature and pH throughout the reaction and purification process. | |
| Incomplete Crystallization | Supersaturation not achieved or presence of impurities inhibiting crystal growth. | Concentrate the solution further before adding the anti-solvent (e.g., ethanol). Ensure the absence of impurities that can interfere with crystallization. |
| Incorrect solvent/anti-solvent ratio. | Optimize the ratio of the solvent (e.g., water) to the anti-solvent (e.g., ethanol) to induce effective crystallization. | |
| High Levels of Residual Solvents | Inefficient drying of the final product. | Employ a suitable drying method such as vacuum drying at a controlled temperature to effectively remove residual solvents. |
| Presence of Inorganic Salt Impurities (e.g., Sodium) | Contamination from reagents or equipment. | Use high-purity reagents (e.g., potassium hydroxide) and ensure equipment is thoroughly cleaned. Ion exchange chromatography can be effective in removing unwanted cations.[2][3] |
| Microbial Contamination | Non-sterile conditions during synthesis or handling. | Implement sterile filtration of solutions and maintain aseptic handling procedures, especially in large-scale production. |
| Batch-to-Batch Inconsistency | Variations in raw material quality or process parameters. | Establish strict quality control for raw materials and standardize all process parameters, including reaction time, temperature, and pH. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound on a large scale?
The most prevalent method involves the oxidation of lactose to form lactobionic acid, followed by neutralization with a high-purity potassium source, such as potassium hydroxide (B78521) or potassium carbonate, to yield this compound.[4][5] The initial oxidation can be achieved through chemical catalysis or bioconversion using enzymes.[1][5][6]
2. How can the purity of this compound be effectively assessed?
High-performance liquid chromatography (HPLC) is a widely used method for determining the purity of lactobionic acid and its salts.[2] Other analytical techniques include mass spectrometry to confirm the structural identity and ion chromatography to quantify potassium content and detect other cationic impurities.[6][7]
3. What are the critical parameters to control during the crystallization of this compound?
Key parameters include the concentration of the this compound solution, the choice and volume of the anti-solvent (commonly ethanol), the temperature at which crystallization is induced, and the rate of cooling.[1][2]
4. What are the stability and storage recommendations for high-purity this compound?
High-purity this compound should be stored in a dry, dark place at controlled room temperature or under refrigeration (0-4 °C for short-term and -20 °C for long-term storage) to prevent degradation.[8] It is important to protect it from moisture.
5. Can ion exchange chromatography be used for the purification of this compound?
Yes, ion exchange chromatography is a powerful technique for purifying lactobionic acid and its salts.[3] It is particularly effective for removing residual cations and other ionic impurities to achieve high purity.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Oxidation of Lactose
This protocol outlines a general procedure for the synthesis of this compound.
-
Reaction Setup:
-
Catalytic Oxidation:
-
Catalyst Removal and Neutralization:
-
Upon completion of the reaction, filter the mixture to separate the catalyst.
-
If the resulting solution is lactobionic acid, carefully neutralize it with a high-purity potassium hydroxide solution to form this compound.
-
-
Purification and Crystallization:
-
Concentrate the resulting this compound solution under reduced pressure.
-
Induce crystallization by adding a suitable anti-solvent, such as ethanol, and cooling the solution to below 5 °C.[1]
-
-
Drying:
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum at a controlled temperature.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A suitable column for carbohydrate analysis (e.g., an amino-based column).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Run a standard of high-purity this compound to determine the retention time.
-
Inject the sample and identify the peak corresponding to this compound.
-
Calculate the purity based on the peak area percentage.
-
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Logical troubleshooting flow for this compound synthesis.
References
- 1. CN102875612A - Method for preparing lactobionic acid and lactobinate through catalytic oxidation - Google Patents [patents.google.com]
- 2. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Lactobionic acid - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Optimizing Cell Culture Performance by Adjusting pH of Lactobionate Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively managing the pH of cell culture media containing lactobionate (B10762962) or lactate (B86563) salts to ensure optimal cell performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for mammalian cell culture?
Most normal mammalian cell lines thrive at a physiological pH between 7.2 and 7.4.[1][2][3] However, the ideal pH can vary depending on the cell type. For instance, some transformed cell lines may prefer a slightly more acidic environment (pH 7.0–7.4), while certain fibroblast cell lines may favor a more alkaline pH (7.4–7.7).[2] It is crucial to determine the optimal pH for your specific cell line to ensure reproducibility and robust cell growth.
Q2: How do sodium lactobionate and potassium lactate affect the pH of my cell culture medium?
Sodium lactobionate and potassium lactate are salts of weak acids. When added to a cell culture medium, they can influence the buffering capacity and overall pH. The extent of this effect depends on the concentration used and the existing buffering system of the medium (e.g., bicarbonate-CO2 or HEPES). Lactate is also a key metabolite in cell culture; its production by cells can lead to a decrease in media pH over time.[1][4]
Q3: Why is maintaining a stable pH crucial for my cell culture experiments?
Even minor fluctuations in pH can have significant impacts on cell health and experimental outcomes. Changes in extracellular pH can affect:
-
Cell Viability and Proliferation: Deviations from the optimal pH range can inhibit cell growth and even lead to cell death.[5][6][7]
-
Cellular Metabolism: pH can influence the rate of glycolysis and lactate production.[1][8][9]
-
Protein Function: The structure and function of proteins, including enzymes and growth factors, are highly pH-dependent.[3]
-
Cell Morphology: Changes in pH can alter the physical appearance of cells.[1]
Q4: When should I be most concerned about pH fluctuations in my cultures?
Vigilant pH monitoring is always important, but pay special attention during:
-
High-density cultures: Increased cell numbers lead to a higher rate of metabolic byproducts, such as lactic acid, which can rapidly decrease the pH.[1]
-
Long-term cultures: Without regular media changes, the buffering capacity of the medium can be exhausted.
-
Experiments involving metabolic manipulation: Any treatment that alters cellular metabolism can impact lactate production and, consequently, the pH.
-
Use of CO2 incubators: The pH of media buffered with sodium bicarbonate is sensitive to the CO2 concentration in the incubator.[10]
Troubleshooting Guide
This guide addresses common issues encountered when managing the pH of cell culture media containing lactobionate or lactate.
| Problem | Potential Cause | Troubleshooting Steps |
| Media color is yellow (acidic) | 1. High cell density leading to excessive lactate production.[1] 2. Bacterial or yeast contamination.[1][11] 3. Incorrect CO2 concentration in the incubator (too high).[10] | 1. Subculture cells to a lower density. 2. Check for signs of contamination under a microscope. Discard contaminated cultures.[12][13] 3. Verify and calibrate the CO2 sensor in your incubator. |
| Media color is purple/pink (alkaline) | 1. Low cell density with minimal metabolic activity. 2. Incorrect CO2 concentration in the incubator (too low). 3. Fungal contamination.[14] | 1. Allow cells to grow to a higher density. 2. Verify and calibrate the CO2 sensor in your incubator. 3. Check for fungal contamination. Discard contaminated cultures. |
| Inconsistent cell growth or experimental results | 1. Inconsistent pH between experiments. 2. Degradation of media components due to improper pH. | 1. Standardize the pH of your media for all experiments. 2. Ensure media is stored correctly and not used past its expiration date. |
| Difficulty adjusting media pH | 1. Inadequate buffering capacity of the medium. 2. Using inappropriate reagents for pH adjustment. | 1. Consider supplementing your medium with an additional buffer like HEPES for more stable pH control, especially when working outside a CO2 incubator.[15][16][17] 2. Use sterile, dilute solutions of HCl or NaOH for pH adjustment.[18][19] |
Data Presentation
Table 1: Impact of pH on Cell Viability and Proliferation (General Trends)
| pH Range | Effect on Cell Viability | Effect on Cell Proliferation | Notes |
| < 6.8 | Generally decreased | Significantly inhibited | Can induce apoptosis in some cell types.[6] |
| 6.8 - 7.2 | Tolerated by many cell lines | May be optimal for some transformed cells | |
| 7.2 - 7.4 | Optimal for most mammalian cells | Optimal for most mammalian cells | Considered the physiological pH range.[1][2] |
| 7.4 - 7.7 | Tolerated by some cell lines | May be optimal for some fibroblast lines | |
| > 7.8 | Generally decreased | Significantly inhibited | Can lead to reduced cell adhesion and changes in morphology.[7] |
Note: These are general trends, and the specific response will vary between cell lines.
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of Cell Culture Medium with Sodium Lactobionate
-
Aseptically prepare the basal cell culture medium according to the manufacturer's instructions.
-
Dissolve the desired amount of sodium lactobionate in a small volume of sterile, tissue culture-grade water.
-
Add the sodium lactobionate solution to the basal medium and mix thoroughly.
-
Aseptically measure the pH of the final medium using a calibrated pH meter.
-
Adjust the pH to the desired value (e.g., 7.4) by adding small, dropwise increments of sterile 0.1 N HCl or 0.1 N NaOH.[20][21] Stir the medium gently after each addition and allow the pH reading to stabilize before adding more.
-
Sterile-filter the final medium through a 0.22 µm filter before use.
Protocol 2: Monitoring pH During Cell Culture
-
Visual Inspection: Regularly observe the color of the phenol (B47542) red indicator in the culture medium. A change from red to yellow indicates a drop in pH, while a change to purple indicates a rise in pH.[22][23]
-
pH Meter Measurement: For more precise measurements, aseptically remove a small aliquot of the culture medium and measure the pH using a calibrated pH meter. This should be done in a sterile environment to avoid contamination.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to pH and cell metabolism.
Caption: The relationship between glycolysis, lactate production, and the bicarbonate buffering system in maintaining extracellular pH.
Caption: A step-by-step workflow for the correct preparation and pH adjustment of cell culture media containing sodium lactobionate.
References
- 1. scientificbio.com [scientificbio.com]
- 2. Cell Culture Environment | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 4. mdpi.com [mdpi.com]
- 5. The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Lactate and glucose concomitant consumption as a self-regulated pH detoxification mechanism in HEK293 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated pCO2 affects the lactate metabolic shift in CHO cell culture processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. 细胞培养污染故障排除 [sigmaaldrich.com]
- 14. Blog [midsci.com]
- 15. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 16. HEPES 緩衝液 [sigmaaldrich.com]
- 17. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. plantcelltechnology.com [plantcelltechnology.com]
- 21. youtube.com [youtube.com]
- 22. selectscience.net [selectscience.net]
- 23. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
Validation & Comparative
A Comparative Analysis of Potassium Lactobionate and Sodium Lactobionate for Organ Preservation
For Researchers, Scientists, and Drug Development Professionals
The success of organ transplantation hinges on the effective preservation of the donor organ from procurement to implantation. The composition of the preservation solution is a critical factor in mitigating ischemia-reperfusion injury and maintaining organ viability. Among the key components of modern preservation solutions, lactobionate (B10762962) has emerged as a cornerstone impermeant. This guide provides a detailed comparative analysis of two commonly used forms of lactobionate salts in organ preservation: potassium lactobionate and sodium lactobionate.
The choice between a high-potassium, "intracellular-like" solution, exemplified by the University of Wisconsin (UW) solution which contains this compound, and a high-sodium, "extracellular-like" solution has been a subject of considerable research. The fundamental difference lies in the cationic composition, which influences cellular responses to the hypothermic and ischemic conditions of preservation.
Core Mechanisms of Action
Lactobionate, a disaccharide derived from lactose, plays a crucial role in organ preservation primarily through its function as a large, impermeant anion. This property helps to counteract the cellular swelling that occurs during cold ischemia due to the failure of the ATP-dependent Na+/K+ pump. Additionally, lactobionate has been shown to chelate iron and calcium, which can mitigate oxidative injury upon reperfusion.
The differential effects of potassium and sodium lactobionate stem from their impact on the electrochemical gradients across the cell membrane.
-
This compound (High K+ solutions): These solutions are designed to mimic the intracellular ionic environment. The high extracellular potassium concentration aims to reduce the gradient for potassium efflux from the cell, thereby minimizing membrane depolarization and subsequent calcium influx. This is thought to better preserve cellular integrity and energy stores.
-
Sodium Lactobionate (High Na+ solutions): These solutions more closely resemble the extracellular fluid. The rationale for their use is to avoid the potential adverse effects of high potassium, such as vasoconstriction of the organ's vasculature and the risk of hyperkalemia in the recipient immediately after reperfusion.
Quantitative Data Comparison
The following tables summarize key experimental data from comparative studies of this compound (primarily as a component of UW solution) and sodium lactobionate-based solutions in the preservation of various organs.
Table 1: Liver Preservation Outcomes
| Parameter | This compound (UW Solution) | Sodium Lactobionate Solution | Organism | Study Highlights |
| 3-Week Survival Rate (12-hour preservation) | 70% | Not Directly Compared in this study | Rat | UW solution was significantly superior to Euro-Collins solution.[1] |
| Clinical Liver Function Indices (Enzymes, Bilirubin) | No Significant Difference | No Significant Difference | Human | A prospective randomized trial found no significant differences in postoperative liver function.[2] |
| Primary Non-Function & Acute Rejection | No Significant Difference | No Significant Difference | Human | Frequencies of adverse events were similar between high-potassium and high-sodium solutions.[2] |
Table 2: Heart Preservation Outcomes
| Parameter | This compound (UW Solution) | Sodium Lactobionate Solution | Organism | Study Highlights |
| Left Ventricular Developed Pressure | Significantly Better | Lower | Rabbit | UW solution showed better functional recovery after 6 hours of cold storage.[3] |
| Total Adenine Nucleotide Content | Significantly Higher | Lower | Rabbit | Higher energy stores were maintained with the UW solution.[3] |
| 30-Day Survival Rate (Ischemic time > 4h) | 90% | Not Directly Compared in this study | Human | UW solution demonstrated excellent early functional results even with prolonged ischemic times.[1] |
| Graft Survival (18-hour preservation) | 66% | Not Directly Compared in this study | Rat | UW solution significantly improved graft viability compared to a standard Stanford solution.[4] |
Table 3: Kidney Preservation Outcomes
| Parameter | This compound (UW Solution) | Sodium Lactobionate Sucrose (SLS) Solution | Organism | Study Highlights |
| Animal Survival (24-hour preservation) | Superior for Liver | Inferior for Liver | Canine | SLS solution was not suitable for canine liver preservation. |
| Graft Function (Urine output, Serum creatinine) | Comparable or slightly inferior | Comparable or slightly better | Canine | SLS solution performed as well as or better than UW solution for kidney preservation. |
Experimental Protocols
Heterotopic Heart Transplantation in Rabbits
This model is frequently used to assess the efficacy of preservation solutions on cardiac function.
-
Animal Model: New Zealand White rabbits are typically used.
-
Heart Procurement: The donor rabbit is anesthetized, and the chest is opened. The heart is arrested and flushed with the cold preservation solution (either potassium or sodium lactobionate-based) via the aorta. The heart is then excised and stored in the same solution at 4°C for a defined period (e.g., 6 hours).
-
Transplantation: The recipient rabbit is anesthetized, and the abdomen is opened. The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.
-
Functional Assessment: After reperfusion, cardiac function is assessed by measuring parameters such as left ventricular developed pressure, heart rate, and coronary flow. Myocardial biopsies may be taken to measure ATP content and assess tissue damage.
Orthotopic Liver Transplantation in Rats
This model is a standard for evaluating liver preservation techniques.
-
Animal Model: Male Lewis rats are commonly used.
-
Liver Procurement: The donor rat is anesthetized, and a laparotomy is performed. The liver is flushed in situ with the cold preservation solution through the portal vein. The liver is then excised and stored at 4°C for the desired duration (e.g., 12 hours).
-
Transplantation: The recipient rat's native liver is removed. The donor liver is implanted by anastomosing the suprahepatic vena cava, portal vein, infrahepatic vena cava, and bile duct.
-
Outcome Assessment: The primary outcome is recipient survival. Liver function is assessed post-transplantation by measuring serum levels of liver enzymes (e.g., AST, ALT) and bilirubin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms and experimental procedures involved in the comparative analysis of potassium and sodium lactobionate in organ preservation.
Caption: Key Cellular Events in Ischemia-Reperfusion Injury and Protective Mechanisms.
Caption: General Experimental Workflow for Comparing Organ Preservation Solutions.
Conclusion
The choice between this compound and sodium lactobionate in organ preservation solutions is not straightforward and appears to be organ-dependent.
-
For liver preservation , high-sodium and high-potassium lactobionate solutions appear to offer comparable efficacy, suggesting that a sodium-based solution could be a viable alternative to mitigate the risks associated with high potassium.
-
For heart preservation , the available evidence suggests that a high-potassium environment, as provided by the UW solution with this compound, may be superior for maintaining myocardial function and energy stores, especially with longer ischemic times.
-
For kidney preservation , there is some indication that a sodium-based solution may perform as well as or even better than a high-potassium solution.
The underlying mechanisms for these organ-specific differences are likely complex and involve the unique physiology and susceptibility of each organ to ischemic injury. Lactobionate itself remains a critical component in both types of solutions due to its ability to prevent cellular swelling and chelate harmful ions.
Future research should focus on elucidating the specific intracellular signaling pathways affected by the ionic composition of preservation solutions in different organs. This will enable the development of more tailored and effective preservation strategies, ultimately improving transplant outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cryoprotectants: Potassium Lactobionate vs. Trehalose for Mammalian Cell Preservation
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of cell-based research and therapeutics, the effective cryopreservation of mammalian cells remains a cornerstone for success. The choice of cryoprotectant is critical to maintaining cell viability and functionality post-thaw. This guide provides a detailed comparison of two non-permeating cryoprotectants, potassium lactobionate (B10762962) and trehalose (B1683222), offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and application protocols.
Introduction to Cryoprotectants
Cryopreservation arrests cellular metabolism at cryogenic temperatures, typically in liquid nitrogen (-196°C), to preserve them for future use.[1] However, the formation of intracellular ice crystals and the toxic effects of concentrated solutes during freezing can cause irreversible damage to cells.[2] Cryoprotective agents (CPAs) are essential to mitigate this damage.[3] They are broadly categorized as permeating (e.g., DMSO, glycerol) and non-permeating (e.g., sugars, polymers).[4] This guide focuses on two promising non-permeating CPAs: potassium lactobionate and trehalose.
This compound: An Osmotic and Antioxidant Support Agent
This compound, the potassium salt of lactobionic acid, is a large disaccharide (molecular weight 358 kDa) that is a key component of the University of Wisconsin (UW) organ preservation solution.[5][6] Its primary roles in this context are to prevent cellular swelling during cold ischemia and to chelate iron, thereby reducing the formation of damaging free radicals upon reperfusion.[5][7]
While less studied as a standalone cryoprotectant for individual mammalian cells compared to trehalose, its established benefits in organ preservation suggest its potential in cellular cryopreservation, likely as part of a combination of cryoprotectants.[8] One patented formulation, for instance, includes lactobionic acid with DMSO, mannitol, and sucrose (B13894) to maintain osmotic balance during freezing.[8]
Trehalose: A Natural Cryoprotectant with Multiple Mechanisms
Trehalose is a naturally occurring non-reducing disaccharide of glucose that is utilized by various organisms to survive extreme environmental conditions such as desiccation and freezing.[9][10] Its efficacy as a cryoprotectant for mammalian cells is well-documented and attributed to several mechanisms:
-
Water Replacement Hypothesis: Trehalose forms hydrogen bonds with cellular membranes and proteins, replacing water molecules and thereby stabilizing these structures in a dehydrated state.[11]
-
Vitrification Hypothesis: At high concentrations, trehalose promotes the formation of a glassy, amorphous state (vitrification) upon cooling, which prevents the formation of damaging ice crystals.[11]
-
Membrane Phase Transition Modulation: Trehalose can lower the gel-to-liquid crystal phase transition temperature of cell membranes, helping to maintain membrane fluidity and integrity at low temperatures.[11]
For optimal cryoprotection, it is crucial for trehalose to be present on both sides of the cell membrane.[12] However, mammalian cell membranes are generally impermeable to trehalose, necessitating various delivery strategies to introduce it into the cytoplasm.[10]
Quantitative Comparison of Efficacy
Direct comparative studies between this compound and trehalose for the cryopreservation of the same mammalian cell lines are scarce in peer-reviewed literature. The following tables summarize available data on the efficacy of each cryoprotectant, often in combination with other agents like DMSO.
Table 1: Efficacy of Trehalose in Mammalian Cell Cryopreservation
| Cell Type | Trehalose Concentration | Other Cryoprotectants | Post-Thaw Viability/Recovery | Reference |
| Human Embryonic Kidney (HEK) Cells (3D culture) | 150 mM (pre-incubation) + 1200 mM | None | 36.0 ± 7.4% | [13][14] |
| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | 90% (vs. 76% with DMSO alone) | [11] |
| Human Cord Blood Hematopoietic Stem Cells | 146 mM | 5% DMSO | 85% (vs. 79% with 10% DMSO alone) | [6] |
| Human Fetal Skin | 500 mM | 10% DMSO | 65% live cells (vs. 44% with DMSO alone) | [11] |
| Rabbit Spermatozoa | 100 mM | 4% DMSO | 45% membrane integrity (vs. 24% with DMSO alone) | [11] |
| Human Hepatocytes | 200 mM | 10% DMSO | 63% (vs. 47% with DMSO alone) | [6] |
| 3T3 Fibroblasts | 0.2 M (intracellular) | None | >80% | [15] |
| Human Keratinocytes | 0.2 M (intracellular) | None | 70% | [15] |
Table 2: Role of Lactobionate in Preservation Solutions
| Application | Lactobionate Concentration | Key Components of Solution | Outcome | Reference |
| Donor Heart Preservation | Not specified | Extracellular-type solution | Better preserved left ventricular compliance and ATP | [6] |
| Organ Preservation (UW Solution) | Standard component | Raffinose, Hydroxyethyl starch, Allopurinol, Glutathione, Adenosine | Prevention of cell swelling, reduction of oxidative damage | [5][16] |
| Kidney Preservation (Celsior Solution) | Key impermeant | Mannitol, Glutathione | Limits cellular edema | [17] |
| hUTC Cryopreservation | Not specified | DMSO, Mannitol, Sucrose | Maintenance of osmotic balance | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for cryopreservation using trehalose and a conceptual protocol for incorporating this compound based on its properties.
Trehalose Cryopreservation Protocol (General)
This protocol is a general guideline and requires optimization for specific cell types.
-
Cell Preparation: Harvest cells in the logarithmic growth phase and prepare a cell suspension at the desired concentration (e.g., 1-5 x 10^6 cells/mL) in culture medium.
-
Cryoprotectant Addition:
-
Extracellular Trehalose: Prepare a 2X cryopreservation medium containing the desired final concentration of trehalose (e.g., 200-600 mM) and often a low concentration of DMSO (e.g., 5%) in the basal medium. Add an equal volume of the 2X cryopreservation medium to the cell suspension dropwise while gently agitating.
-
Intracellular Trehalose: If a method for intracellular delivery is used (e.g., transient membrane permeabilization), follow the specific protocol for loading before proceeding to the freezing step.
-
-
Freezing:
-
Transfer the cell suspension in cryovials to a controlled-rate freezer programmed to cool at approximately -1°C/minute to -80°C.[1]
-
Alternatively, place the cryovials in a pre-cooled (-80°C) freezing container (e.g., Mr. Frosty) and store at -80°C overnight.
-
-
Storage: Transfer the frozen vials to the vapor or liquid phase of a liquid nitrogen freezer for long-term storage.
-
Thawing:
-
Rapidly thaw the cells by immersing the cryovial in a 37°C water bath until a small ice crystal remains.
-
Slowly dilute the thawed cell suspension with pre-warmed culture medium to reduce osmotic shock.
-
Centrifuge the cells to remove the cryoprotectant-containing medium and resuspend in fresh culture medium.
-
-
Post-Thaw Viability Assessment: Assess cell viability using methods such as Trypan Blue exclusion, metabolic assays (e.g., AlamarBlue), or apoptosis assays (e.g., Caspase-3/7 detection).[1][18][19][20][21]
Conceptual this compound Cryopreservation Protocol
This is a conceptual protocol as standalone use is not well-documented. It is likely most effective in combination with other CPAs.
-
Cell Preparation: Prepare the cell suspension as described for the trehalose protocol.
-
Cryoprotectant Addition: Prepare a cryopreservation medium containing this compound at a concentration determined by osmolarity considerations (e.g., to match the osmolality of the culture medium or as part of a hypertonic solution). This medium would likely also contain a permeating cryoprotectant like DMSO. The addition should be done gradually.
-
Freezing, Storage, and Thawing: Follow the same procedures as outlined in the trehalose protocol.
-
Post-Thaw Viability Assessment: Perform viability assays as described above.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the cryoprotective mechanisms and a typical experimental workflow.
Conclusion
Trehalose stands out as a well-researched and effective cryoprotectant for a wide range of mammalian cells, offering protection through multiple mechanisms. Its primary challenge lies in its impermeability to the cell membrane, often requiring specific strategies for intracellular delivery to achieve maximum efficacy.
This compound, while a cornerstone of organ preservation solutions, is less characterized as a primary cryoprotectant for isolated mammalian cells. Its benefits in preventing cell swelling and reducing oxidative stress are clear, making it a strong candidate for inclusion in cryopreservation cocktails, likely in a synergistic role with other cryoprotectants.
For researchers and drug development professionals, the choice between these agents, or their combination, will depend on the specific cell type, the desired post-thaw outcome, and the feasibility of implementing specific protocols, such as those for intracellular trehalose delivery. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these two promising non-permeating cryoprotectants in the context of mammalian cell cryopreservation.
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cryopreservation as a Key Element in the Successful Delivery of Cell-Based Therapies—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 5 Key Differences Between Cryoprotectant Types - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. annualreviews.org [annualreviews.org]
- 6. A lactobionate-based extracellular-type solution for donor heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organ preservation: current limitations and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017123465A1 - Composition and methods for cryopreservation of hutc - Google Patents [patents.google.com]
- 9. Lessons from nature for preservation of mammalian cells, tissues, and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of electroporation and Chariot™ for delivery of β-galactosidase into mammalian cells: strategies to use trehalose in cell preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of electroporation and Chariot™ for delivery of β-galactosidase into mammalian cells: strategies to use trehalose in cell preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. "Trehalose effectiveness as a cryoprotectant in 2D and 3D cell culture" by Jared Hara, Jordan Tottori et al. [scholarcommons.scu.edu]
- 15. scilit.com [scilit.com]
- 16. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antioxidant Activity of Potassium Lactobionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activity of potassium lactobionate (B10762962) with other common antioxidants. The information is supported by experimental data from scientific literature, detailed experimental protocols, and visualizations of antioxidant mechanisms.
Introduction to Potassium Lactobionate and its Antioxidant Potential
This compound is the potassium salt of lactobionic acid. Lactobionic acid is a polyhydroxy acid composed of a galactose molecule attached to a gluconic acid molecule. Its structure, rich in hydroxyl groups, endows it with notable antioxidant properties. The antioxidant activity of this compound is primarily attributed to the lactobionate anion.
The main mechanisms behind the antioxidant effects of lactobionate are:
-
Metal Ion Chelation: Lactobionate is a potent chelator of metal ions, particularly iron (Fe²⁺ and Fe³⁺). By binding to these ions, it prevents their participation in the Fenton reaction, a major pathway for the generation of highly reactive hydroxyl radicals.[1]
-
Direct Radical Scavenging: The multiple hydroxyl groups in the lactobionate molecule can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.[1]
This guide will delve into the available quantitative data on the antioxidant capacity of lactobionic acid and compare it with established antioxidants. It is important to note that direct comparative studies of this compound with other antioxidants under identical experimental conditions are limited in the currently available literature. Therefore, the presented data is a synthesis of findings from various studies.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of lactobionic acid in comparison to the well-known antioxidants, ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E). The data is primarily from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant capacity. The IC50/EC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower value indicates a higher antioxidant activity.
| Antioxidant | Assay | IC50/EC50 Value | Source(s) |
| Lactobionic Acid | DPPH | EC50: 53.63 mg/mL (in an emulsion) | Tasic-Kostov et al., 2012 (via ResearchGate) |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: 5.6 µg/mL - 58.92 µg/mL | Various sources[2][3][4][5] |
| α-Tocopherol (Vitamin E) | DPPH | IC50: Varies significantly | [6][7] |
Disclaimer: The IC50/EC50 values for Ascorbic Acid and α-Tocopherol are presented as a range from multiple sources. Direct comparison of these values with that of Lactobionic Acid should be done with caution, as IC50/EC50 values are highly dependent on the specific experimental conditions of each study. The value for Lactobionic Acid was determined in an emulsion, which may influence its activity compared to a pure solution.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Prepare a series of concentrations of the test compound (e.g., this compound) and standard antioxidants (e.g., ascorbic acid) in methanol.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value is determined by plotting the scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decrease in absorbance at 734 nm. The extent of decolorization is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilution of ABTS•⁺ solution: Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of concentrations of the test compound and standard antioxidants.
-
Reaction: Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
TEAC determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Preparation of test samples: Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Reaction: Add 1.5 mL of the FRAP reagent to 50 µL of the sample or standard. A blank is prepared using 50 µL of the solvent.
-
Incubation: Incubate the mixtures at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key antioxidant mechanism of lactobionic acid and a general workflow for in vitro antioxidant assays.
Caption: Inhibition of the Fenton Reaction by Lactobionate.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
This compound, through its lactobionate component, demonstrates promising in vitro antioxidant activity. Its primary mechanisms of action, metal ion chelation and direct radical scavenging, are well-supported by the scientific literature. While the available quantitative data suggests a lower antioxidant capacity compared to potent antioxidants like ascorbic acid, its multifaceted nature, including its moisturizing and non-irritating properties, makes it a valuable ingredient in various applications, particularly in the cosmetic and pharmaceutical industries.
Further research involving direct, side-by-side comparisons with standard antioxidants using standardized protocols is necessary to more definitively establish its relative antioxidant potency. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Impact of Potassium Lactobionate on Cellular Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potassium lactobionate (B10762962) and its alternatives in the context of organ preservation, with a specific focus on their impact on cellular signaling pathways. The information presented is intended to inform researchers and professionals in the field of drug development and organ transplantation.
Introduction
Potassium lactobionate is a key component of the University of Wisconsin (UW) solution, long considered a gold standard in organ preservation.[1][2][3] Its primary function is as an impermeant, preventing the cellular swelling that occurs during hypothermic storage.[4] However, emerging research suggests that the components of preservation solutions can have more nuanced effects on cellular physiology, including the modulation of critical signaling pathways that determine cell fate during ischemia and reperfusion. This guide will explore the available evidence on how this compound influences these pathways compared to other commonly used alternatives.
Core Mechanisms of Action
This compound:
-
Impermeant and Osmotic Support: Lactobionate is a large, metabolically inert molecule that does not readily cross the cell membrane, thereby counteracting the osmotic gradient that drives water into cells during cold ischemia.[1][2]
-
High Extracellular Potassium: The high concentration of potassium in solutions like UW is designed to mimic the intracellular environment, reducing the electrochemical gradient for potassium efflux and thereby minimizing ion shifts and maintaining cell membrane potential.[5] This high extracellular potassium can lead to membrane depolarization, a state that has been shown to trigger the activation of the pro-survival PI3K/Akt signaling pathway.[6]
-
Antioxidant Properties: Lactobionate has been shown to chelate iron, which can catalyze the formation of damaging reactive oxygen species (ROS) through the Fenton reaction.[4][7][8] By sequestering iron, lactobionate may contribute to the antioxidant properties of the preservation solution, thereby mitigating oxidative stress-induced signaling.
Alternative Components:
-
Gluconate: Often used as a substitute for lactobionate, gluconate also serves as an impermeant. However, some studies suggest that lactobionate may be superior in preserving endothelial function.[9]
-
Sucrose and Mannitol: These are other impermeants used in preservation solutions like Celsior and some modified HTK solutions.[4][10] While effective at preventing cell swelling, they lack the iron-chelating properties of lactobionate.
-
Histidine (in HTK solution): Histidine acts as a buffer to prevent acidosis during ischemia.[1] HTK solutions typically have a lower potassium concentration than UW solution.[3][11]
Impact on Cellular Signaling Pathways
While direct comparative studies on the specific effects of this compound versus its alternatives on signaling pathways are limited, we can infer potential impacts based on their known mechanisms of action and the cellular responses to the conditions they create.
The PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Hypothermia itself has been shown to activate the PI3K/Akt pathway, contributing to its neuroprotective effects in cerebral ischemia.[12][13] Furthermore, membrane depolarization, which is induced by the high extracellular potassium concentration in this compound-containing solutions, can trigger the activation of PI3K/Akt.[6] This suggests that the high potassium component of these solutions may actively promote cell survival signaling.
Caption: Proposed mechanism of PI3K/Akt pathway activation.
Apoptosis and Cell Death Pathways
Apoptosis, or programmed cell death, is a key contributor to organ damage during preservation and reperfusion. The pro-survival signals from the PI3K/Akt pathway can inhibit apoptosis. Therefore, by activating this pathway, this compound-containing solutions may reduce the rate of apoptosis.
Alternatives with lower potassium concentrations, such as HTK and Celsior, may not induce the same level of membrane depolarization and subsequent PI3K/Akt activation. However, they contain other components, such as histidine and reduced glutathione, that aim to mitigate other triggers of apoptosis, like acidosis and oxidative stress.[10]
Comparative Data
Direct quantitative comparisons of signaling pathway modulation are scarce. However, we can compare the overall performance of preservation solutions containing this compound with alternatives based on broader measures of cell health and organ function.
| Parameter | This compound (UW Solution) | Histidine-Tryptophan-Ketoglutarate (HTK) | Celsior | IGL-1 |
| Primary Impermeant | Lactobionate, Raffinose | Histidine, Mannitol | Lactobionate, Mannitol | Lactobionate, PEG |
| Potassium Conc. | High (~125 mM) | Low (~9 mM) | Low (~15 mM) | Low (~35 mM) |
| Sodium Conc. | Low (~29 mM) | High (~15 mM) | High (~100 mM) | High (~120 mM) |
| Key Additives | Glutathione, Allopurinol, Adenosine | Tryptophan, Ketoglutarate | Glutathione, Histidine | Glutathione, PEG |
| Reported Effects on Liver Grafts | Standard of care, but may be associated with biliary complications.[3][14] | Lower incidence of primary dysfunction compared to UW in some studies.[3] | Similar efficacy to UW for kidney preservation.[15] | Reduced oxidative stress and apoptosis in fatty liver grafts compared to Celsior.[16] |
| Reported Effects on Kidney Grafts | Considered a gold standard.[1] | Similar patient and graft survival to UW.[11] | Similar delayed graft function and survival as UW.[15] | Similar outcomes to UW in terms of delayed graft function and rejection. |
| Reported Effects on Heart Grafts | Superior to Na+-Lactobionate solution for preserving ventricular pressure and adenine (B156593) nucleotide content.[17] | Effective for shorter ischemic times.[18] | Effective for heart preservation.[1] | Not as commonly reported for heart preservation. |
Experimental Protocols
To further investigate the impact of this compound and its alternatives on cellular signaling, researchers can employ the following experimental protocols.
Assessment of Akt Phosphorylation by Western Blot
This protocol allows for the quantification of activated Akt (p-Akt), a key indicator of PI3K/Akt pathway activity.
Materials:
-
Preserved tissue samples (e.g., liver, kidney)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize preserved tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize p-Akt levels to total Akt and a loading control like GAPDH.
Caption: Workflow for assessing Akt phosphorylation.
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Deparaffinization and rehydration reagents (for paraffin (B1166041) sections)
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Antibody for labeled dUTPs (if using indirect detection)
-
Chromogenic or fluorescent substrate
-
Counterstain (e.g., DAPI or hematoxylin)
-
Microscope (light or fluorescent)
Procedure:
-
Prepare tissue sections on slides. For paraffin-embedded tissues, deparaffinize and rehydrate.
-
Permeabilize the cells by incubating with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture to label the 3'-OH ends of fragmented DNA.
-
If using an indirect method, incubate with a specific antibody against the incorporated labeled nucleotide.
-
Apply the detection substrate (chromogenic or fluorescent).
-
Counterstain the nuclei to visualize all cells.
-
Mount the slides and visualize under a microscope.
-
Quantify the percentage of TUNEL-positive cells.
Caption: Workflow for TUNEL assay.
Conclusion
This compound plays a multifaceted role in organ preservation, extending beyond its function as a simple osmotic agent. The high extracellular potassium concentration it provides may actively promote cell survival through the activation of the PI3K/Akt signaling pathway, while the lactobionate anion may offer antioxidant protection through iron chelation. While direct comparative studies on signaling pathways are needed, the available evidence on organ function and cell viability suggests that the unique composition of this compound-containing solutions contributes significantly to their protective effects. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific molecular mechanisms underlying the efficacy of this compound and to develop novel, targeted strategies for organ preservation.
References
- 1. pulsus.com [pulsus.com]
- 2. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 4. Organ preservation: current limitations and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High potassium contents in organ preservation solutions cause strong pulmonary vasocontraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane depolarization is the trigger for PI3K/Akt activation and leads to the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactoferrin—A Regulator of Iron Homeostasis and Its Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vitro endothelial dysfunction after cold storage: comparison with various preservative solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. igl-group.com [igl-group.com]
- 11. custodiol.com [custodiol.com]
- 12. Akt Contributes to Neuroprotection by Hypothermia against Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild therapeutic hypothermic protection activates the PI3K/AKT signaling pathway to inhibit TRPM7 and suppress ferroptosis induced by myocardial ischemia‑reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of histidine-tryptophan-ketoglutarate (HTK) solution versus University of Wisconsin (UW) solution for organ preservation in human liver transplantation. A prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ectrx.org [ectrx.org]
- 16. Effects of Institut Georges Lopez-1 and Celsior preservation solutions on liver graft injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo comparative study of two lactobionate based solutions for prolonged heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of UW versus HTK solution for myocardial protection in heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium Lactobionate in UW Solution and Celsior for Kidney Transplantation
For researchers and professionals in drug development and transplant medicine, the choice of organ preservation solution is a critical factor influencing post-transplantation outcomes. This guide provides an objective comparison of two widely used solutions for kidney preservation: the University of Wisconsin (UW) solution, which contains potassium lactobionate, and Celsior solution. The following sections detail their compositions, compare their performance based on experimental data, and outline the methodologies used in key comparative studies.
Composition of Preservation Solutions
The fundamental difference between UW solution and Celsior lies in their electrolyte composition and the primary impermeants used to prevent cell swelling. UW solution is an intracellular-type solution, characterized by high potassium and low sodium concentrations, mimicking the intracellular environment. In contrast, Celsior is an extracellular-type solution with high sodium and low potassium levels. The detailed compositions are outlined below.
Table 1: Composition of University of Wisconsin (UW) Solution and Celsior Solution
| Component | University of Wisconsin (UW) Solution | Celsior Solution |
| Electrolytes | ||
| Potassium (K+) | 125 mmol/L | 15 mmol/L |
| Sodium (Na+) | 29 mEq/L | 100 mmol/L |
| Magnesium (Mg2+) | 5 mmol/L | 13 mmol/L |
| Calcium (Ca2+) | - | 0.25 mmol/L |
| Chloride (Cl-) | - | 13 mmol/L |
| Phosphate (PO43-) | 25 mmol/L | - |
| Impermeants | ||
| Lactobionate | 100 mmol/L | 80 mmol/L |
| Raffinose | 30 mmol/L | - |
| Mannitol (B672) | - | 60 mmol/L |
| Colloid | ||
| Hydroxyethyl Starch (HES) | 50 g/L | - |
| Buffers | ||
| Phosphate | Yes | - |
| Histidine | - | 30 mmol/L |
| Antioxidants/Other | ||
| Glutathione (reduced) | 3 mmol/L | 3 mmol/L |
| Allopurinol | 1 mmol/L | - |
| Adenosine | 5 mmol/L | - |
| Glutamic Acid | - | 20 mmol/L |
| pH | ~7.4 at 20°C | ~7.3 at 20°C |
| Osmolality | ~320 mOsm/L | ~320-360 mOsm/L |
Performance in Kidney Transplantation: A Data-Driven Comparison
Multiple clinical studies have compared the efficacy of UW and Celsior solutions in kidney transplantation. The primary endpoints in these studies typically include the incidence of Delayed Graft Function (DGF), Primary Non-Function (PNF), as well as short-term and long-term graft and patient survival rates. The data from several key comparative studies are summarized below.
Table 2: Comparison of Clinical Outcomes in Kidney Transplantation
| Study (Year) | Study Design | N (UW/Celsior) | Delayed Graft Function (DGF) | Graft Survival | Patient Survival | Key Findings |
| Faenza et al. (2001)[1][2] | Prospective, Multicenter, Randomized | 88 / 99 | 33.9% / 31.3% (P=NS) | 2-year: 75% / 84% (P=NS) | Not specified | Celsior is equivalent to UW solution for kidney preservation.[1][2] |
| Montalti et al. (2005)[3] | Prospective, Randomized (Elderly Donors) | 25 / 25 | 52% / 48% (P=NS) | 1-year: 96% / 91.8% (P=NS) 5-year: 87.4% / 79.3% (P=NS) | Not specified | In kidneys from elderly donors, Celsior is equivalent to UW solution.[3] |
| Nunes et al. (2007)[4] | Retrospective | 160 / 153 | 22.7% / 20.6% (P=NS) | 3-year: 82.23% / 84.11% (P=NS) | 3-year: 93% / 93.69% (P=NS) | The efficacy of UW and Celsior solutions is equivalent in cold storage for renal preservation.[4] |
| Tillou et al. (2013)[5][6] | Retrospective | 409 / 201 | Not significantly different (RR=0.9) | 5-year: 90.4% / 93.5% (P=0.44) | Not specified | Celsior has the same effectiveness as UW during kidney cold storage.[5][6] |
NS: Not Significant; RR: Relative Risk
Overall, the available evidence from both prospective randomized trials and retrospective studies suggests that there are no statistically significant differences in the rates of delayed graft function, graft survival, or patient survival between kidneys preserved in UW solution and those preserved in Celsior solution.[1][2][3][4][5][6]
Experimental Protocols
To ensure a standardized comparison, the methodologies employed in these clinical studies share common elements. A representative experimental workflow is described below.
Representative Clinical Trial Protocol
-
Patient and Donor Selection: Consecutive patients receiving a deceased donor kidney transplant are enrolled. Donors and recipients are matched based on standard immunological criteria. Exclusion criteria may include multi-organ transplants or previously failed kidney grafts.
-
Organ Procurement and Preservation:
-
Following declaration of brain death, organs are procured using standard surgical techniques.
-
The harvested kidneys are flushed in situ with the assigned preservation solution (UW or Celsior) at 4°C.
-
After removal, the kidneys are stored in the same solution at 4°C until transplantation. Cold ischemia time is recorded.
-
-
Randomization: In prospective studies, the choice of preservation solution is randomized.
-
Transplantation: Standard surgical procedures for kidney transplantation are performed.
-
Immunosuppression: A standardized immunosuppressive regimen is administered to all recipients, typically including an induction agent (e.g., basiliximab or anti-thymocyte globulin) followed by a maintenance regimen of a calcineurin inhibitor (e.g., tacrolimus), an anti-proliferative agent (e.g., mycophenolate mofetil), and corticosteroids.
-
Outcome Assessment:
-
Delayed Graft Function (DGF): Defined as the requirement for dialysis within the first week post-transplantation.
-
Primary Non-Function (PNF): Defined as the irreversible loss of graft function occurring immediately after transplantation.
-
Graft Survival: Monitored at specific time points (e.g., 1, 3, and 5 years) and defined as the time to graft failure (return to dialysis, re-transplantation, or death).
-
Patient Survival: Monitored at the same time points.
-
Renal Function: Assessed by measuring serum creatinine (B1669602) levels at regular intervals.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., chi-square test, t-test, Kaplan-Meier survival analysis) are used to compare the outcomes between the two groups.
References
- 1. Glutathione metabolism rewiring protects renal tubule cells against cisplatin-induced apoptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopurinol and Renal Function - RPh Labs [rphlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Review of the Role of Mannitol in Renal Diseases [pubs.sciepub.com]
- 5. Protection of mitochondrial function by mannitol in ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione is an aging-related metabolic signature in the mouse kidney | Aging [aging-us.com]
A Comparative Analysis of Potassium Lactobionate and Glycerol for Sperm Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation of sperm is a cornerstone of assisted reproductive technologies, genetic resource banking, and fertility preservation. The choice of cryoprotective agent (CPA) is critical to mitigating the cellular damage that occurs during the freeze-thaw process. Glycerol (B35011) has long been the gold standard in sperm cryopreservation; however, its known cytotoxic effects have prompted a search for effective alternatives. This guide provides a comparative overview of the established cryoprotectant, glycerol, and a potential alternative, Potassium Lactobionate (B10762962), drawing upon available experimental data and theoretical cryoprotective mechanisms.
Glycerol: The Established Cryoprotectant
Glycerol is a small, permeable cryoprotectant that has been extensively used in sperm cryopreservation for decades.[1] Its primary mechanism of action involves penetrating the sperm cell membrane, partially replacing intracellular water. This reduces the formation of damaging intracellular ice crystals during freezing and mitigates the extreme solute concentrations that can lead to osmotic shock.[1]
Performance Data
Numerous studies have evaluated the efficacy of glycerol in sperm cryopreservation across various species. The following table summarizes typical post-thaw sperm quality parameters when using glycerol-based extenders. It is important to note that outcomes can vary significantly based on the species, individual donor, and the specific composition of the extender and freezing protocol used.
| Parameter | Post-Thaw Outcome with Glycerol-Based Extenders | Species |
| Motility | 30-60% | Human, Bovine, Equine |
| Viability | 40-70% | Human, Bovine, Equine |
| Acrosome Integrity | 50-75% | Human, Bovine, Equine |
| DNA Integrity | 70-90% | Human, Bovine, Equine |
Note: These are generalized ranges derived from multiple studies and are intended for comparative purposes. Actual results will vary.
Experimental Protocol: Standard Glycerol-Based Sperm Cryopreservation
A typical protocol for sperm cryopreservation using a glycerol-based extender involves several key steps:
-
Semen Collection and Initial Evaluation: Semen is collected and assessed for volume, concentration, motility, and morphology.
-
Extension: The semen is diluted with a pre-warmed extender containing glycerol (typically 2-10% v/v), along with other components such as buffers (e.g., Tris), egg yolk or soy lecithin, sugars (e.g., glucose, fructose), and antibiotics. The extension is often performed in a stepwise manner to minimize osmotic stress.
-
Equilibration: The extended semen is gradually cooled to a lower temperature (e.g., 4-5°C) and incubated for a period of time (equilibration) to allow the glycerol to penetrate the sperm cells.
-
Freezing: The equilibrated semen is loaded into cryovials or straws and subjected to a controlled-rate freezing process. This often involves a slow cooling phase to approximately -80°C, followed by plunging into liquid nitrogen for long-term storage at -196°C.
-
Thawing: For use, the cryopreserved sample is rapidly thawed in a water bath (e.g., 37°C for 30 seconds).
-
Post-Thaw Evaluation: The thawed semen is assessed for motility, viability, acrosome integrity, and DNA integrity to determine its quality.
Visualizing the Workflow
Potassium Lactobionate: A Potential Alternative
This compound is a compound that has been utilized in organ preservation solutions, such as the University of Wisconsin (UW) solution, for its ability to prevent cell swelling and provide antioxidant effects. While direct, comprehensive studies on its use as a primary cryoprotectant for sperm are limited in publicly available literature, its known properties suggest a potential role in sperm cryopreservation extenders.
Theoretical Mechanisms of Action
The potential cryoprotective effects of this compound are thought to be multifaceted:
-
Membrane Stabilization: Lactobionate, a large, impermeant anion, likely remains in the extracellular space, helping to stabilize the sperm cell membrane during the osmotic shifts that occur during freezing and thawing.
-
Prevention of Cell Swelling: By remaining extracellular, it can counteract the influx of water into the cell, thus preventing damaging cell swelling.
-
Antioxidant Properties: The lactobionate molecule has antioxidant capabilities, which could help to mitigate the oxidative stress and lipid peroxidation that are known to occur during sperm cryopreservation.
-
Potassium's Role: The presence of potassium ions may help in maintaining the ionic balance across the sperm membrane, which is crucial for sperm function.
Performance Data
Currently, there is a lack of published, direct comparative studies that provide quantitative data on the efficacy of this compound versus glycerol for sperm cryopreservation. Research in this area is warranted to establish optimal concentrations and protocols and to directly compare its performance against the current standard, glycerol.
Experimental Protocol: A Hypothesized Approach
A hypothetical experimental protocol to evaluate this compound would involve its inclusion in a semen extender, potentially in combination with a smaller, permeable cryoprotectant.
-
Extender Formulation: Develop a base extender containing buffers, energy sources, and antibiotics, supplemented with varying concentrations of this compound. A low concentration of a permeable cryoprotectant may also be included.
-
Comparative Groups: Establish experimental groups with the this compound-based extender and a control group using a standard glycerol-based extender.
-
Cryopreservation: Subject sperm from the same donors to the same standardized cryopreservation and thawing protocols for all experimental groups.
-
Post-Thaw Analysis: Conduct a comprehensive post-thaw analysis of sperm motility, viability, acrosome integrity, and DNA integrity for all groups to compare the outcomes.
Visualizing the Proposed Experimental Design
Comparative Summary and Future Directions
| Feature | Glycerol | This compound (Hypothesized) |
| Type | Permeable Cryoprotectant | Likely Non-permeable (Lactobionate) |
| Primary Mechanism | Intracellular water replacement, reduction of ice formation | Extracellular membrane stabilization, prevention of cell swelling, antioxidant effects |
| Known Effects | Effective cryoprotection, but with known cytotoxicity | Potential for reduced cytotoxicity and enhanced membrane stability |
| Data Availability | Extensive quantitative data available | Limited to no direct sperm cryopreservation data |
While glycerol remains the most widely used and well-documented cryoprotectant for sperm, its inherent toxicity necessitates the exploration of alternatives. This compound, with its established role in organ preservation and theoretical cryoprotective mechanisms, presents an intriguing candidate for inclusion in novel sperm cryopreservation extenders.
Future research should focus on:
-
Conducting direct, controlled studies comparing the efficacy of this compound-based extenders with traditional glycerol-based extenders for sperm cryopreservation across different species.
-
Determining the optimal concentration of this compound and its potential synergistic effects when combined with other cryoprotective agents.
-
Elucidating the precise molecular mechanisms by which this compound may protect sperm during the freeze-thaw process.
Such research will be invaluable in developing improved cryopreservation protocols that enhance post-thaw sperm quality and, ultimately, the success of assisted reproductive technologies.
References
In Vivo Showdown: High-Potassium vs. High-Sodium Lactobionate Solutions for Organ Preservation
An objective comparison of the in vivo performance of high-potassium and high-sodium lactobionate-based organ preservation solutions, supported by experimental data.
The landscape of organ preservation is dominated by solutions designed to minimize ischemia-reperfusion injury and extend the viability of organs ex vivo. Among these, lactobionate-based solutions have become a cornerstone. A key differentiator within this class of solutions is the cationic composition, specifically the concentration of potassium and sodium. High-potassium solutions, such as the University of Wisconsin (UW) solution, are designed to mimic the intracellular environment, while high-sodium solutions aim to reflect the extracellular space. This guide provides an in vivo comparison of these two approaches, presenting key experimental findings, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data from in vivo studies comparing high-potassium and high-sodium lactobionate (B10762962) solutions in various animal models.
Cardiac Preservation: Functional Recovery and Myocardial Injury
A study utilizing a rabbit heterotopic heart transplantation model provides a direct comparison between a high-potassium (UW solution) and a high-sodium lactobionate-based fluid for 6 hours of cold storage followed by 3 hours of reperfusion.[1]
Table 1: Functional and Metabolic Parameters in Rabbit Hearts [1]
| Parameter | High-Potassium Lactobionate (UW) | High-Sodium Lactobionate | p-value |
| Left Ventricular End-Diastolic Pressure | Better Preservation | Lower Preservation | < 0.05 |
| Left Ventricular Developed Pressure | Better Preservation | Lower Preservation | < 0.05 |
| Adenosine Diphosphate (ADP) | Significantly Higher | Lower | < 0.05 |
| Total Adenine (B156593) Nucleotide Content | Significantly Higher | Lower | < 0.05 |
| Adenosine Triphosphate (ATP) | Similar | Similar | Not Significant |
| Adenosine Monophosphate (AMP) | Similar | Similar | Not Significant |
| Energy Charge | Similar | Similar | Not Significant |
| Cardiac Enzymes | Similar | Similar | Not Significant |
| Tissue Malondialdehyde (MDA) | Similar | Similar | Not Significant |
These results suggest that for prolonged heart preservation, the high-potassium UW solution demonstrated superiority in maintaining functional recovery and the adenine nucleotide pool compared to the high-sodium lactobionate solution.[1]
Liver and Heart Preservation: Graft Survival
A study in a rat model compared the efficacy of the standard high-potassium UW solution with a new high-sodium, lower-potassium histidine-lactobionate (HL) solution for both liver and heart preservation.
Table 2: One-Week Graft Survival Rates in Rats [2]
| Organ | Preservation Solution | Preservation Time | Survival Rate | p-value |
| Liver | High-Potassium (UW) | 24 hours | 29% (5/17) | < 0.01 |
| Liver | High-Sodium (HL) | 24 hours | 78% (11/14) | |
| Heart | High-Potassium (UW) | 18 hours | 50% (3/6) | < 0.05 |
| Heart | High-Sodium (HL) | 18 hours | 100% (7/7) |
In this rat model, the high-sodium HL solution showed a significant improvement in one-week survival rates for both liver and heart grafts compared to the high-potassium UW solution.[2]
Liver Preservation: Clinical Outcomes in Humans
A prospective randomized clinical trial was conducted to evaluate the efficacy of a high-sodium lactobionate/raffinose solution versus the standard high-potassium (UW) solution in 40 consecutive cadaveric donor liver transplants.
Table 3: Clinical Liver Function Parameters [3]
| Parameter | High-Potassium Lactobionate (UW) | High-Sodium Lactobionate | Outcome |
| Blood & Blood Product Requirements | Not specified | Not specified | No significant difference |
| Potassium Requirements | Not specified | Not specified | No significant difference |
| Circulating Liver Enzymes | Not specified | Not specified | No significant difference |
| Bilirubin | Not specified | Not specified | No significant difference |
| Acute Rejection Episodes | Not specified | Not specified | No significant difference |
| Primary Non-function | Not specified | Not specified | No significant difference |
This clinical trial concluded that a sodium-based lactobionate solution can be used safely and effectively for hepatic preservation, with no significant differences observed in the measured clinical outcomes compared to the high-potassium standard.[3] The potential advantages of a high-sodium solution include reducing potassium-induced vasoconstriction and preventing hyperkalemia upon reperfusion.[3]
Experimental Protocols
Rabbit Heterotopic Heart Transplantation Model
This protocol is based on the methodology described in the comparative study of high-potassium and high-sodium lactobionate solutions for heart preservation.[1]
-
Animal Model: Male New Zealand White rabbits are used as both donors and recipients.
-
Heart Procurement:
-
Donor rabbits are anesthetized.
-
A median sternotomy is performed, and the heart is exposed.
-
The aorta is cannulated, and the heart is arrested with the respective cold (4°C) preservation solution (either high-potassium or high-sodium lactobionate).
-
The heart is excised and stored in the same solution at 4°C for 6 hours.
-
-
Heterotopic Transplantation:
-
Recipient rabbits are anesthetized.
-
The abdomen is opened, and the infrarenal aorta and inferior vena cava are exposed.
-
The donor ascending aorta is anastomosed end-to-side to the recipient's abdominal aorta.
-
The donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.
-
-
Reperfusion and Monitoring:
-
The clamps are released, allowing blood flow to the transplanted heart.
-
The heart is reperfused for 3 hours.
-
Functional recovery, adenine nucleotide pool, circulating cardiac enzymes, and malondialdehyde (MDA) levels are measured.
-
Rat Orthotopic Liver and Heterotopic Heart Transplantation Models
The following is a general outline based on the study comparing UW and HL solutions.[2]
Orthotopic Liver Transplantation:
-
Liver Procurement: The donor rat liver is flushed in situ with either cold UW or HL solution.
-
Cold Storage: The liver is stored hypothermically (4°C) for 24 hours in the same solution.
-
Transplantation: The preserved liver is transplanted orthotopically into the recipient rat.
-
Outcome Assessment: The primary endpoint is the 1-week survival rate of the recipient rats.
Heterotopic Heart Transplantation:
-
Heart Procurement: The donor rat heart is arrested and flushed with either cold UW or HL solution.
-
Cold Storage: The heart is stored hypothermically (4°C) for 18 hours.
-
Transplantation: The heart is transplanted heterotopically into the recipient rat's abdomen.
-
Outcome Assessment: The primary endpoint is the 1-week graft survival, determined by daily palpation of the heartbeat.
Visualizing the Workflow
References
- 1. In vivo comparative study of two lactobionate based solutions for prolonged heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of histadine lactobionate solution with University of Wisconsin solution for rat liver and heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prospective randomized clinical trial of liver preservation using high-sodium versus high-potassium lactobionate/raffinose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the cryoprotective effects of Potassium lactobionate against sucrose and other disaccharides
For researchers, scientists, and drug development professionals, the selection of an appropriate cryoprotectant is paramount to ensure the viability and functionality of cells post-thaw. This guide provides a detailed comparison of the cryoprotective effects of potassium lactobionate (B10762962) against sucrose (B13894) and other common disaccharides, supported by available experimental data and protocols.
While disaccharides like sucrose and trehalose (B1683222) are well-established cryoprotectants for a variety of cell types, potassium lactobionate is predominantly known for its role in organ preservation solutions. However, emerging evidence suggests its potential utility in cell cryopreservation. This guide will delve into the mechanisms of action, present available comparative data, and provide detailed experimental protocols for evaluating these cryoprotective agents.
Comparative Efficacy of Cryoprotectants
Direct quantitative comparisons of this compound with sucrose and other disaccharides in cell cryopreservation are limited in peer-reviewed literature. However, we can infer their potential efficacy based on their roles in different biopreservation contexts.
Disaccharides are widely used as non-permeating cryoprotectants, often in combination with a permeating agent like DMSO.[1] Their primary role is to protect cells from damage caused by ice crystal formation and osmotic stress during freezing and thawing.
A study on the cryopreservation of Lactobacillus paracasei demonstrated that the addition of 12% turanose (B8075302), a disaccharide, increased the viability of the bacteria to 67.1% compared to only 9.6% without a cryoprotectant.[2] When stored at 4°C for 30 days, the survival rate of cells with turanose was 53.4%.[2] Another study on Lactobacillus plantarum showed that sucrose and maltodextrin (B1146171) were effective in retaining cell viability over a 12-week storage period at 4°C.
In the context of oocyte vitrification, a study comparing sucrose and trehalose found that trehalose appeared to be a more successful cryoprotectant based on subsequent embryo development.[3]
This compound, a salt of lactobionic acid, is a key component of the University of Wisconsin (UW) organ preservation solution, which is used for hypothermic storage of organs rather than cryopreservation. Its primary functions in this context are to prevent cell swelling due to its impermeant nature and to chelate iron, thereby reducing oxidative damage.
A patent for a cryopreservation composition for human umbilical cord tissue-derived cells includes lactobionic acid in combination with DMSO, sucrose, and mannitol, claiming high cell viability after thawing.[4] This suggests a potential role for lactobionate in cell freezing protocols, likely as an adjunct to other cryoprotectants. Furthermore, a study on the GlnK protein showed that lactobionic acid can prevent conformational changes induced by freeze-thaw cycles, indicating a potential mechanism of protein stabilization.[5]
The following table summarizes the available data on the cryoprotective efficacy of various disaccharides. A direct comparison with this compound is not included due to the lack of available quantitative data from head-to-head studies.
| Cryoprotectant | Cell/Organism Type | Concentration | Post-Thaw Viability/Outcome | Reference |
| Sucrose | Oocytes (mouse) | 0.5 M (in vitrification medium) | Good embryo development | [3] |
| Trehalose | Oocytes (mouse) | 0.5 M (in vitrification medium) | Superior embryo development compared to sucrose | [3] |
| Turanose | Lactobacillus paracasei | 12% (w/v) | 67.1% viability immediately post-freeze-drying | [2] |
| Maltodextrin | Lactobacillus plantarum | 10% (m/v) | Retained cell viability over 12 weeks at 4°C | |
| Lactose | Human hepatocytes | 220 mM | Good viability, best ice recrystallization inhibition |
Mechanisms of Cryoprotection
The cryoprotective mechanisms of disaccharides and this compound differ based on their chemical properties and primary applications.
Disaccharides (Sucrose, Trehalose, etc.):
-
Water Replacement Hypothesis: During dehydration, as water is removed from the vicinity of cellular structures, disaccharides can form hydrogen bonds with macromolecules like proteins and lipids, effectively replacing the water molecules and maintaining their native conformation.
-
Vitrification Hypothesis: Disaccharides increase the viscosity of the extracellular solution, promoting a glass-like, amorphous state (vitrification) upon cooling, which prevents the formation of damaging ice crystals.[6]
-
Membrane Stabilization: They interact with the polar head groups of phospholipids (B1166683) in the cell membrane, stabilizing the lipid bilayer and preventing phase transitions and fusion during freezing and thawing.
-
Inhibition of Ice Recrystallization: Disaccharides can inhibit the growth of small ice crystals into larger, more damaging ones during thawing, a process known as recrystallization.[7][8]
This compound:
-
Impermeant Solute: As a large, charged molecule, lactobionate does not readily cross the cell membrane. This property is crucial in preventing cell swelling in hypothermic organ preservation by counteracting the osmotic influx of water. In a cryopreservation context, it can help control osmotic shifts during the addition and removal of permeating cryoprotectants.
-
Iron Chelation: Lactobionate chelates iron ions, which can catalyze the formation of damaging reactive oxygen species (ROS) during ischemia and reperfusion, a process that shares some similarities with the stresses of freezing and thawing. This antioxidant property can help mitigate cellular damage.
-
Protein Stabilization: As suggested by studies on isolated proteins, lactobionate may directly interact with proteins to stabilize their structure and prevent denaturation during freeze-thaw stress.[5]
Experimental Protocols
Below are detailed methodologies for evaluating the cryoprotective effects of different agents.
General Protocol for Evaluating Cryoprotectants
This protocol outlines a standard procedure for comparing the efficacy of different cryoprotectants on a given cell line.
a. Cell Preparation:
- Culture cells to be tested under standard conditions until they reach 70-80% confluency.
- Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells).
- Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
- Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion assay. Adjust the cell concentration to 1 x 10^6 to 5 x 10^6 cells/mL.
b. Preparation of Cryopreservation Media:
- Prepare a basal cryopreservation medium, which is typically the standard culture medium for the cell line supplemented with 10-20% fetal bovine serum (FBS).
- Prepare different formulations of cryopreservation media by adding the test cryoprotectants (e.g., 0.1 M sucrose, 0.1 M trehalose, and a formulation containing this compound) to the basal medium. A standard control, such as 10% DMSO in basal medium, should also be included.
c. Freezing Protocol:
- Aliquot the cell suspension into cryovials.
- Slowly add an equal volume of the prepared 2x concentrated cryopreservation medium to the cell suspension in each cryovial.
- Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C/minute.[9]
- Place the container in a -80°C freezer for at least 4 hours, or overnight.
- Transfer the cryovials to liquid nitrogen for long-term storage.
d. Thawing Protocol:
- Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
- Transfer the contents of the cryovial to a sterile centrifuge tube containing pre-warmed culture medium.
- Centrifuge the cells to remove the cryoprotectant-containing medium.
- Resuspend the cell pellet in fresh culture medium.
e. Post-Thaw Viability and Functional Assays:
- Viability Assessment: Immediately after thawing and after a recovery period (e.g., 24 hours), assess cell viability using methods such as:
- Trypan Blue Exclusion Assay: A simple method to count live (unstained) and dead (blue) cells.
- Fluorescence-based Assays: Using dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for more accurate quantification.
- Functional Assays: Depending on the cell type, assess specific cellular functions to determine the extent of functional recovery. This could include:
- Attachment efficiency: For adherent cells, measure the percentage of cells that attach to the culture surface after a few hours.
- Proliferation assay: Monitor cell growth over several days post-thaw.
- Metabolic activity assays: (e.g., MTT or resazurin (B115843) assay) to measure the metabolic health of the cells.
- Cell-specific functional assays: (e.g., cytokine secretion for immune cells, differentiation potential for stem cells).
Protocol for Assessing Ice Crystal Formation (Cryomicroscopy)
This protocol allows for the direct visualization of ice crystal formation and the effect of cryoprotectants.
-
Seed cells on a glass-bottom dish or a specialized cryostage.
-
Replace the culture medium with the cryoprotectant-containing solution to be tested.
-
Place the dish on a cryomicroscopy stage, which allows for controlled cooling and warming while observing the cells under a microscope.
-
Cool the sample at a defined rate (e.g., -10°C/minute) and record images or videos of the freezing process.
-
Observe the formation of intracellular and extracellular ice crystals.
-
Warm the sample and observe the process of thawing and any recrystallization events.
-
Compare the extent of ice crystal formation and cell morphology between different cryoprotectant solutions.
Visualizing the Cryopreservation Process and Mechanisms
The following diagrams illustrate the experimental workflow for evaluating cryoprotectants and the proposed mechanisms of action.
Caption: Experimental workflow for evaluating cryoprotectants.
References
- 1. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryoprotective effect of turanose on lyophilized Lactobacillus paracasei subsp. paracasei, L. casei 431 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose ‘Versus’ Trehalose Cryoprotectant Modification in Oocyte Vitrification : A Study of Embryo Development – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. WO2017123465A1 - Composition and methods for cryopreservation of hutc - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting ice recrystallization and optimization of cell viability after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibiting ice recrystallization and optimization of cell viability after cryopreservation. | Semantic Scholar [semanticscholar.org]
- 9. med.virginia.edu [med.virginia.edu]
A Comparative Analysis of Potassium Lactobionate-Based and HTK Solutions for Liver Preservation
For researchers and professionals in drug development and organ transplantation, the choice of preservation solution is critical to maintaining the viability and function of liver grafts. This guide provides a detailed comparison of potassium lactobionate-based solutions, primarily represented by the University of Wisconsin (UW) solution, and the Histidine-Tryptophan-Ketoglutarate (HTK) solution. This analysis is based on available experimental data on clinical outcomes and cellular injury markers.
Executive Summary
Both this compound-based solutions (like UW) and HTK solution are widely used for the preservation of liver grafts. Clinical studies show largely comparable outcomes in terms of graft and patient survival, particularly with standard donor livers and shorter cold ischemia times. However, some studies suggest that UW solution may offer better protection for extended criteria donor livers and in cases of prolonged cold ischemia. At the cellular level, evidence suggests that UW solution may be superior in preserving endothelial cell integrity and maintaining cellular energy levels. The choice between these solutions may depend on factors such as donor characteristics, expected ischemia time, and cost considerations, with HTK often being a more cost-effective option.
Data Presentation: Clinical and Cellular Outcomes
The following table summarizes key quantitative data from comparative studies. It is important to note that the data for the this compound-based solution is derived from studies using the University of Wisconsin (UW) solution, which contains other active components in addition to this compound.
| Performance Indicator | This compound-Based Solution (UW) | HTK Solution | Key Findings and Citations |
| Graft Survival (1-year) | ~78-90% | ~71-90% | Studies show largely similar 1-year graft survival rates between the two solutions.[1] One large registry study found slightly higher 3-year graft survival with UW (75%) compared to HTK (69%). |
| Patient Survival (1-year) | ~75-93% | ~78-93% | Similar to graft survival, 1-year patient survival rates are comparable between the two solutions.[1] |
| Primary Non-Function (PNF) | ~1.5% | ~1.4% | The incidence of primary non-function is low and comparable for both solutions.[2] |
| Biliary Complications | Higher incidence in some studies | Lower incidence reported in some studies | Some studies report a higher incidence of biliary strictures with UW solution compared to HTK.[1] |
| Arterial Complications | Higher incidence in one study (8.7%) | Lower incidence in the same study (2.9%) | One comparative study noted a significantly higher rate of arterial complications with UW solution.[2] |
| Hepatocellular Injury (Post-transplant) | Lower peak transaminases in some studies | Higher peak transaminases on day 1 in some studies, but similar thereafter | Hepatocellular injury markers, such as AST and ALT, show variable results, with some studies indicating higher initial injury with HTK, which then normalizes.[1][3] |
| Endothelial Cell Injury (LDH release) | Significantly lower | Significantly higher | In a study on human liver endothelial cells, UW solution showed significantly less LDH release compared to HTK, indicating better cell membrane integrity. |
| Cellular Energy (ATP levels in endothelial cells) | Significantly higher | Significantly lower | The same study on endothelial cells demonstrated that UW solution was more effective at maintaining intracellular ATP levels. |
| Cell Metabolism (MTT reduction in endothelial cells) | Significantly higher | Significantly lower | Mitochondrial function, as assessed by MTT reduction, was better preserved with UW solution in endothelial cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments relevant to the comparison of liver preservation solutions.
Orthotopic Rat Liver Transplantation Model
This model is a standard for in vivo assessment of liver preservation solutions.
Materials:
-
Male Lewis rats (200-250g) for donor and recipient
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and microsurgical instruments
-
Preservation solution (this compound-based or HTK), cooled to 4°C
-
Ringer's lactate (B86563) solution
-
Suture materials (e.g., 7-0 silk)
Procedure:
-
Anesthesia and Preparation: Anesthetize the donor rat using isoflurane. Perform a midline laparotomy to expose the abdominal organs.
-
Donor Hepatectomy:
-
Mobilize the liver by dissecting the surrounding ligaments.
-
Cannulate the portal vein and flush the liver with 20 mL of cold (4°C) preservation solution.
-
Simultaneously, transect the inferior vena cava to allow for drainage.
-
Ligate and divide the hepatic artery and bile duct.
-
Excise the liver and store it in the same cold preservation solution.
-
-
Recipient Operation:
-
Anesthetize the recipient rat and perform a midline laparotomy.
-
Perform a total hepatectomy.
-
Anastomose the suprahepatic vena cava of the donor liver to the recipient's vena cava.
-
Perform anastomoses of the portal vein and infrahepatic vena cava.
-
Reconstruct the hepatic artery and bile duct.
-
-
Reperfusion and Closure:
-
Remove vascular clamps to allow reperfusion of the graft.
-
Close the abdominal incision in layers.
-
-
Postoperative Monitoring:
-
Monitor the animal for recovery and signs of graft dysfunction.
-
Collect blood and tissue samples at specified time points for analysis of liver function (e.g., ALT, AST levels) and histological examination.
-
Hepatocyte Isolation and Viability Assay
This in vitro method allows for the direct assessment of the preservation solution's effect on liver cells.
Materials:
-
Excised rat liver
-
Perfusion buffer (e.g., HBSS)
-
Collagenase solution
-
Culture medium (e.g., DMEM)
-
Trypan blue stain
-
Centrifuge
Procedure:
-
Liver Perfusion: Cannulate the portal vein of the excised liver and perfuse with a calcium-free buffer to wash out the blood, followed by perfusion with a collagenase solution to digest the liver parenchyma.
-
Cell Dissociation: Transfer the digested liver to a petri dish containing culture medium and gently dissociate the cells.
-
Filtration and Centrifugation: Filter the cell suspension through a nylon mesh to remove undigested tissue. Centrifuge the suspension at a low speed (e.g., 50 x g) to pellet the hepatocytes.
-
Washing: Wash the hepatocyte pellet multiple times with cold culture medium to remove dead cells and non-parenchymal cells.
-
Cold Storage: Resuspend the isolated hepatocytes in the test preservation solutions (this compound-based or HTK) and store at 4°C for desired durations.
-
Viability Assessment (LDH Assay):
-
After cold storage, centrifuge the hepatocyte suspension and collect the supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit. Increased LDH release indicates greater cell membrane damage and lower viability.
-
Apoptosis Detection in Liver Tissue (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Permeabilization: Incubate the sections with Proteinase K to digest proteins and improve antibody penetration.
-
Labeling:
-
Incubate the sections with TdT (Terminal deoxynucleotidyl transferase) enzyme and labeled nucleotides (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
For fluorescent detection, incubate the sections with an anti-BrdU antibody conjugated to a fluorescent dye.
-
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA stain like DAPI and mount the slides with an anti-fade mounting medium.
-
Microscopy and Quantification: Visualize the sections under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action of these preservation solutions.
Experimental Workflow for Liver Preservation and Transplantation
Caption: Experimental workflow for orthotopic liver transplantation in a rat model.
Nrf2 Signaling Pathway in Ischemia-Reperfusion Injury
Ischemia-reperfusion injury (IRI) is a major contributor to graft dysfunction. The Nrf2 signaling pathway is a key protective mechanism against the oxidative stress that characterizes IRI.
Caption: The Nrf2 signaling pathway as a protective mechanism against oxidative stress during liver ischemia-reperfusion injury.
Conclusion
The selection of an optimal liver preservation solution is a multifaceted decision. While HTK solution offers a cost-effective and generally effective option, this compound-based solutions like UW may provide superior protection in more challenging clinical scenarios, such as with extended criteria donors or prolonged cold ischemia. This improved performance may be attributable to better preservation of endothelial cell integrity and cellular energy stores. Further research focusing on the specific molecular mechanisms of these solutions will be invaluable in developing even more effective strategies for liver preservation and improving outcomes for transplant recipients.
References
- 1. Comparison of histidine-tryptophan-ketoglutarate solution (HTK) and University of Wisconsin solution (UW) in adult liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactobacillus reuteri mitigates hepatic ischemia/reperfusion injury by modulating gut microbiota and metabolism through the Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of histidine-tryptophan-ketoglutarate (HTK) solution versus University of Wisconsin (UW) solution for organ preservation in human liver transplantation. A prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Potassium Lactobionate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of potassium lactobionate (B10762962), ensuring compliance and minimizing environmental impact.
At the forefront of safe laboratory practice is the adherence to institutional and regulatory guidelines. While potassium lactobionate is not broadly classified as a hazardous substance, the absence of a specific, universally available Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. The primary directive is to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1][2][3]
Core Disposal Principles
The overarching principle for laboratory waste is to have a clear disposal plan before commencing any experimental work.[4] For a substance like this compound, where a dedicated SDS may not be readily accessible, the following general procedures for non-hazardous chemical waste should be followed:
-
Consult Institutional Policies: Your first and most critical step is to review your organization's specific EHS procedures for chemical waste.[1][2] These guidelines will provide the definitive course of action for waste disposal at your facility.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1] Combining different chemical wastes can lead to unforeseen reactions and complicates the disposal process.[1] It is best practice to segregate non-hazardous waste from hazardous waste to reduce disposal costs and environmental burden.[5]
-
Containerization: Use a designated, leak-proof, and sealable container for collecting waste this compound. The container must be clearly labeled with the full chemical name; avoid using abbreviations.[2][6] Ensure the container is compatible with the chemical.[6][7]
-
Storage: Store the waste container in a secure, designated satellite accumulation area within the laboratory.[6] The container should be kept tightly closed except when adding waste.[6][7]
-
Disposal Request: Once the container is nearing capacity, contact your institution's EHS department to schedule a pickup by a licensed chemical waste disposal company.[2] These specialized services ensure that the waste is managed in compliance with all relevant regulations.[2]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available, specific quantitative data regarding disposal limits (e.g., concentration for drain disposal) or detailed experimental protocols for the environmental fate of this compound. In the absence of this information, it is imperative to treat the substance as a chemical waste and avoid disposal via standard drains or as regular trash unless explicitly approved by your EHS department. Some institutions may permit the disposal of certain non-hazardous, water-soluble solids down the sanitary sewer, but this requires official approval.[8][9]
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates a general logical workflow for determining the appropriate disposal method for a laboratory chemical like this compound.
By adhering to these established principles of laboratory waste management, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Hazardous Waste Management | Environmental Health & Safety [ehs.utk.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: Comprehensive PPE and Handling Guidelines for Potassium Lactobionate
FOR IMMEDIATE RELEASE
[City, State] – To ensure the safety of laboratory professionals and advance critical research in drug development, this bulletin provides essential guidance on the proper handling and personal protective equipment (PPE) for Potassium lactobionate (B10762962). While generally considered non-hazardous, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.
Potassium lactobionate is a stable compound, often appearing as a white powder, and is utilized as a biological buffer and in organ preservation solutions.[1][2][3] Although shipped as a non-hazardous chemical under ambient temperatures, direct contact with the skin, eyes, and inhalation of dust should be avoided.[4]
Essential Personal Protective Equipment (PPE)
When handling this compound powder, the following personal protective equipment is recommended to create a barrier between the researcher and the chemical.[5][6]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | To prevent eye irritation from dust particles.[7][8][9] |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact with the powder. |
| Body Protection | Laboratory coat | To protect skin and clothing from spills and contamination.[6] |
| Respiratory Protection | Not generally required for small quantities in well-ventilated areas. A dust mask may be worn if dust generation is significant. | To prevent inhalation of airborne particles.[7][8] |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.[2][4] Short-term storage at 0-4°C and long-term storage at -20°C is recommended.[4]
Handling and Experimental Use
-
Engineering Controls: Handle in a well-ventilated area. A chemical fume hood may be used for procedures that could generate significant dust.
-
Weighing: When weighing the powder, do so carefully to minimize dust creation.
-
Solution Preparation: When preparing solutions, slowly add the powder to the liquid to avoid splashing.
-
Spill Cleanup: In case of a spill, gently sweep up the solid material, avoiding dust generation. Place the spilled material in a labeled container for disposal. Clean the spill area with water.
Disposal Plan
-
Waste Characterization: While this compound is not classified as hazardous, it should be disposed of according to institutional and local regulations for chemical waste.[10]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled waste container.
-
Disposal Route: Arrange for pickup and disposal by a licensed chemical waste vendor through your institution's Environmental Health and Safety (EHS) department.[11] Do not pour down the drain unless specifically permitted by your institution's EHS policies.[10][12]
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
References
- 1. This compound (69313-67-3) for sale [vulcanchem.com]
- 2. watson-bio.com [watson-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. medkoo.com [medkoo.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. falseguridad.com [falseguridad.com]
- 8. kemitekskimya.com.tr [kemitekskimya.com.tr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
